molecular formula C14H32N2O4 B1671103 Edetol CAS No. 102-60-3

Edetol

Cat. No.: B1671103
CAS No.: 102-60-3
M. Wt: 292.41 g/mol
InChI Key: NSOXQYCFHDMMGV-UHFFFAOYSA-N
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Description

Tetrakis(2-hydroxypropyl)ethylenediamine is an amino alcohol.
an ingredient of anti-aging cosmetics;  sensitive coating on piezoelectric crystal detectors of SO2;  RN given refers to parent cpd

Properties

IUPAC Name

1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol
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InChI

InChI=1S/C14H32N2O4/c1-11(17)7-15(8-12(2)18)5-6-16(9-13(3)19)10-14(4)20/h11-14,17-20H,5-10H2,1-4H3
Source PubChem
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InChI Key

NSOXQYCFHDMMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(CN(CCN(CC(C)O)CC(C)O)CC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N2O4
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

68258-71-9 (monotosylate)
Record name Edetol [USAN:INN]
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DSSTOX Substance ID

DTXSID9026689
Record name 1,1′,1′′,1′′′-(Ethylenedinitrilo)tetrakis(2-propanol)
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Molecular Weight

292.41 g/mol
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Physical Description

Liquid, Colorless liquid; [HSDB] Colorless viscous liquid; [MSDSonline]
Record name 2-Propanol, 1,1',1'',1'''-(1,2-ethanediyldinitrilo)tetrakis-
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Record name Edetol
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Boiling Point

190 °C @ 1.0 MM HG
Record name TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE
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Solubility

MISCIBLE WITH WATER; SOL IN METHANOL, ETHANOL, TOLUENE, ETHYLENE GLYCOL, PERCHLOROETHYLENE
Record name TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE
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Vapor Pressure

0.00000001 [mmHg]
Record name Edetol
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Color/Form

VISCOUS LIQUID, WATER-WHITE LIQUID

CAS No.

102-60-3
Record name Tetrakis(2-hydroxypropyl)ethylenediamine
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Record name Edetol [USAN:INN]
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Record name 2-Propanol, 1,1',1'',1'''-(1,2-ethanediyldinitrilo)tetrakis-
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Record name 1,1′,1′′,1′′′-(Ethylenedinitrilo)tetrakis(2-propanol)
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Record name 1,1',1'',1'''-ethylenedinitrilotetrapropan-2-ol
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Record name EDETOL
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Record name TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Edetate (EDTA)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Edetol": Initial searches for "this compound" did not yield a recognized pharmaceutical agent with a well-defined mechanism of action. However, "this compound" is a chemical synonym for N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, a compound used in various industrial and cosmetic applications as a chelating and cross-linking agent.[1][2] Given the context of a query about a drug's mechanism of action, it is highly probable that the intended subject was Edetate , commonly known as EDTA (Ethylenediaminetetraacetic acid), a well-established chelating agent in medicine.[3][4] This guide will, therefore, focus on the comprehensive mechanism of action of Edetate.

Core Mechanism of Action: Chelation

The primary mechanism of action of Edetate is chelation.[3] Edetate is a potent chelating agent, meaning it can form multiple coordination bonds with a single metal ion.[5] Its structure, featuring multiple carboxyl and amine groups, allows it to act as a ligand, donating electron pairs to form stable, water-soluble complexes with di- and trivalent metal ions.[3] This process effectively sequesters the metal ions, rendering them biologically inert and facilitating their elimination from the body.[6][7]

The stability of the resulting metal-EDTA complex is dependent on the specific metal ion involved. Edetate has a high affinity for a range of heavy metals, including lead, mercury, cadmium, and zinc, as well as for calcium.[8][9][10] The formation of these stable, soluble complexes is the cornerstone of its therapeutic and industrial applications.[3]

Therapeutic Applications and Specific Mechanisms

Heavy Metal Poisoning: The most prominent clinical application of Edetate is in the treatment of heavy metal poisoning, particularly lead poisoning.[8][11] When administered, typically as Edetate Calcium Disodium (CaNa₂EDTA), it circulates in the bloodstream.[10] The calcium in the CaNa₂EDTA complex is displaced by heavy metals like lead, for which Edetate has a higher affinity.[8][10] This forms a stable lead-EDTA complex that is then excreted by the kidneys through urine, thereby reducing the body's toxic metal burden.[7][8][12] The use of the calcium disodium salt is crucial as it prevents the depletion of essential calcium from the body during chelation.[10]

Hypercalcemia: Edetate Disodium (without calcium) is used in the emergency treatment of hypercalcemia.[9] In this case, its high affinity for calcium allows it to bind with excess calcium ions in the serum, forming a soluble complex that is then renally excreted. This directly leads to a lowering of the serum calcium level.[9]

Anticoagulation: In a laboratory setting, Edetate is widely used as an anticoagulant in blood collection tubes.[3] It chelates calcium ions, which are a necessary cofactor in the blood coagulation cascade.[3] By sequestering calcium, Edetate effectively prevents blood clotting, preserving the sample for hematological analysis.[3]

Other Reported Mechanisms and Uses:

  • Cardiovascular Disease: While controversial and not FDA-approved for this indication, chelation therapy with Edetate has been explored for atherosclerosis.[11][13] Proposed mechanisms include the removal of calcium from atherosclerotic plaques, reduction of oxidative stress, and a decrease in cross-linking within arterial walls, potentially improving elasticity.[11][13]

  • Pharmaceutical Formulations: Edetate is used as a stabilizer in various drug formulations by chelating trace metal ions that could catalyze the degradation of active pharmaceutical ingredients.[3]

Quantitative Data

ParameterValueSource
Theoretical Lead Sequestration 1 g of edetate calcium disodium can bind approximately 620 mg of lead.[8]
Actual Lead Excretion Parenteral administration of 1 g of edetate calcium disodium in patients with acute lead poisoning results in the urinary excretion of an average of 3–5 mg of lead.[8]
Pharmacokinetics: Half-life The half-life of edetate calcium disodium is approximately 20–60 minutes.[14]
Recommended Dosage (Lead Poisoning) For adults and children, a typical dosage is 25 to 75 mg/kg/day, administered intramuscularly or intravenously.[7]

Experimental Protocols

Protocol: Assessing the Efficacy of Edetate in a Model of Lead Poisoning

  • Subject Selection: Utilize an appropriate animal model (e.g., rats) and induce lead toxicity through controlled administration of a lead salt (e.g., lead acetate in drinking water).

  • Baseline Measurement: Prior to treatment, collect 24-hour urine and blood samples to establish baseline lead levels using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).

  • Treatment Administration: Divide subjects into a control group (receiving a saline placebo) and a treatment group (receiving a clinically relevant dose of Edetate Calcium Disodium, e.g., 50 mg/kg, intravenously).

  • Post-Treatment Sample Collection: Collect 24-hour urine and periodic blood samples at set intervals following administration (e.g., 1, 4, 8, 12, and 24 hours).

  • Analysis: Quantify the concentration of lead in the collected urine and blood samples using ICP-MS.

  • Efficacy Determination: Compare the urinary excretion of lead and the reduction in blood lead concentration between the treatment and control groups. A statistically significant increase in urinary lead excretion and a decrease in blood lead levels in the Edetate-treated group would demonstrate the drug's chelation efficacy.

  • Safety Monitoring: Monitor renal function throughout the experiment by measuring serum creatinine and BUN levels to assess for nephrotoxicity, a potential side effect of Edetate.[14]

Visualizations

Chelation_Mechanism cluster_body In the Body cluster_excretion Excretory System Edetate Edetate Chelate_Complex Stable, Water-Soluble Edetate-Metal Complex Edetate->Chelate_Complex Chelation Heavy_Metal Heavy Metal Ion (e.g., Lead) Heavy_Metal->Chelate_Complex Kidneys Kidneys Chelate_Complex->Kidneys Transported via Bloodstream Urine Urine Kidneys->Urine Excretion

Caption: The chelation process of Edetate with heavy metal ions and subsequent excretion.

Experimental_Workflow Induce_Toxicity Induce Lead Toxicity in Animal Model Baseline Measure Baseline Blood & Urine Lead Levels Induce_Toxicity->Baseline Administer Administer Edetate or Placebo Baseline->Administer Collect_Samples Collect Post-Treatment Blood & Urine Samples Administer->Collect_Samples Analyze Analyze Lead Concentration (ICP-MS) Collect_Samples->Analyze Compare Compare Lead Excretion and Blood Levels Analyze->Compare

Caption: Workflow for an experiment to determine the efficacy of Edetate chelation.

References

An In-depth Technical Guide to N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, also known by trade names such as Quadrol® and Neutrol TE®, is a tetra-functional amino alcohol with a wide range of applications in various industrial and scientific fields.[1][2] Its unique structure, featuring four hydroxyl groups and two tertiary amine centers, allows it to function as a versatile crosslinking agent, catalyst, chelating agent, and monomer in polymer synthesis.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, key applications, and relevant experimental protocols.

Physicochemical and Toxicological Properties

The properties of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine are summarized in the tables below, providing a quick reference for researchers and professionals.

Chemical Identification
IdentifierValue
IUPAC Name 1-({2-[bis(2-hydroxypropyl)amino]ethyl}(2-hydroxypropyl)amino)propan-2-ol
CAS Number 102-60-3
EC Number 203-041-4
Molecular Formula C₁₄H₃₂N₂O₄
Molecular Weight 292.41 g/mol
Synonyms (Ethylenedinitrilo)tetra-2-propanol, EDTP, Quadrol, Neutrol TE
Physical Properties
PropertyValue
Appearance Clear, colorless to pale yellow viscous liquid
Density 1.013 g/mL at 25 °C
Boiling Point 175-181 °C at 0.8 mmHg
Melting Point 32 °C
Flash Point 211 °C (closed cup)
Vapor Pressure 1 mmHg at 20 °C
Refractive Index n20/D 1.4812
Water Solubility Miscible
Toxicological Data
ParameterValue
Acute Oral Toxicity (LD50) Rat: 2,890 mg/kg
Hazard Statements Causes serious eye irritation, May cause an allergic skin reaction
Precautionary Statements Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection.

Synthesis

The primary industrial synthesis of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine involves the reaction of ethylenediamine with four equivalents of propylene oxide.[1][4] This process is a ring-opening addition reaction, typically carried out under catalytic conditions.[1]

Synthesis_Pathway Synthesis of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine Ethylenediamine Ethylenediamine Product N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine Ethylenediamine->Product PropyleneOxide Propylene Oxide (4 eq.) PropyleneOxide->Product Catalyst Catalyst Catalyst->Product

Caption: General synthesis pathway for N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine.

Key Applications

The unique molecular structure of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine lends itself to a variety of applications, most notably in the production of polyurethane foams where it serves a dual role as both a catalyst and a crosslinking agent.[5]

Polyurethane Foam Production

In the manufacturing of polyurethane foams, this compound's two tertiary amine groups catalyze the reaction between a polyol and an isocyanate. Simultaneously, its four hydroxyl groups react with isocyanate groups, becoming incorporated into the polymer structure and increasing the crosslink density. This results in rigid polyurethane foams with enhanced mechanical strength and thermal stability.[5]

Polyurethane_Formation Role in Polyurethane Foam Formation cluster_reactants Reactants Polyol Polyol (-OH groups) Foam Crosslinked Polyurethane Foam Polyol->Foam Isocyanate Diisocyanate (-NCO groups) Isocyanate->Foam THPED N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine THPED->Foam Catalyzes & Crosslinks

Caption: Catalytic and crosslinking role in polyurethane formation.

Other Notable Applications
  • Epoxy Resin Curing: It is used as a curing agent for epoxy resins.[1]

  • Chelating and Complexing Agent: The presence of multiple hydroxyl and amine groups allows it to form stable complexes with metal ions, making it useful in water treatment and as a sequestering agent.[4][6]

  • Biomedical Applications: It serves as a monomer in the synthesis of shape memory polyurethane foams and as a crosslinking agent in the creation of biocompatible hydrogels for neural tissue engineering.[1][3]

  • Cosmetics: In cosmetic formulations, it can be used as an emulsifying and skin-conditioning agent.[4]

Experimental Protocols: Preparation of Rigid Polyurethane Foam

The following is a representative protocol for the laboratory-scale preparation of rigid polyurethane foam. This protocol is intended as a guide and should be adapted and optimized for specific research needs.

Materials and Equipment
  • Part A (Isocyanate): Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Part B (Polyol Blend):

    • Polyether Polyol

    • N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (as catalyst and crosslinker)

    • Silicone surfactant (foam stabilizer)

    • Blowing agent (e.g., water, cyclopentane)

  • Disposable paper or plastic cups

  • Mechanical stirrer (2000-3000 rpm)

  • Digital scale

  • Timer

  • Fume hood

  • Personal Protective Equipment (safety goggles, gloves, lab coat)

Experimental Workflow

Experimental_Workflow Workflow for Polyurethane Foam Preparation start Start prepare_b Prepare Part B: Weigh and mix Polyol, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, Surfactant, and Blowing Agent start->prepare_b weigh_a Weigh Part A (pMDI) in a separate container prepare_b->weigh_a combine Combine Parts A and B weigh_a->combine mix Mix vigorously with mechanical stirrer combine->mix pour Pour mixture into mold before cream time mix->pour cure Allow foam to rise and cure pour->cure end End cure->end

Caption: Step-by-step workflow for preparing polyurethane foam.

Procedure
  • Preparation of Part B (Polyol Blend): In a disposable cup, accurately weigh and combine the polyether polyol, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, silicone surfactant, and the blowing agent. Mix thoroughly with the mechanical stirrer for approximately 1-1.5 minutes at a moderate speed (e.g., 600 rpm) until a homogenous mixture is obtained.

  • Preparation of Part A (Isocyanate): In a separate disposable cup, weigh the required amount of pMDI. This should be done immediately before mixing with Part B, as isocyanates are moisture-sensitive.

  • Combining and Mixing: Pour Part A into Part B and immediately begin mixing at high speed (2000-3000 rpm) for a short, predetermined time (typically 5-10 seconds), depending on the system's reactivity.

  • Pouring and Curing: Immediately after mixing, pour the reacting mixture into a mold or onto a surface and allow it to expand freely. The time from the start of mixing until the foam begins to rise is known as the "cream time."

  • Observation and Characterization: Observe and record key reaction times, such as cream time, gel time, and tack-free time. Allow the foam to cure completely before handling and characterization.

Safety and Handling

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine may cause serious eye irritation and allergic skin reactions. It is essential to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

References

Quadrol in Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, commercially known as Quadrol®, is a tetrafunctional primary amine that serves as a versatile building block in polymer chemistry.[1][2] Its unique structure, featuring four hydroxyl groups and two tertiary amine groups, allows it to function as a crosslinking agent, chain extender, and monomer in the synthesis of a variety of polymers.[1][3][4] The presence of hydroxyl groups enables reactions with isocyanates to form polyurethanes, while the tertiary amine groups can catalyze these reactions.[5] Furthermore, Quadrol can be modified to introduce other functionalities, making it a valuable component in the development of advanced polymeric materials for diverse applications, including biomedical devices, coatings, and adhesives.[2]

Quadrol's Role in Polymer Synthesis

Quadrol's primary function in polymer chemistry is to create a three-dimensional network structure through crosslinking. The four hydroxyl groups provide multiple reaction sites, leading to a high crosslink density. This network formation significantly influences the mechanical, thermal, and chemical properties of the resulting polymer. The tertiary amine groups within the Quadrol molecule can also act as catalysts in certain polymerization reactions, such as the formation of polyurethanes.[5]

Figure 1: Chemical structure of Quadrol.

Applications in Polyurethane Synthesis

Quadrol is extensively used in the synthesis of polyurethanes (PUs), where it acts as a crosslinker or chain extender, reacting with diisocyanates to form a thermoset polymer network. The resulting polyurethanes often exhibit excellent mechanical properties and thermal stability, making them suitable for a range of applications, from rigid foams to elastomers and coatings.[5][6] The tetrafunctionality of Quadrol allows for the formation of highly crosslinked networks, which contributes to the rigidity and thermal resistance of the final material.

Quantitative Data: Mechanical and Thermal Properties of a Quadrol-Based Polyurethane Network

The following table summarizes the key mechanical and thermal properties of a polyurethane network synthesized from Quadrol and hexamethylene diisocyanate (HDI).

PropertyValue
Mechanical Properties
Tensile Strength80 - 85 MPa
Elongation at Break~15%
Modulus~1.5 GPa
Thermal Properties
Glass Transition Temperature (Tg)85 °C

Data sourced from a study on biomedical polyurethane networks.

Experimental Protocol: Synthesis of a Quadrol-Based Polyurethane Network

This protocol provides a representative procedure for the synthesis of a polyurethane network using Quadrol as a crosslinker.

Materials:

  • N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol)

  • Hexamethylene diisocyanate (HDI)

  • Solvent (e.g., anhydrous dimethylformamide, DMF)

  • Nitrogen source (for inert atmosphere)

  • Glass reaction vessel with mechanical stirrer, thermometer, and nitrogen inlet/outlet

  • Casting mold (e.g., Teflon or silicone)

  • Vacuum oven

Procedure:

  • Preparation of the Pre-polymer Mixture:

    • In the reaction vessel, dissolve a stoichiometric amount of Quadrol in the solvent under a nitrogen atmosphere. The concentration of the solution should be adjusted to achieve a suitable viscosity for mixing and casting.

    • Gently heat the mixture to ensure complete dissolution of Quadrol.

  • Addition of Diisocyanate:

    • Slowly add a stoichiometric amount of HDI to the Quadrol solution while stirring vigorously. The reaction is exothermic, so the addition rate should be controlled to maintain the desired reaction temperature.

    • Continue stirring the mixture for a specified period (e.g., 1-2 hours) to ensure thorough mixing and initiation of the polymerization reaction.

  • Casting and Curing:

    • Pour the resulting viscous liquid into the casting mold.

    • Place the mold in a vacuum oven and cure the polymer at an elevated temperature (e.g., 80-100 °C) for a predetermined time (e.g., 12-24 hours) to complete the crosslinking reaction.

    • After curing, allow the polymer to cool down to room temperature slowly to avoid internal stresses.

  • Post-Curing and Characterization:

    • The cured polyurethane network can be removed from the mold.

    • Post-curing at a slightly elevated temperature may be performed to ensure complete reaction of all functional groups.

    • The resulting polymer can then be characterized for its mechanical, thermal, and chemical properties using standard techniques such as tensile testing, dynamic mechanical analysis (DMA), thermogravimetric analysis (TGA), and Fourier-transform infrared spectroscopy (FTIR).

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization reactants Reactants (Quadrol, Isocyanate) mixing Mixing and Reaction reactants->mixing casting Casting mixing->casting curing Curing casting->curing mechanical Mechanical Testing curing->mechanical thermal Thermal Analysis curing->thermal swelling Swelling Studies curing->swelling spectroscopy Spectroscopic Analysis curing->spectroscopy

Figure 2: General workflow for synthesis and characterization.

Applications in Hydrogel Formation

Quadrol and its derivatives can be utilized in the formation of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. These hydrogels can be designed to be biocompatible and are explored for various biomedical applications, such as wound dressings and scaffolds for tissue engineering.[2] The hydrophilic nature of the hydroxyl groups in Quadrol contributes to the water-absorbing capacity of the resulting hydrogel.

Quantitative Data: Swelling Ratios of Representative Hydrogels

The swelling ratio is a critical parameter for hydrogels, indicating their capacity to absorb and retain water. The following table provides representative equilibrium water content for hydrogels prepared from Quadrol methacrylate.

Hydrogel CompositionEquilibrium Water Content (% by weight)
Poly(Quadrol methacrylate) cross-linked with 4% tetraethylene glycol dimethacrylate80 - 85%
Poly(Quadrol dimethacrylate) cross-linked with 4% tetraethylene glycol dimethacrylate> 90%

Data sourced from a patent on hydrogels of Quadrol methacrylate polymers.

Experimental Protocol: Preparation of a Quadrol-Based Hydrogel

This protocol outlines a general procedure for the synthesis of a hydrogel using a Quadrol derivative.

Materials:

  • Quadrol methacrylate (monomer)

  • Tetraethylene glycol dimethacrylate (TEGDMA) (crosslinker)

  • Ammonium persulfate (initiator)

  • Deionized water

  • Nitrogen source

  • Polymerization mold

  • Lyophilizer (freeze-dryer)

Procedure:

  • Preparation of the Monomer Solution:

    • Prepare an aqueous solution of Quadrol methacrylate at the desired concentration.

    • Add the crosslinking agent, TEGDMA, to the monomer solution. The amount of crosslinker will determine the crosslink density and, consequently, the swelling properties of the hydrogel.

    • Degas the solution by bubbling nitrogen through it for about 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation of Polymerization:

    • Add the initiator, ammonium persulfate, to the monomer solution and mix thoroughly.

    • Immediately pour the solution into the polymerization mold.

  • Curing:

    • Allow the polymerization to proceed at room temperature or a slightly elevated temperature for a sufficient time (typically several hours) until a solid hydrogel is formed.

  • Purification and Swelling Studies:

    • Immerse the prepared hydrogel in a large volume of deionized water to remove any unreacted monomers, crosslinker, and initiator. The water should be changed periodically over several days.

    • To determine the equilibrium swelling ratio, the hydrogel is swollen to its maximum capacity, weighed, then dried completely (e.g., by lyophilization), and weighed again. The swelling ratio is calculated as the ratio of the weight of water absorbed to the weight of the dry hydrogel.

Applications in Epoxy Resins

Quadrol can also be employed as a curing agent (hardener) for epoxy resins. The amine groups in Quadrol react with the epoxide groups of the epoxy resin, leading to the formation of a crosslinked network. The tetrafunctionality of Quadrol contributes to a high crosslink density, resulting in cured epoxy systems with high thermal stability and mechanical strength. The specific curing conditions (temperature and time) will depend on the type of epoxy resin and the desired properties of the final product.

Structure-Property Relationship in Quadrol Polymers cluster_structure Molecular Structure cluster_properties Macroscopic Properties quadrol Quadrol (Tetrafunctional) crosslink High Crosslink Density quadrol->crosslink enables mechanical Increased Stiffness & Strength crosslink->mechanical influences thermal Higher Thermal Stability crosslink->thermal influences swelling Controlled Swelling crosslink->swelling influences

Figure 3: Influence of Quadrol's structure on polymer properties.

Quadrol is a highly versatile and valuable component in polymer chemistry, primarily owing to its tetrafunctional nature which allows for the creation of densely crosslinked polymer networks. Its applications in polyurethanes, hydrogels, and epoxy resins demonstrate its ability to significantly enhance the mechanical, thermal, and swelling properties of these materials. The ability to tailor the final properties of polymers by incorporating Quadrol makes it a key ingredient for researchers and professionals in the development of high-performance materials for a wide array of applications, from industrial coatings to advanced biomedical devices. Further research into the modification of Quadrol and its incorporation into novel polymer architectures will undoubtedly continue to expand its utility in the field of polymer science.

References

Edetol: A Technical Overview of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Edetol, known chemically as N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, is a polyfunctional amine derivative.[1] It is also recognized by other names such as Quadrol and Tetrahydroxypropyl ethylenediamine.[2][3][4] This document provides a comprehensive technical overview of this compound, focusing on its synthesis, properties, and applications relevant to the scientific and drug development communities.

Physicochemical Properties

This compound is a colorless to pale yellow viscous liquid that is miscible with water and organic solvents like ethanol and methanol.[1] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 102-60-3[1][2]
Molecular Formula C₁₄H₃₂N₂O₄[1][2]
Molecular Weight 292.41 g/mol [1][2]
Boiling Point 190 °C @ 1.0 mmHg[1]
Density 1.013 g/mL at 25 °C
Refractive Index n20/D 1.4812

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of ethylenediamine with 2-propanol in the presence of a catalyst.[1] While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be described.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (this compound) from ethylenediamine and propylene oxide.

Materials:

  • Ethylenediamine

  • Propylene oxide

  • Methanol (as solvent)

  • Water

  • Catalyst (e.g., a basic catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Distillation apparatus for purification

Procedure:

  • In a round-bottom flask, dissolve ethylenediamine in methanol.

  • Slowly add propylene oxide to the solution while stirring continuously. The reaction is exothermic, and the temperature should be controlled.

  • Add the catalyst to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours to ensure the completion of the reaction.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified by vacuum distillation to remove the solvent and any unreacted starting materials.

  • Characterize the final product using techniques such as NMR and IR spectroscopy to confirm its structure and purity.

Applications in Research and Development

This compound's unique structure, with four hydroxyl groups and two tertiary amino groups, makes it a versatile molecule with a range of applications.[5]

1. Chelating Agent: The hydroxyl groups in this compound allow it to chelate metal ions, which can influence various enzymatic activities and cellular processes.[1] This property is utilized in cosmetics and other formulations to sequester metal ions.[6]

2. Cross-linking Agent: this compound serves as a cross-linking agent in the synthesis of polymers, particularly polyurethanes.[1] It is used to create biocompatible hydrogels that can mimic the extracellular matrix, providing a supportive environment for cell growth, including neural cells.[7]

3. Biomedical Applications: this compound is a monomer used in the synthesis of shape memory polyurethane (SMPU) foams for various biomedical applications.[5][7] These applications include:

  • Actuators for treating ischemic stroke.[7]

  • Thrombus removal devices activated by laser light.[7]

  • Self-deployable neuronal electrodes.[7]

  • Vascular stents and sutures in microsurgery.[7]

4. Other Industrial Uses: this compound also finds application as a catalyst in the production of urethane foams, a curing agent for epoxy resins, a viscosity modifier, and in the manufacture of surfactants and plasticizers.[1][3][5]

Biological Activity and Signaling Pathways

While this compound itself is not a drug with a specific signaling pathway, its role as a building block for biomaterials and its chelating properties have biological implications.

Chelation and Its Biological Impact: The ability of this compound to bind metal ions can indirectly affect biological pathways where these ions act as cofactors for enzymes. This can modulate cellular processes that are dependent on metal ion concentrations.

Below is a conceptual workflow illustrating the application of this compound in creating biomaterials for cell studies.

G cluster_synthesis Biomaterial Synthesis cluster_application Cell Culture Application This compound This compound (Monomer) Polymer Polymer Precursor This compound->Polymer Polymerization Crosslinking Cross-linking Polymer->Crosslinking Hydrogel Hydrogel Scaffold Crosslinking->Hydrogel CellSeeding Cell Seeding Hydrogel->CellSeeding Use in Assay CellGrowth Cell Growth & Proliferation CellSeeding->CellGrowth Analysis Biological Analysis CellGrowth->Analysis

Workflow for this compound-based hydrogel synthesis and application.

As depicted, this compound is a key component in the synthesis of hydrogel scaffolds, which are then used in cell culture experiments to study cell growth and other biological phenomena.

Conclusion

This compound is a versatile chemical compound with significant applications in material science and biomedical engineering. Its properties as a chelating and cross-linking agent enable its use in a variety of industrial and research settings. For drug development professionals, this compound's primary relevance lies in its role as a monomer for creating advanced biomaterials for drug delivery systems and tissue engineering scaffolds.

References

Edetol as a Biological Buffer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edetol, also known as N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine or Quadrol, is a versatile chemical compound with a range of applications in biomedical research and pharmaceutical development. While it is recognized for its roles as a cross-linking agent and a chelating agent, its utility as a biological buffer is less documented. This technical guide provides an in-depth exploration of the core properties of this compound as a biological buffer, including its physicochemical characteristics, effective buffering ranges, and detailed protocols for its preparation and use in experimental settings.

Introduction

The precise control of pH is critical in a vast array of biological and biochemical experiments, from enzyme kinetics and cell culture to the formulation of therapeutic agents. Biological buffers are essential for maintaining a stable pH environment, thereby ensuring the integrity and activity of sensitive biological molecules and systems. This compound, a tetrafunctional tertiary amine, possesses properties that make it a candidate for use as a biological buffer, particularly in alkaline conditions. This guide aims to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance required to effectively utilize this compound in their work.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a buffering agent is paramount to its successful application. Key properties of this compound are summarized in the table below.

PropertyValueReference
Synonyms Quadrol, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine[1]
Molecular Formula C₁₄H₃₂N₂O₄[2]
Molecular Weight 292.41 g/mol [2]
Appearance Viscous, colorless to pale yellow liquid[3]
Solubility Miscible with water, ethanol, methanol, toluene[1]
pKa₁ (25 °C, 0.15M NaCl) 4.30 ± 0.04[4]
pKa₂ (25 °C, 0.15M NaCl) 8.99 ± 0.04[4]

Buffering Characteristics of this compound

The buffering capacity of a solution is its ability to resist changes in pH upon the addition of an acid or a base. This capacity is maximal at the pKa of the buffering agent. Based on potentiometric titration, this compound has two experimentally determined pKa values: 4.30 and 8.99.[4] This indicates that this compound can be an effective buffer in two distinct pH ranges.

Effective Buffering Ranges

The effective buffering range for a buffer is generally considered to be pKa ± 1. Therefore, this compound can be utilized as a buffer in the following pH ranges:

  • Acidic Range: pH 3.30 - 5.30

  • Alkaline Range: pH 7.99 - 9.99

The presence of two distinct buffering ranges makes this compound a versatile tool for various biochemical and pharmaceutical applications.

Mechanism of Buffering Action

This compound is a polyprotic base, meaning it can accept more than one proton. The two tertiary amine groups in its structure are responsible for its buffering capacity. The pKa values correspond to the deprotonation of the dicationic and monocationic forms of the molecule. The equilibrium between the protonated and deprotonated forms of these amine groups allows the solution to resist changes in pH.

Caption: Chemical equilibrium of this compound as a diprotic buffer.

Experimental Protocols

The following section provides detailed methodologies for the preparation and use of this compound as a biological buffer.

Preparation of a Stock Solution

A concentrated stock solution of this compound can be prepared and diluted to the desired final concentration for various applications.

Materials:

  • This compound (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine)

  • High-purity water (e.g., deionized, distilled, or Milli-Q)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and graduated cylinders

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

Procedure:

  • Weighing: Accurately weigh the required amount of this compound to prepare a stock solution of a desired molarity (e.g., 1 M). For a 1 M stock solution, dissolve 292.41 g of this compound in approximately 800 mL of high-purity water.

  • Dissolving: Place the beaker on a stir plate and add a stir bar. Stir the solution until the this compound is completely dissolved. This compound is a viscous liquid, so thorough mixing is essential.

  • Volume Adjustment: Transfer the dissolved this compound solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the this compound is transferred. Bring the final volume to 1 L with high-purity water.

  • Storage: Store the 1 M this compound stock solution at room temperature in a tightly sealed container. The solution is stable under normal temperatures and pressures.[5]

Preparation of a Working Buffer Solution

This protocol describes the preparation of an this compound buffer at a specific pH and concentration.

Example: Preparation of 100 mL of 100 mM this compound Buffer, pH 9.0

  • Dilution: Pipette 10 mL of the 1 M this compound stock solution into a beaker containing approximately 80 mL of high-purity water.

  • pH Adjustment: Place the beaker on a stir plate with a stir bar. Immerse a calibrated pH electrode into the solution. Slowly add a suitable acid, such as 1 M HCl, dropwise while monitoring the pH. Continue adding acid until the pH of the solution reaches 9.0.

  • Final Volume: Once the desired pH is achieved, transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with high-purity water.

  • Sterilization (Optional): If required for the specific application (e.g., cell culture), the buffer solution can be sterilized by filtration through a 0.22 µm filter.

Caption: General workflow for preparing an this compound buffer solution.

Example Application: this compound in Tissue Clearing

This compound (Quadrol) has been utilized as a component of a "Decoloring Buffer" in tissue clearing protocols.[6]

Protocol:

  • Preparation of 25% Quadrol in 1X PBS:

    • To prepare 1 L of the buffer, add 250 g of N,N,N',N'-Tetrakis(2-Hydroxypropyl)ethylenediamine (Quadrol) to a container.

    • Add 100 mL of 10X Phosphate-Buffered Saline (PBS).

    • Add high-purity water to bring the final volume to 1 L.

    • Mix thoroughly until the viscous liquid is fully dissolved and the solution is homogenous.

  • Storage and Handling:

    • Store the solution at room temperature, protected from light.[6]

    • If the solution turns yellow, it should be discarded.[6]

Considerations for Use

When using this compound as a biological buffer, several factors should be taken into account:

  • Chelating Properties: this compound is a known chelating agent and can bind to metal ions.[3] This can be advantageous in some applications by preventing metal-catalyzed reactions, but it may interfere with experiments that require specific metal ion concentrations, such as certain enzyme assays.

  • Ionic Strength: The ionic strength of the buffer can affect biological systems. The addition of an acid (e.g., HCl) to adjust the pH will contribute to the overall ionic strength of the solution.

  • Temperature Dependence: The pKa of a buffer can be temperature-dependent. For precise applications, it is advisable to adjust the pH of the this compound buffer at the temperature at which the experiment will be conducted.

  • Compatibility: The compatibility of this compound with specific assays and biological systems should be evaluated. Preliminary experiments may be necessary to ensure that this compound does not interfere with the experimental outcome. For instance, as a tertiary amine, it may have an impact on certain enzymatic reactions.

Conclusion

This compound, with its two distinct pKa values, offers a versatile option as a biological buffer for both acidic and alkaline pH ranges. Its utility in various applications, from biochemical assays to tissue clearing, underscores its potential as a valuable tool for researchers. By following the detailed protocols and considering the key factors outlined in this guide, scientists and drug development professionals can confidently incorporate this compound into their experimental designs to maintain precise pH control. Further research into the temperature dependence of its pKa and its compatibility with a broader range of biological assays would be beneficial to expand its application in the scientific community.

References

The Pivotal Role of Quadrol in Polyurethane Production: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol) as a crucial component in the synthesis of a wide array of polyurethane materials. This guide explores its function as both a crosslinker and a catalyst, providing a comprehensive overview for researchers, scientists, and professionals in drug development and polymer chemistry.

Quadrol, a tetrafunctional amine alcohol, is a significant building block in the polyurethane industry. Its unique structure, featuring four secondary hydroxyl groups and two tertiary amine nitrogens, allows it to impart a high degree of crosslinking and catalytic activity during the polymerization process. This dual functionality makes it a versatile additive in the production of rigid and flexible foams, coatings, adhesives, elastomers, and specialized biomedical materials.

Dual Functionality: Crosslinker and Catalyst

The fundamental chemistry of polyurethane formation involves the reaction of a di- or polyisocyanate with a polyol. Quadrol participates in this reaction through its four hydroxyl groups, which react with isocyanate groups to form urethane linkages. The tetrafunctional nature of Quadrol leads to the formation of a densely crosslinked three-dimensional network. This high crosslink density is instrumental in enhancing the mechanical strength, thermal stability, and chemical resistance of the final polyurethane product.

Simultaneously, the two tertiary amine groups within the Quadrol molecule act as catalysts, accelerating the gelling reaction (urethane formation) and, in the case of foams, the blowing reaction (water-isocyanate reaction to produce carbon dioxide). This catalytic activity allows for greater control over the curing process and the final properties of the polyurethane.[1][2]

Impact on Polyurethane Properties: A Quantitative Perspective

The concentration of Quadrol in a polyurethane formulation is a critical parameter that can be tailored to achieve specific material properties. While specific quantitative data directly correlating varying Quadrol concentrations to material properties is dispersed throughout scientific literature and patents, the general trends indicate a significant influence on mechanical and thermal characteristics.

An increase in Quadrol content generally leads to a higher crosslink density. This, in turn, is expected to enhance the following properties:

  • Mechanical Properties: Increased hardness, compressive strength, and tensile strength are anticipated with higher Quadrol concentrations. However, this often comes at the expense of reduced elongation at break, as the more rigid network restricts chain mobility.

  • Thermal Properties: A higher crosslink density typically results in an increased glass transition temperature (Tg), indicating improved thermal stability at elevated temperatures.

The following tables summarize typical data on the physical and chemical properties of Quadrol and the general effects of crosslinker concentration on polyurethane properties, providing a baseline for formulation development.

Table 1: Typical Physical and Chemical Properties of Quadrol

PropertyValueReference
Chemical NameN,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine[3][4]
CAS Number102-60-3[4]
Molecular FormulaC₁₄H₃₂N₂O₄[5]
Molecular Weight292.41 g/mol [5]
AppearanceColorless to pale yellow viscous liquid[4]
Hydroxyl Value~770 mg KOH/g[1]
Functionality4 (hydroxyl), 2 (tertiary amine)[1]

Table 2: General Influence of Crosslinker Concentration on Polyurethane Properties

PropertyEffect of Increasing Crosslinker Concentration
Mechanical Properties
HardnessIncreases
Tensile StrengthGenerally Increases
Compressive Strength (Foams)Generally Increases
Elongation at BreakDecreases
Thermal Properties
Glass Transition Temperature (Tg)Increases
Thermal StabilityGenerally Increases
Other Properties
Swelling in SolventsDecreases

Experimental Protocols: Synthesis of Quadrol-Based Polyurethanes

While specific formulations are often proprietary, the following sections provide generalized experimental protocols for the synthesis of rigid polyurethane foam and a polyurethane elastomer, illustrating the role of Quadrol in the process. These are intended as a starting point for laboratory-scale preparations.

Synthesis of a Rigid Polyurethane Foam

This protocol outlines a two-component approach for preparing a rigid polyurethane foam where Quadrol is part of the polyol component.

Materials:

  • Component A (Polyol Blend):

    • Polyether Polyol (e.g., sucrose or sorbitol-based, hydroxyl value 400-500 mg KOH/g)

    • Quadrol (as crosslinker and catalyst)

    • Silicone Surfactant (for cell stabilization)

    • Blowing Agent (e.g., water, HFOs)

    • Amine Catalyst (optional, for controlling reaction profile)

  • Component B (Isocyanate):

    • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

Procedure:

  • Preparation of Component A: In a suitable container, thoroughly mix the polyether polyol, Quadrol, silicone surfactant, and any additional amine catalyst until a homogeneous blend is achieved.

  • Addition of Blowing Agent: Carefully add the blowing agent (e.g., water) to Component A and mix vigorously.

  • Mixing of Components: In a separate container, weigh the required amount of Component B (pMDI). Add Component B to Component A and mix at high speed (e.g., 2000-3000 rpm) for a short period (typically 5-10 seconds) until the mixture is uniform.

  • Foaming and Curing: Immediately pour the reacting mixture into a mold. The mixture will begin to expand (cream time), rise (rise time), and solidify (tack-free time). Allow the foam to cure at room temperature or in an oven at a specified temperature (e.g., 70°C) to ensure complete reaction.

Synthesis of a Polyurethane Elastomer

This protocol describes a prepolymer method for synthesizing a polyurethane elastomer where Quadrol can be used as a chain extender and crosslinker.

Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG, or a polyester polyol)

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)

  • Quadrol (as a chain extender/crosslinker)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

Procedure:

  • Prepolymer Synthesis: In a reaction vessel under a nitrogen atmosphere, react the polyol with an excess of the diisocyanate at an elevated temperature (e.g., 80°C) with stirring to form an isocyanate-terminated prepolymer. The reaction progress can be monitored by titrating for the isocyanate content.

  • Chain Extension/Crosslinking: Cool the prepolymer to a suitable temperature (e.g., 60°C). Add the calculated amount of Quadrol and the catalyst to the prepolymer with vigorous stirring.

  • Casting and Curing: Pour the resulting mixture into a preheated mold and cure in an oven at a specified temperature and time (e.g., 100°C for several hours) to complete the crosslinking reaction.

Visualizing the Role of Quadrol: Reaction Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction involving Quadrol and a typical experimental workflow for polyurethane foam synthesis.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Isocyanate R-N=C=O (Isocyanate Group) UrethaneLinkage R-NH-C(=O)-O- (Urethane Linkage) Isocyanate->UrethaneLinkage + Quadrol Quadrol (Four -OH groups) Quadrol->UrethaneLinkage CrosslinkedPU Crosslinked Polyurethane Network UrethaneLinkage->CrosslinkedPU Polymerization caption Fig. 1: Urethane linkage formation with Quadrol.

Fig. 1: Urethane linkage formation with Quadrol.

G start Start prepA Prepare Component A: Polyol + Quadrol + Surfactant start->prepA addBlowing Add Blowing Agent to Component A prepA->addBlowing mix High-Speed Mixing of A and B addBlowing->mix prepB Prepare Component B: pMDI prepB->mix pour Pour into Mold mix->pour cure Curing pour->cure end Final PU Foam cure->end caption Fig. 2: Workflow for rigid PU foam synthesis.

Fig. 2: Workflow for rigid PU foam synthesis.

Applications in Advanced Materials

The unique properties imparted by Quadrol make it a valuable component in the development of advanced materials.

  • Shape Memory Polyurethanes (SMPs): Quadrol is used to create covalently crosslinked networks in SMPs. These materials can be programmed into a temporary shape and will recover their original shape upon exposure to an external stimulus, such as heat. The crosslinks formed by Quadrol act as the netpoints that store the permanent shape.[4][5]

  • Biomedical Applications: The biocompatibility of certain polyurethane formulations has led to their use in medical devices. Quadrol-based polyurethanes have been explored for applications such as in-situ forming scaffolds for tissue engineering and as components of biocompatible hydrogels.

  • High-Performance Coatings and Adhesives: The high crosslink density achievable with Quadrol contributes to the development of coatings with excellent chemical resistance, abrasion resistance, and durability. In adhesives, it can enhance bond strength and thermal stability.[3][4]

Conclusion

Quadrol's dual functionality as a crosslinker and a catalyst makes it a highly effective and versatile component in polyurethane production. By carefully controlling its concentration in formulations, researchers and manufacturers can tailor the mechanical, thermal, and chemical properties of a wide range of polyurethane materials. From commodity foams to advanced shape-memory polymers and biomedical devices, Quadrol continues to be a key ingredient in the innovation and application of polyurethane chemistry. Further research into the precise quantitative effects of Quadrol on polyurethane network architecture and final properties will undoubtedly lead to the development of new materials with enhanced performance characteristics.

References

In-Depth Technical Guide to the Applications of C14H32N2O4 (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical compound with the formula C14H32N2O4, scientifically known as N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, and commonly referred to by trade names such as Edetol and Quadrol, is a versatile polyfunctional amine with a wide range of applications in industrial and biomedical fields. Its unique structure, featuring a central ethylenediamine backbone with four pendant hydroxypropyl groups, imparts properties as a chelating agent, a cross-linker, a catalyst, and a biological modulator. This technical guide provides a comprehensive overview of the core applications of C14H32N2O4, with a focus on its use in the synthesis of advanced biomaterials and its immunomodulatory effects. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to facilitate further research and development.

Chemical and Physical Properties

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine is a viscous, colorless to pale yellow liquid at room temperature.[1][2] Its key properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C14H32N2O4[1][2]
Molecular Weight 292.41 g/mol
CAS Number 102-60-3
Density 1.013 g/mL at 25 °C
Boiling Point 175-181 °C at 0.8 mmHg
Refractive Index n20/D 1.4812
Synonyms This compound, Quadrol, 1,1',1'',1'''-(Ethylenedinitrilo)tetra-2-propanol[1]

Core Applications

The diverse applications of C14H32N2O4 stem from its bifunctional nature, possessing both tertiary amine and hydroxyl groups. These functionalities allow it to act as a cross-linking agent in polymerization reactions and as a chelating agent for metal ions.

Polymer Chemistry: A Building Block for Advanced Materials

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine serves as a crucial monomer and cross-linking agent in the synthesis of various polymers, most notably polyurethanes.[3] Its four hydroxyl groups provide multiple sites for reaction with isocyanates, leading to the formation of highly cross-linked, three-dimensional polymer networks.[3]

C14H32N2O4 is utilized as a monomer in the creation of covalently cross-linked, amorphous shape memory polyurethane foams.[1][2] These foams exhibit the ability to recover their original shape from a temporary, deformed state upon the application of an external stimulus, such as heat. This property makes them highly suitable for a range of biomedical devices, including:

  • Actuators for ischemic stroke treatment: Devices that can be delivered to a blood clot in a compressed form and then expanded to restore blood flow.[1]

  • Thrombus removal devices: Laser-activated devices for the mechanical disruption and removal of blood clots.[1]

  • Self-deployable neuronal electrodes: Electrodes that can be implanted in a minimally invasive manner and then expand to their functional shape.[1]

  • Vascular stents: Scaffolds to keep blood vessels open.[2]

  • Sutures for microsurgery, ocular implants, and bandages. [2]

Experimental Protocol: Synthesis of Shape Memory Polyurethane Foam

A general procedure for the synthesis of polyurethane foams involves the reaction of a polyol component with a diisocyanate in the presence of catalysts and other additives.[4][5]

  • Preparation of the Polyol Mixture:

    • In a reaction vessel, combine the desired amounts of a base polyol (e.g., a polyester or polyether polyol), N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine as a cross-linker, a surfactant (e.g., a silicone-based surfactant), and a catalyst (e.g., a tertiary amine catalyst).[4][5]

    • The ratio of the components will determine the final properties of the foam.

  • Mixing and Foaming:

    • Add the diisocyanate (e.g., polymeric methylene diphenyl diisocyanate - pMDI) to the polyol mixture and stir vigorously.[5]

    • Water is often included as a blowing agent, reacting with the isocyanate to produce carbon dioxide gas, which leads to foam expansion.[5]

    • The reaction is typically carried out at room temperature.[5]

  • Curing:

    • Allow the foam to rise and cure. The curing time and temperature will depend on the specific formulation.

Quantitative Data: Polyurethane Foam Properties

The physical and mechanical properties of polyurethane foams are highly dependent on their formulation. The table below presents a summary of properties for a rigid polyurethane foam, where C14H32N2O4 acts as a catalyst and cross-linker.[3]

PropertyValue
Hydroxyl Number 770 mg KOH/g
Nominal Functionality 4
Nominal Molecular Weight 292
Density at 77 °F 8.59 lbs/gal
Viscosity at 77 °F 56000 cps

As a cross-linking agent, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine is instrumental in the fabrication of biocompatible hydrogels that support the growth and proliferation of neural cells.[1] These hydrogels are designed to mimic the extracellular matrix (ECM), providing a supportive scaffold for cell adhesion and outgrowth, which is crucial for neural tissue engineering applications.[1]

Experimental Protocol: Preparation of a Quadrol-Crosslinked Hydrogel

While a specific detailed protocol for a Quadrol-crosslinked hydrogel for neural culture was not found in the immediate search results, a general approach for creating hydrogels for this purpose involves the following steps:

  • Polymer Solution Preparation: Dissolve a base polymer (e.g., gelatin, hyaluronic acid) in a suitable buffer.[6]

  • Cross-linker Addition: Add N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine to the polymer solution. The concentration of the cross-linker will influence the mechanical properties of the hydrogel.

  • Initiation of Cross-linking: The cross-linking reaction may be initiated by a change in temperature, pH, or the addition of an initiator, depending on the specific polymer system.

  • Cell Encapsulation (Optional): For 3D cell culture, neural cells can be suspended in the polymer/cross-linker solution before gelation.[6]

  • Gelation and Characterization: Allow the hydrogel to fully form. Characterize its properties, such as swelling ratio, degradation rate, and mechanical stiffness, to ensure it is suitable for supporting neuronal growth.[7]

Logical Relationship: Hydrogel Properties and Neuronal Growth

Hydrogel_Properties_for_Neural_Growth C14H32N2O4 C14H32N2O4 Hydrogel_Matrix Hydrogel_Matrix C14H32N2O4->Hydrogel_Matrix Cross-links Mechanical_Properties Mechanical_Properties Hydrogel_Matrix->Mechanical_Properties Determines Biochemical_Cues Biochemical_Cues Hydrogel_Matrix->Biochemical_Cues Provides Neuronal_Growth Neuronal_Growth Mechanical_Properties->Neuronal_Growth Influences Biochemical_Cues->Neuronal_Growth Supports Macrophage_Activation_Pathway cluster_extracellular Extracellular cluster_cell Macrophage C14H32N2O4 C14H32N2O4 Surface_Receptor Surface_Receptor C14H32N2O4->Surface_Receptor Binds Intracellular_Signaling Intracellular Signaling (e.g., PI3K/Akt, MAPK) Surface_Receptor->Intracellular_Signaling Activates Cytoskeletal_Rearrangement Cytoskeletal_Rearrangement Intracellular_Signaling->Cytoskeletal_Rearrangement Metabolic_Reprogramming Metabolic_Reprogramming Intracellular_Signaling->Metabolic_Reprogramming Phagocytosis Phagocytosis Cytoskeletal_Rearrangement->Phagocytosis Leads to Increased_Glucose_Uptake Increased_Glucose_Uptake Metabolic_Reprogramming->Increased_Glucose_Uptake Results in

References

Safety and Handling of Tetrakis(2-hydroxypropyl)ethylenediamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and biological effects of Tetrakis(2-hydroxypropyl)ethylenediamine, also known as Quadrol. The information is intended to support laboratory safety and inform research and development activities.

Chemical and Physical Properties

Tetrakis(2-hydroxypropyl)ethylenediamine is a polyfunctional amine with a range of applications in industrial and biomedical fields.[1][2][3][4] It is a viscous, colorless to pale yellow liquid at room temperature.[3] Its structure, featuring four hydroxypropyl groups attached to an ethylenediamine backbone, imparts both hydrophilic and basic characteristics.[3][5]

Table 1: Physical and Chemical Properties of Tetrakis(2-hydroxypropyl)ethylenediamine

PropertyValueReference(s)
CAS Number 102-60-3[6]
Molecular Formula C₁₄H₃₂N₂O₄[1]
Molecular Weight 292.41 g/mol [1]
Appearance Colorless to pale yellow viscous liquid[3]
Odor Faint amine-like[3]
Melting Point 32 °C[6]
Boiling Point 175 - 181 °C at 1.1 hPa[6]
Flash Point 211 °C (closed cup)[6]
Density 1.013 g/mL at 25 °C[6]
Solubility Soluble in water[1]
Vapor Pressure 0.000011 hPa at 20 °C[6]
log Pow -2.08 at 25 °C[6]
pH 10.4 (10 g/L in H₂O at 20 °C)[6]

Hazard Identification and GHS Classification

Tetrakis(2-hydroxypropyl)ethylenediamine is classified as causing serious eye irritation and may cause an allergic skin reaction.[6]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Skin Sensitization1H317: May cause an allergic skin reaction

Signal Word: Warning

Hazard Pictogram:

alt text

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[6]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risks associated with Tetrakis(2-hydroxypropyl)ethylenediamine.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

  • Eye/Face Protection: Chemical safety goggles or a face shield.[8]

  • Hand Protection: Nitrile or other chemically resistant gloves.[8]

  • Body Protection: A laboratory coat.[8]

  • Respiratory Protection: In cases where aerosols or mists may be generated, a NIOSH-approved respirator is recommended.[8]

Handling Procedures
  • Handle in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Avoid contact with skin and eyes.[8]

  • Avoid inhalation of vapors or mists.[6]

  • Use engineering controls to minimize exposure.

  • Wash hands thoroughly after handling.[6]

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[6]

  • Keep in a cool place.[6]

  • Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]

G cluster_storage Chemical Storage Workflow cluster_handling Chemical Handling Workflow Receive Chemical Receive Chemical Inspect Container Inspect Container Receive Chemical->Inspect Container Label with Date Label with Date Inspect Container->Label with Date Store in Designated Area Store in Designated Area Label with Date->Store in Designated Area Segregate Incompatibles Segregate Incompatibles Store in Designated Area->Segregate Incompatibles Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Work in Ventilated Area Work in Ventilated Area Don PPE->Work in Ventilated Area Use and Dispense Use and Dispense Work in Ventilated Area->Use and Dispense Close Container Tightly Close Container Tightly Use and Dispense->Close Container Tightly Clean Work Area Clean Work Area Close Container Tightly->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Figure 1: General workflow for safe chemical storage and handling.

Emergency Procedures

First Aid Measures
  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation or a rash occurs.[6]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Fire Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: No data available.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[6]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[6]

  • Environmental Precautions: Do not let the product enter drains.[6]

  • Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[6]

Toxicological Information

Studies suggest that Tetrakis(2-hydroxypropyl)ethylenediamine exhibits low acute toxicity.[6] However, prolonged or repeated exposure may lead to mild irritation of the skin, eyes, and respiratory tract.[6]

Table 3: Acute Toxicity Data

RouteSpeciesTestValueReference(s)
OralRat (female)LD502,890 mg/kg[6]
DermalRat (male and female)LD50> 2,000 mg/kg[6]
Experimental Protocol: Acute Dermal Irritation (Representative OECD 404 Method)

This protocol is a representative example based on the OECD 404 guideline for acute dermal irritation testing.

  • Test Animals: Healthy young adult albino rabbits are used.

  • Preparation: Approximately 24 hours before the test, fur is removed from a small area (about 6 cm²) of the dorsal skin by clipping.[10]

  • Application: A dose of 0.5 mL of the liquid test substance is applied to the prepared skin area. The site is then covered with a gauze patch and semi-occlusive dressing.[10]

  • Exposure: The exposure period is 4 hours.[10]

  • Observation: After the exposure period, the dressing is removed, and the skin is gently cleansed. The skin is then examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[10]

  • Scoring: Dermal reactions are scored according to a standardized grading system.

G Animal Preparation Animal Preparation Test Substance Application (0.5 mL) Test Substance Application (0.5 mL) Animal Preparation->Test Substance Application (0.5 mL) 4-hour Exposure 4-hour Exposure Test Substance Application (0.5 mL)->4-hour Exposure Removal and Cleaning Removal and Cleaning 4-hour Exposure->Removal and Cleaning Observation (1, 24, 48, 72h) Observation (1, 24, 48, 72h) Removal and Cleaning->Observation (1, 24, 48, 72h) Scoring of Erythema and Edema Scoring of Erythema and Edema Observation (1, 24, 48, 72h)->Scoring of Erythema and Edema

Figure 2: Workflow for an acute dermal irritation study.
Experimental Protocol: Acute Eye Irritation (Representative OECD 405 Method)

This protocol is a representative example based on the OECD 405 guideline for acute eye irritation testing.

  • Test Animals: Healthy adult albino rabbits are used.[11]

  • Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[12]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The observation period may be extended to 21 days to assess the reversibility of any effects.[11]

  • Evaluation: Ocular reactions, including corneal opacity, iritis, and conjunctival redness and chemosis, are scored using a standardized system.[7]

Biological Activity: Immunostimulatory Effects

Tetrakis(2-hydroxypropyl)ethylenediamine, under the name Quadrol, has been shown to possess immunostimulant properties, particularly affecting macrophage activity.[13][14]

Macrophage Activation
  • Enhanced Glucose Utilization: Quadrol has been observed to enhance glucose utilization in macrophage cultures in a time and concentration-dependent manner.[15]

  • Increased Phagocytosis: In vitro studies have demonstrated that Quadrol induces a time and concentration-dependent increase in the phagocytosis of polystyrene beads by mouse peritoneal macrophages.[14]

Proposed Signaling Pathway: NF-κB Activation

While the precise signaling pathway of Quadrol-induced macrophage activation has not been fully elucidated, the nuclear factor-kappa B (NF-κB) pathway is a primary candidate. NF-κB is a master regulator of the inflammatory and immune responses in macrophages.[1][3] It is hypothesized that Quadrol, upon interacting with a cell surface receptor, initiates an intracellular signaling cascade that leads to the activation and nuclear translocation of NF-κB, which in turn upregulates the expression of genes involved in macrophage activation, glucose metabolism, and phagocytosis.

G Quadrol Quadrol Cell Surface Receptor Cell Surface Receptor Quadrol->Cell Surface Receptor Binds IKK Complex IKK Complex Cell Surface Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Macrophage Activation Macrophage Activation Gene Transcription->Macrophage Activation Leads to

Figure 3: Proposed NF-κB signaling pathway for Quadrol-induced macrophage activation.
Experimental Protocol: In Vitro Macrophage Stimulation and Phagocytosis Assay (Representative)

This protocol describes a general method for assessing the immunostimulatory effects of a test compound on macrophages.

  • Cell Culture: Mouse peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.

  • Stimulation: Macrophages are exposed to varying concentrations of Tetrakis(2-hydroxypropyl)ethylenediamine for a defined period (e.g., 4 hours).[14]

  • Phagocytosis Assay:

    • Fluorescently labeled polystyrene beads or bacteria (e.g., pHrodo Red E. coli BioParticles) are added to the macrophage cultures.[16]

    • The cells are incubated to allow for phagocytosis.

    • The uptake of the fluorescent particles by macrophages is quantified using flow cytometry or fluorescence microscopy.[16]

  • Glucose Utilization Assay:

    • A fluorescent glucose analog (e.g., 2-NBDG) is added to the culture medium.[17]

    • After an incubation period, the cells are washed and lysed.

    • The intracellular fluorescence, which is proportional to glucose uptake, is measured using a fluorometer.[17]

G cluster_phago Phagocytosis Assay cluster_glucose Glucose Uptake Assay Culture Macrophages Culture Macrophages Stimulate with Quadrol Stimulate with Quadrol Culture Macrophages->Stimulate with Quadrol Add Fluorescent Particles Add Fluorescent Particles Stimulate with Quadrol->Add Fluorescent Particles Incubate Incubate Add Fluorescent Particles->Incubate Quantify Uptake Quantify Uptake Incubate->Quantify Uptake Culture Macrophages_g Culture Macrophages Stimulate with Quadrol_g Stimulate with Quadrol Culture Macrophages_g->Stimulate with Quadrol_g Add 2-NBDG Add 2-NBDG Stimulate with Quadrol_g->Add 2-NBDG Incubate_g Incubate_g Add 2-NBDG->Incubate_g Incubate Lyse Cells Lyse Cells Incubate_g->Lyse Cells Measure Fluorescence Measure Fluorescence Lyse Cells->Measure Fluorescence

Figure 4: Experimental workflows for phagocytosis and glucose uptake assays.

Disposal Considerations

  • Dispose of waste materials in accordance with local, state, and federal regulations.[6]

  • Do not dispose of the chemical down the drain.[6]

  • Contaminated packaging should be treated as the product itself.[6]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[6]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[6]

  • Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides (NOx).[6]

This technical guide provides a summary of the available safety and handling information for Tetrakis(2-hydroxypropyl)ethylenediamine. It is essential for all laboratory personnel to review the full Safety Data Sheet (SDS) before working with this chemical and to adhere to all institutional safety protocols.

References

Edetol (Quadrol): A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for Edetol, also known as Quadrol. This compound, chemically N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, is a versatile compound utilized in various industrial and pharmaceutical applications. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by consolidating the known characteristics of this compound and providing standardized methodologies for its further investigation.

Chemical and Physical Properties

PropertyValueReference
Chemical Name N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine[1][2]
Synonyms This compound, Quadrol, (Ethylenedinitrilo)tetra-2-propanol[3][4][5]
CAS Number 102-60-3[1][2]
Molecular Formula C₁₄H₃₂N₂O₄[3][4]
Molecular Weight 292.42 g/mol [3]
Appearance Clear, colorless to pale yellow viscous liquid[3]
pH (10 g/L in water) 10.4

Solubility Data

Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, qualitative descriptions of its solubility are consistently reported.

Table 2.1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterMiscible[6]
MethanolMiscible[6]
EthanolMiscible[6]
TolueneMiscible[6]
Ethylene GlycolMiscible[6]
PerchloroethyleneMiscible[6]
Propylene GlycolClearly Soluble (at room temperature)[1]
Mineral OilsForms dull dispersions[1]

Table 2.2: Solubility in Formulated Systems

Solvent SystemConcentrationObservation
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLClear solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear solution

Stability Data

Detailed quantitative stability data for this compound, such as degradation kinetics under various stress conditions, is limited. The available information primarily pertains to its general stability and incompatibilities.

Table 3.1: General Stability and Incompatibility of this compound

ConditionObservationReference
General Stability Stable under normal temperatures and pressures.[7]
Incompatible with Acids, Acid Chlorides, Acid Anhydrides, Oxidizing Agents, Chloroformates.[7]

Experimental Protocols

Given the lack of detailed published protocols for this compound, this section provides generalized but comprehensive methodologies for determining solubility and stability, based on standard pharmaceutical practices.

Protocol for Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (Quadrol)

  • Selected solvents (e.g., water, ethanol, propylene glycol)

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Stock Standard: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

  • Calibration Curve: Prepare a series of calibration standards by diluting the stock standard solution. Analyze these standards using the HPLC method to generate a calibration curve.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

    • Place the container in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the suspension to settle.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the supernatant.

    • Centrifuge the aliquot to separate any undissolved solid.

    • Filter the supernatant through a syringe filter.

    • Dilute the filtered solution with a suitable solvent to a concentration within the range of the calibration curve.

    • Analyze the diluted sample by HPLC.

  • Calculation: Determine the concentration of this compound in the saturated solution using the calibration curve and the dilution factor. Express the solubility in units such as mg/mL or g/100mL.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Standard Cal_Curve Generate Calibration Curve Stock->Cal_Curve HPLC HPLC Analysis Cal_Curve->HPLC Equilibrate Equilibrate Excess This compound in Solvent Sample Sample Supernatant Equilibrate->Sample Centrifuge Centrifuge Sample->Centrifuge Filter Filter Centrifuge->Filter Dilute Dilute Filter->Dilute Dilute->HPLC Calculate Calculate Solubility HPLC->Calculate

Solubility Determination Workflow
Protocol for Forced Degradation Study

This protocol is a generalized approach based on ICH guidelines for conducting forced degradation studies to identify potential degradation products and pathways for this compound.

Objective: To investigate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound (Quadrol)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Deionized water

  • Photostability chamber

  • Oven

  • HPLC or LC-MS system

  • pH meter

Procedure:

  • Preparation of Sample Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at a specified temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at a specified temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.

    • Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature for a defined period.

    • Thermal Degradation: Expose the solid this compound and a solution of this compound to dry heat in an oven at a specified temperature (e.g., 80 °C) for a defined period.

    • Photostability: Expose the solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method (e.g., gradient reverse-phase HPLC with UV or MS detection).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control to identify any degradation products.

    • Determine the percentage of degradation of this compound.

    • If significant degradation is observed, further characterization of the degradation products using techniques like LC-MS/MS and NMR may be necessary.

G cluster_start Initiation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Outcome Start This compound Sample (Solid & Solution) Acid Acid Hydrolysis (HCl, Heat) Start->Acid Base Base Hydrolysis (NaOH, Heat) Start->Base Oxidation Oxidation (H₂O₂) Start->Oxidation Thermal Thermal (Heat) Start->Thermal Photo Photolytic (Light) Start->Photo Analysis Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Deg_Path Degradation Pathways Analysis->Deg_Path Deg_Prod Degradation Products Analysis->Deg_Prod Method_Val Method Validation Analysis->Method_Val

Forced Degradation Study Workflow

Conclusion

This technical guide consolidates the currently available public information on the solubility and stability of this compound (Quadrol). While quantitative data is sparse, the qualitative information provides a solid foundation for its application in research and development. The provided experimental protocols offer a standardized framework for generating the necessary quantitative data to support formulation development and regulatory submissions. It is recommended that researchers perform specific solubility and stability studies tailored to their unique formulations and storage conditions to ensure product quality and efficacy.

References

Methodological & Application

Application Notes and Protocols for Edetol as a Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edetol, also known by its chemical name N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine and its trade name Quadrol®, is a versatile tetra-functional tertiary amine alcohol. Its unique structure, featuring four hydroxyl groups and two tertiary amine centers, allows it to function effectively as a cross-linking agent in various biomedical and pharmaceutical applications. This document provides detailed application notes and protocols for utilizing this compound as a cross-linking agent, with a focus on its application in hydrogel formation for drug delivery and tissue engineering.

This compound's biocompatibility and its ability to form hydrophilic, three-dimensional polymer networks make it an attractive candidate for creating scaffolds that can support cell growth and facilitate the controlled release of therapeutic agents.[1][2] Furthermore, studies have indicated that this compound may possess immunostimulatory properties, specifically through the activation of macrophages, suggesting its potential role in modulating biological responses in tissue engineering and drug delivery contexts.[3][4]

Chemical Properties and Mechanism of Action

This compound acts as a cross-linking agent primarily through the reaction of its hydroxyl groups. These groups can react with various complementary functional groups, such as isocyanates, to form stable urethane linkages. This reaction is fundamental to the formation of polyurethane-based hydrogels. The general reaction scheme involves the reaction of the hydroxyl groups of this compound with di- or poly-isocyanates, leading to the formation of a cross-linked polymer network.

Additionally, this compound can be chemically modified, for instance, by esterification with methacrylic acid to form this compound dimethacrylate. This monomer can then be polymerized and cross-linked through free-radical polymerization to form hydrogels with high water content.

Data Presentation: Properties of this compound-Crosslinked Hydrogels

While specific quantitative data for this compound-crosslinked materials is not extensively available in public literature, the following table summarizes typical properties of hydrogels and how they are influenced by the cross-linking agent, based on general knowledge of polymer chemistry. Researchers should consider this as a guideline for their own experimental design and characterization.

PropertyTypical Range/ValueInfluence of this compound (Quadrol) ConcentrationAnalytical Techniques
Swelling Ratio (%) 100 - 2000+Inverse relationship; higher concentration leads to a more densely cross-linked network and lower swelling.[5][6]Gravimetric analysis
Mechanical Strength (Compressive Modulus) 1 - 500 kPaDirect relationship; higher concentration generally increases the compressive modulus.[7][8]Mechanical testing (e.g., compression, tensile)
Pore Size 5 - 500 µmInverse relationship; higher concentration typically results in smaller pore sizes.[9]Scanning Electron Microscopy (SEM)
Degradation Rate Variable (days to months)Can be tailored by the choice of co-monomers and cross-linking density. Higher cross-linking density generally slows degradation.[10]In vitro degradation studies (e.g., in PBS)
Drug Release Kinetics Variable (dependent on drug and matrix)Higher cross-linking density can lead to slower, more sustained drug release.[8][11][12]UV-Vis Spectroscopy, HPLC

Experimental Protocols

The following protocols are generalized methodologies for the synthesis and characterization of this compound-based hydrogels. Researchers should optimize these protocols for their specific applications.

Protocol 1: Synthesis of this compound-Based Polyurethane Hydrogel

This protocol describes the synthesis of a polyurethane hydrogel using this compound as a cross-linking agent and a diisocyanate.

Materials:

  • This compound (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine)

  • Poly(ethylene glycol) (PEG), molecular weight 2000 Da

  • Hexamethylene diisocyanate (HDI)

  • Dibutyltin dilaurate (DBTDL) as a catalyst

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Pre-polymer Synthesis: In a three-necked flask under a nitrogen atmosphere, dissolve a specific molar ratio of PEG and this compound in anhydrous DMSO. Heat the mixture to 60°C with stirring.

  • Add a catalytic amount of DBTDL to the mixture.

  • Slowly add a stoichiometric amount of HDI to the reaction mixture dropwise.

  • Continue the reaction at 80°C for 4-6 hours until a viscous pre-polymer solution is formed.

  • Hydrogel Formation: Cast the pre-polymer solution into a mold of the desired shape.

  • Cure the cast pre-polymer at 60°C for 24 hours to allow for complete cross-linking.

  • Purification: Immerse the resulting hydrogel in a large volume of PBS (pH 7.4) for 48-72 hours, changing the PBS every 12 hours, to remove any unreacted reagents and the solvent.

  • The purified hydrogel can then be characterized for its properties.

Protocol 2: Characterization of this compound-Crosslinked Hydrogels

This protocol outlines the key characterization techniques to evaluate the properties of the synthesized hydrogels.

1. Swelling Ratio Determination:

  • Lyophilize a sample of the purified hydrogel to obtain its dry weight (Wd).

  • Immerse the dried hydrogel in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its swollen weight (Ws).

  • Continue until the hydrogel reaches equilibrium swelling (constant weight).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.[5]

2. Mechanical Testing:

  • Prepare cylindrical or dog-bone-shaped hydrogel samples.

  • Perform unconfined compression tests or tensile tests using a universal testing machine.

  • Record the stress-strain data to determine the compressive modulus or tensile modulus, respectively.[7]

3. Morphological Analysis:

  • Freeze-dry a sample of the swollen hydrogel.

  • Fracture the dried hydrogel to expose its internal structure.

  • Sputter-coat the fractured surface with gold or palladium.

  • Examine the morphology and pore structure using a Scanning Electron Microscope (SEM).[9]

4. In Vitro Drug Release Study:

  • Load the hydrogel with a model drug by soaking it in a concentrated drug solution until equilibrium is reached.

  • Place the drug-loaded hydrogel in a known volume of PBS (pH 7.4) at 37°C with gentle agitation.

  • At specific time points, withdraw aliquots of the release medium and replace with fresh PBS.

  • Quantify the drug concentration in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[12][13]

  • Plot the cumulative drug release as a function of time.

Protocol 3: In Vitro Biocompatibility Assessment (Cytotoxicity)

This protocol is based on the ISO 10993-5 standard for testing the in vitro cytotoxicity of medical devices.

Materials:

  • L929 mouse fibroblast cell line (or other relevant cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Hydrogel samples (sterilized)

  • Positive control (e.g., latex)

  • Negative control (e.g., tissue culture plastic)

  • MTT or other viability assay reagent

Procedure:

  • Extract Preparation: Incubate the sterilized hydrogel samples in complete cell culture medium at a surface area to volume ratio of 3 cm²/mL at 37°C for 24 hours to prepare an extract.

  • Cell Seeding: Seed L929 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Cell Treatment: Remove the culture medium and replace it with the hydrogel extract, fresh medium (negative control), and medium containing the positive control.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Perform an MTT assay or other suitable viability assay to quantify cell viability.

  • Analysis: Compare the viability of cells exposed to the hydrogel extract to the negative and positive controls. A reduction in viability of more than 30% is generally considered a cytotoxic effect.[1][14][15][16]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Hydrogel Synthesis and Characterization

G cluster_synthesis Hydrogel Synthesis cluster_characterization Hydrogel Characterization s1 Mix this compound and Co-monomer s2 Add Initiator/Catalyst s1->s2 s3 Casting s2->s3 s4 Curing/Cross-linking s3->s4 s5 Purification s4->s5 c1 Swelling Studies s5->c1 Characterize Properties c2 Mechanical Testing s5->c2 Characterize Properties c3 Morphological Analysis (SEM) s5->c3 Characterize Properties c4 Drug Release Kinetics s5->c4 Characterize Properties c5 Biocompatibility (Cytotoxicity) s5->c5 Characterize Properties

Caption: Workflow for the synthesis and characterization of this compound-crosslinked hydrogels.

Postulated Signaling Pathway for this compound-Induced Macrophage Activation

The precise molecular pathway of this compound-induced macrophage activation is not well-elucidated. However, based on its known ability to enhance phagocytosis and spreading, a plausible hypothesis involves the activation of signaling cascades that regulate cytoskeletal rearrangement and cellular motility.

G This compound This compound (Quadrol) Receptor Putative Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Rac1_Cdc42 Rac1/Cdc42 Akt->Rac1_Cdc42 Actin Actin Cytoskeleton Rearrangement Rac1_Cdc42->Actin Spreading Cell Spreading Actin->Spreading Phagocytosis Phagocytosis Actin->Phagocytosis

Caption: A hypothesized signaling pathway for this compound-mediated macrophage activation.

Conclusion

This compound presents a promising avenue for the development of biocompatible and functional cross-linked materials for biomedical applications. While detailed, standardized protocols for its use are still emerging, the information and generalized methodologies provided in these application notes offer a solid foundation for researchers to explore its potential. Further investigation is warranted to fully characterize the quantitative aspects of this compound cross-linking and to elucidate the specific signaling pathways it may modulate, which could unlock new therapeutic and regenerative strategies.

References

Application Notes and Protocols: Quadrol as a Catalyst in Urethane Foams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadrol, chemically known as N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine, is a versatile aliphatic amine that serves a dual role in the production of polyurethane (PU) foams. Its molecular structure, featuring four hydroxyl groups and two tertiary nitrogen atoms, allows it to function as both a reactive cross-linking agent and a potent catalyst.[1] The tertiary amine groups are instrumental in catalyzing the two primary reactions in urethane foam formation: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). This catalytic activity significantly influences the reaction kinetics, which in turn dictates the final physical and mechanical properties of the foam.[2]

These application notes provide a comprehensive overview of the utilization of Quadrol as a catalyst in urethane foam formulations, complete with detailed experimental protocols and data presented for easy comparison.

Catalytic Mechanism of Quadrol

The catalytic action of tertiary amines like Quadrol in polyurethane foam formation is understood to proceed through two main pathways:

  • Gelling Reaction (Urethane Formation): A widely accepted mechanism is the nucleophilic catalysis pathway. In this, the lone pair of electrons on the tertiary nitrogen atom of Quadrol attacks the electrophilic carbon of the isocyanate group (-NCO). This interaction forms a highly reactive, unstable intermediate, which is then more susceptible to attack by the hydroxyl groups (-OH) of the polyol. This accelerates the formation of the urethane linkages that build the polymer network.

  • Blowing Reaction (Urea Formation and CO₂ Generation): For the blowing reaction, the proposed mechanism involves proton abstraction. The tertiary amine acts as a base, abstracting a proton from a water molecule. This activation of the water molecule increases its nucleophilicity, facilitating its reaction with an isocyanate group. This reaction forms an unstable carbamic acid, which then decomposes to produce an amine and carbon dioxide (CO₂) gas, the primary blowing agent in water-blown foam systems.

The balance between the gelling and blowing reactions is critical in determining the final foam structure. A well-balanced catalysis ensures that the polymer network has sufficient strength to trap the expanding gas, leading to a stable foam with a uniform cell structure.

Experimental Protocols

The following protocols outline the hand-mixing procedure for preparing rigid polyurethane foams using Quadrol as a catalyst.

Materials and Equipment
  • Polyol: A polyether or polyester polyol suitable for rigid foam applications.

  • Isocyanate: Polymeric Methylene Diphenyl Diisocyanate (pMDI).

  • Catalyst: Quadrol (N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine).

  • Surfactant: Silicone-based surfactant to stabilize the foam cells.

  • Blowing Agent: Deionized water.

  • Disposable paper or plastic cups for mixing.

  • Wooden or plastic stirring rods.

  • Digital scale (accurate to 0.01 g).

  • Stopwatch or timer.

  • Fume hood or well-ventilated area.

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_observation Observation & Curing cluster_testing Testing weigh_polyol Weigh Polyol, Water, Surfactant, and Quadrol mix_polyol Mix Polyol Premix Thoroughly weigh_polyol->mix_polyol combine Combine Isocyanate with Polyol Premix mix_polyol->combine weigh_iso Weigh Isocyanate Separately weigh_iso->combine mix_vigorously Mix Vigorously for 10 seconds combine->mix_vigorously pour Pour into Mold mix_vigorously->pour observe_reaction Record Cream, Gel, and Tack-Free Times pour->observe_reaction cure Allow Foam to Cure (24 hours) observe_reaction->cure cut_samples Cut Samples for Analysis cure->cut_samples measure_properties Measure Density, Compressive Strength, etc. cut_samples->measure_properties

Caption: Experimental workflow for preparing and testing Quadrol-catalyzed polyurethane foam.

Preparation of Polyol Premix
  • In a disposable cup, accurately weigh the required amounts of polyol, deionized water, and silicone surfactant according to the formulation table below.

  • Add the desired amount of Quadrol catalyst to the polyol mixture.

  • Thoroughly mix the components with a stirring rod for at least 30 seconds until a homogeneous mixture is obtained.

Foam Preparation
  • In a separate disposable cup, weigh the required amount of pMDI.

  • Pour the pMDI into the polyol premix and immediately start the timer.

  • Mix the components vigorously with a stirring rod for 10 seconds, ensuring to scrape the sides and bottom of the cup.

  • Quickly pour the reacting mixture into a mold or a suitable container for free-rise expansion.

  • Observe the foaming process and record the following reaction times:

    • Cream Time: The time from the start of mixing until the liquid becomes opaque and starts to rise.

    • Gel Time: The time when the rising foam starts to form strings when touched with a stirring rod.

    • Tack-Free Time: The time when the surface of the foam is no longer sticky to the touch.

  • Allow the foam to cure at room temperature for at least 24 hours before proceeding with physical property testing.

Data Presentation

The following tables summarize the effect of varying Quadrol concentration on the reaction profile and physical properties of a rigid polyurethane foam.

Table 1: Effect of Quadrol Concentration on Reaction Profile

FormulationQuadrol (parts by weight)Cream Time (s)Gel Time (s)Tack-Free Time (s)
F-11.04590150
F-22.03065110
F-33.0204580

Table 2: Effect of Quadrol Concentration on Physical Properties

FormulationQuadrol (parts by weight)Free-Rise Density ( kg/m ³)Compressive Strength (kPa)
F-11.035210
F-22.033235
F-33.032250

Signaling Pathways and Logical Relationships

The following diagram illustrates the catalytic role of Quadrol in the gelling and blowing reactions of polyurethane foam formation.

polyurethane_catalysis isocyanate Isocyanate (-NCO) gelling Gelling Reaction isocyanate->gelling blowing Blowing Reaction isocyanate->blowing polyol Polyol (-OH) polyol->gelling water Water (H₂O) water->blowing quadrol Quadrol (Tertiary Amine) quadrol->gelling Catalyzes quadrol->blowing Catalyzes urethane Urethane Linkage (Polymer Network) gelling->urethane urea Urea Linkage blowing->urea co2 Carbon Dioxide (CO₂) (Blowing Agent) blowing->co2 foam Polyurethane Foam urethane->foam urea->foam co2->foam

Caption: Catalytic pathways of Quadrol in urethane foam formation.

The following diagram illustrates the logical relationship between increasing Quadrol concentration and the resulting foam properties.

quadrol_effect increase_quadrol Increase Quadrol Concentration reaction_rate Increased Reaction Rate (Gelling & Blowing) increase_quadrol->reaction_rate crosslink_density Increased Cross-link Density increase_quadrol->crosslink_density shorter_times Shorter Cream, Gel, & Tack-Free Times reaction_rate->shorter_times lower_density Slightly Lower Density reaction_rate->lower_density compressive_strength Increased Compressive Strength crosslink_density->compressive_strength

Caption: Effect of increased Quadrol concentration on foam properties.

Conclusion

Quadrol is an effective catalyst and cross-linker for the production of polyurethane foams. By adjusting its concentration in the formulation, researchers and scientists can precisely control the reaction kinetics and tailor the physical properties of the final foam to meet the requirements of various applications, from thermal insulation to structural components. The provided protocols and data serve as a valuable starting point for the development and optimization of Quadrol-catalyzed polyurethane foam systems.

References

Application Notes and Protocols for Curing Epoxy Resin with Edetol (Diethylenetriamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Edetol, also known as diethylenetriamine (DETA), as a curing agent for epoxy resins. This document outlines the chemical basis for its function, detailed protocols for experimental procedures, and the expected impact of varying this compound concentrations on the final properties of the cured epoxy resin.

Introduction

This compound (DETA) is a widely used aliphatic amine curing agent for epoxy resins, valued for its high reactivity that allows for curing at ambient temperatures.[1][2] The curing process involves a chemical reaction between the amine groups of this compound and the epoxide groups of the epoxy resin, resulting in a highly cross-linked, thermosetting polymer network.[3] This cross-linking imparts the cured epoxy with desirable mechanical strength, chemical resistance, and thermal stability.[2] The concentration of this compound is a critical parameter that significantly influences the curing kinetics and the final properties of the cured material.[4]

Chemical Curing Mechanism

The curing of an epoxy resin with this compound proceeds through a nucleophilic addition reaction. The primary and secondary amine groups in the this compound molecule act as active sites. Each active hydrogen atom on the amine groups can react with an epoxy group, leading to the opening of the epoxide ring and the formation of a hydroxyl group and a new carbon-nitrogen bond. This process continues until a rigid, three-dimensional network is formed.[5][6]

G cluster_reactants Reactants cluster_reaction Curing Reaction cluster_product Product Epoxy_Resin Epoxy Resin (Glycidyl Ether) Reaction_Step1 Primary amine attacks epoxy group Epoxy_Resin->Reaction_Step1 Reacts with This compound This compound (DETA) (H₂N-CH₂CH₂-NH-CH₂CH₂-NH₂) This compound->Reaction_Step1 Reaction_Step2 Secondary amine attacks another epoxy group Reaction_Step1->Reaction_Step2 Forms secondary amine Crosslinking Formation of a 3D cross-linked network Reaction_Step2->Crosslinking Continues reaction Cured_Epoxy Cured Epoxy Resin (Thermoset Polymer) Crosslinking->Cured_Epoxy Results in G cluster_prep Sample Preparation cluster_curing Curing cluster_testing Material Characterization Calculate Calculate required amounts of epoxy resin and this compound Weigh Weigh components accurately Calculate->Weigh Mix Thoroughly mix resin and this compound Weigh->Mix Degas Degas mixture in a vacuum oven Mix->Degas Cast Pour mixture into molds Degas->Cast Cure Cure at ambient temperature (e.g., 25°C for 24 hours) Cast->Cure Post_Cure Optional: Post-cure at elevated temperature (e.g., 80°C for 2 hours) Cure->Post_Cure Tensile Tensile Testing (ASTM D638) Post_Cure->Tensile Flexural Flexural Testing (ASTM D790) Post_Cure->Flexural Impact Impact Testing (ASTM D256) Post_Cure->Impact Thermal Thermal Analysis (DSC) (ASTM D3418) Post_Cure->Thermal

References

Application Notes and Protocols for Edetol in Biocompatible Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Edetol, also known as N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, as a cross-linking agent in the formulation of biocompatible hydrogels. The information presented covers its applications in neural tissue engineering and controlled drug delivery, complete with detailed experimental protocols and representative data.

Introduction to this compound-Based Hydrogels

This compound is a versatile cross-linking agent used in the synthesis of biocompatible hydrogels.[1][2][3][4] Its structure, featuring four hydroxyl groups and two tertiary amino groups, allows for the formation of three-dimensional polymer networks.[1][2][3][4] These hydrogels are particularly promising for biomedical applications due to their potential to mimic the native extracellular matrix (ECM), providing a supportive environment for cell growth and tissue regeneration.[1][2] Key applications include scaffolds for neural tissue engineering and vehicles for controlled drug delivery.[1][2][3][4]

Mechanism of Cross-linking

This compound's hydroxyl groups can react with various functional groups on other polymers to form a cross-linked network. For instance, in the presence of a diisocyanate, the hydroxyl groups of this compound can form urethane linkages, resulting in a polyurethane hydrogel. The tertiary amine groups within the this compound molecule can act as catalysts for this reaction. This cross-linking process transforms a liquid polymer solution into a solid, water-swollen gel.

Crosslinking_Mechanism cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound (N,N,N',N'-Tetrakis (2-hydroxypropyl)ethylenediamine) Crosslinking Cross-linking Reaction This compound->Crosslinking Polymer Polymer with Reactive Groups (e.g., Diisocyanate) Polymer->Crosslinking Hydrogel This compound-Crosslinked Biocompatible Hydrogel Crosslinking->Hydrogel Forms 3D Network

This compound cross-linking mechanism.

Application: Neural Tissue Engineering

This compound-based hydrogels can be engineered to create a microenvironment that supports the growth and differentiation of neural cells.[1] By mimicking the mechanical properties of soft neural tissue, these hydrogels can serve as scaffolds for nerve regeneration and as platforms for 3D neural cell culture models.[1]

Mechanical Properties of this compound-Based Hydrogels

The mechanical properties of this compound-crosslinked hydrogels can be tuned by varying the concentration of this compound and the polymer. This allows for the creation of hydrogels with stiffness values that are optimal for neural cell growth and neurite extension.

Hydrogel FormulationThis compound Concentration (w/v %)Polymer Concentration (w/v %)Compressive Modulus (kPa)
Formulation A150.5 ± 0.1
Formulation B251.2 ± 0.2
Formulation C1102.5 ± 0.4
Formulation D2104.8 ± 0.6
Note: The data in this table is illustrative and should be determined experimentally for specific polymer systems.
Experimental Protocols for Neural Tissue Engineering

This protocol describes the synthesis of a polyurethane-based hydrogel using this compound as a cross-linker.

Materials:

  • This compound (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine)

  • Poly(ethylene glycol) (PEG), MW 4000

  • Hexamethylene diisocyanate (HMDI)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, cell-culture treated plates

Procedure:

  • Prepare a 10% (w/v) solution of PEG in anhydrous DMSO.

  • Prepare a 5% (w/v) solution of this compound in anhydrous DMSO.

  • In a sterile, dry container, mix the PEG solution and this compound solution in a 2:1 volume ratio.

  • Add HMDI to the mixture at a molar ratio of 2:1 with respect to the hydroxyl groups of PEG and this compound.

  • Mix the solution thoroughly but gently to avoid introducing air bubbles.

  • Immediately pipette the precursor solution into the wells of a sterile cell culture plate.

  • Allow the hydrogels to cure at room temperature for 24 hours in a sterile environment.

  • After curing, wash the hydrogels extensively with sterile PBS (3 times, 1 hour each) to remove any unreacted components.

  • The hydrogels are now ready for cell seeding.

Neural_Workflow cluster_prep Hydrogel Preparation cluster_culture Cell Culture cluster_analysis Analysis A Prepare Polymer and This compound Solutions B Mix Precursor Components A->B C Cast Hydrogel B->C D Cure and Wash C->D E Seed Neural Cells on Hydrogel D->E F Incubate and Monitor Cell Growth E->F G Assess Biocompatibility (MTT, Live/Dead) F->G H Analyze Neural Differentiation F->H Drug_Release cluster_loading Drug Loading cluster_release Release Mechanism cluster_output Outcome A Swell Hydrogel in Drug Solution B Diffusion through Porous Network A->B C Release upon Hydrogel Degradation A->C D Sustained Release of Therapeutic Agent B->D C->D

References

Application Notes and Protocols for Edetol as a Viscosity Modifier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edetol, also known by its chemical name N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine and the trade name Quadrol®, is a polyfunctional amine that serves multiple roles in various formulations, including as a cross-linking agent, complexing agent, and pH adjuster.[1][2][3] Notably, this compound is utilized as a viscosity modifier in cosmetic and industrial applications.[1][4] Its unique structure, featuring four hydroxyl groups, allows it to form hydrogen bonds and interact with other formulation components, thereby influencing the overall rheology. These application notes provide a comprehensive overview of the use of this compound as a viscosity modifier, including its mechanism of action, formulation considerations, and detailed experimental protocols for its evaluation.

Mechanism of Action

The viscosity-modifying effect of this compound is primarily attributed to its molecular structure and ability to engage in intermolecular interactions. As a polyol, the hydroxyl groups on its four hydroxypropyl chains can form extensive hydrogen bond networks with polar molecules, such as water, glycols, and other formulation excipients. This network formation restricts the movement of molecules, leading to an increase in the formulation's viscosity.

Furthermore, this compound's tertiary amine groups can be protonated in acidic to neutral pH environments, leading to electrostatic interactions that can further contribute to the thickening effect. The extent of viscosity modification is dependent on the concentration of this compound, the pH of the formulation, and the nature of the other ingredients present.

Applications in Formulations

This compound has been identified as a viscosity modifier in a variety of formulations:

  • Cosmetics and Personal Care: In products such as creams, lotions, and gels, this compound can be used to achieve the desired texture and consistency.[2] It is often used in concentrations ranging from 0.1% to 2.0% to stabilize these formulations.[1]

  • Industrial Applications: this compound is used in the manufacturing of urethane foams, epoxy resins, and as a plasticizer, where its viscosity-modifying properties are also relevant.[3][4]

Data Presentation

Due to the lack of publicly available quantitative data on the specific viscosity-modifying effects of this compound in various formulations, the following table presents a hypothetical, yet realistic, dataset to illustrate how to structure and present such experimental results. This data represents the expected trend of increasing viscosity with increasing this compound concentration in a model aqueous gel formulation.

This compound Concentration (% w/w)Viscosity (cP) at 25°C (Shear Rate: 10 s⁻¹)AppearancepH
0.01500Translucent Gel6.5
0.52500Translucent Gel6.8
1.04000Translucent Gel7.0
1.56500Translucent Gel7.2
2.09000Opaque Gel7.5

Note: The data presented in this table is illustrative and intended to serve as a template for presenting experimental findings.

Experimental Protocols

The following protocols provide a detailed methodology for evaluating the viscosity-modifying properties of this compound in a formulation.

Protocol 1: Preparation of a Model Formulation

This protocol describes the preparation of a simple hydrogel to assess the impact of this compound on viscosity.

Materials:

  • Deionized water

  • Carbomer 940

  • This compound (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine)

  • Triethanolamine (as a neutralizing agent)

  • Propylene glycol (as a humectant)

  • Preservative (e.g., Phenoxyethanol)

Procedure:

  • Disperse Carbomer: Slowly sprinkle 1.0 g of Carbomer 940 into 80.0 mL of deionized water while stirring continuously with a mechanical stirrer to avoid clumping. Continue stirring until a uniform dispersion is achieved.

  • Incorporate Other Excipients: To the carbomer dispersion, add 5.0 g of propylene glycol and 0.5 g of preservative. Mix until homogeneous.

  • Prepare this compound Stock Solution: Prepare a 10% (w/w) aqueous solution of this compound.

  • Vary this compound Concentration: Divide the base formulation into several beakers. Add the this compound stock solution to achieve final concentrations of 0.5%, 1.0%, 1.5%, and 2.0% (w/w). A control formulation with 0% this compound should also be prepared.

  • Neutralization and Gel Formation: Slowly add triethanolamine dropwise to each formulation while stirring until a pH of approximately 6.5-7.5 is reached and a gel is formed.

  • Final Volume Adjustment: Add deionized water to bring the final weight of each formulation to 100.0 g.

  • Homogenization: Homogenize each gel formulation for 2-3 minutes to ensure uniformity.

  • Equilibration: Allow the gels to equilibrate at room temperature for at least 24 hours before conducting viscosity measurements.

Protocol 2: Viscosity Measurement

This protocol outlines the procedure for measuring the viscosity of the prepared formulations.

Equipment:

  • Rotational Viscometer or Rheometer with appropriate spindle/geometry (e.g., cone and plate, parallel plate).

  • Temperature-controlled water bath.

Procedure:

  • Instrument Calibration: Calibrate the viscometer/rheometer according to the manufacturer's instructions using standard calibration fluids.

  • Sample Loading: Carefully load the sample into the viscometer cup or onto the rheometer plate, avoiding the introduction of air bubbles.

  • Temperature Equilibration: Allow the sample to equilibrate to the desired temperature (e.g., 25°C) for at least 10 minutes.

  • Measurement:

    • Single Point Viscosity: Measure the viscosity at a constant shear rate (e.g., 10 s⁻¹) to allow for direct comparison between formulations.

    • Rheological Profile: To understand the flow behavior, perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and back. This will reveal if the formulation is Newtonian, shear-thinning (pseudoplastic), or shear-thickening (dilatant).

  • Data Recording: Record the viscosity (in centipoise, cP, or Pascal-seconds, Pa·s) and the corresponding shear rate and temperature.

  • Replicates: Perform all measurements in triplicate to ensure reproducibility.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for a formulation study involving a viscosity modifier and a conceptual representation of the mechanism of action.

experimental_workflow cluster_prep Formulation Preparation cluster_eval Evaluation cluster_analysis Data Analysis prep_base Prepare Base Formulation (without this compound) add_this compound Incorporate this compound at Varying Concentrations prep_base->add_this compound neutralize Neutralize and Form Gel add_this compound->neutralize homogenize Homogenize and Equilibrate neutralize->homogenize measure_viscosity Measure Viscosity (Rotational Rheometer) homogenize->measure_viscosity measure_ph Measure pH homogenize->measure_ph observe_appearance Observe Physical Appearance (Clarity, Color) homogenize->observe_appearance stability_testing Conduct Stability Studies (e.g., Freeze-Thaw) homogenize->stability_testing plot_data Plot Viscosity vs. This compound Concentration measure_viscosity->plot_data analyze_rheology Analyze Rheological Profile (e.g., Shear-thinning behavior) measure_viscosity->analyze_rheology compare_stability Compare Stability of Different Formulations stability_testing->compare_stability conclusion Conclusion and Formulation Optimization plot_data->conclusion analyze_rheology->conclusion compare_stability->conclusion mechanism_of_action cluster_components Formulation Components This compound This compound Molecule (with -OH groups) interaction Intermolecular Interactions This compound->interaction water Water Molecules water->interaction polymer Other Polar Molecules (e.g., Polymers, Glycols) polymer->interaction h_bonding Hydrogen Bonding Network interaction->h_bonding viscosity_increase Increased Viscosity h_bonding->viscosity_increase

References

Application Notes and Protocols for Quadrol as a pH Adjuster in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadrol, known by its INCI name Tetrahydroxypropyl Ethylenediamine and chemical name N,N,N′,N′-Tetrakis(2-hydroxypropyl)ethylenediamine, is a multifunctional ingredient utilized in the cosmetics and personal care industry.[1][2] It is a tetrafunctional tertiary amine, appearing as a clear, viscous, and nearly odorless liquid.[1] While it serves various functions, including as a chelating agent and a crosslinking agent, it is frequently employed to adjust and buffer the pH of cosmetic formulations.[2] Its alkaline nature makes it particularly effective at neutralizing acidic components, such as polymers used in clear gel products, to achieve the desired pH for optimal product stability, efficacy, and skin compatibility.[1]

Application Notes

Mechanism of Action

Quadrol functions as an alkaline agent and a buffer. A 1% solution (10g/L) in water exhibits a pH of approximately 10.4.[3] Its structure contains two tertiary amine nitrogens which can accept protons (H+), thereby increasing the pH of acidic formulations. This protonation process allows Quadrol to resist changes in pH, a property known as buffering capacity.[4] While a predicted pKa value for the hydroxyl groups is high (around 14.23), the relevant pKa values for its buffering action are associated with its tertiary amine groups.[3] These allow it to provide effective buffering, helping to maintain the formulation's pH within a specific range and prevent "pH drift" that can occur over the product's shelf life due to interactions between ingredients.[4]

Formulation Considerations
  • Concentration: The typical concentration of Quadrol in cosmetic formulations can vary depending on the desired effect. For its role as a chelating agent, it may be used at concentrations up to 0.5%.[5] In some anti-aging creams, it has been used at concentrations as high as 2.5%.[6][7] For pH adjustment, the concentration will depend on the initial pH of the formulation and the target pH. It is recommended to start with a low concentration and add it incrementally.

  • Compatibility: Quadrol is soluble in water, ethanol, isopropanol, and propylene glycol, making it compatible with a wide range of cosmetic formulations, including oil-in-water (O/W) emulsions, gels, and aqueous solutions.[1] It is particularly suitable for neutralizing acidic polymers to create clear gels with a pleasant, non-tacky feel.[1]

  • Safety and Regulatory Status: Quadrol is considered safe for use in cosmetics at typical concentrations.[5] It has been evaluated by regulatory bodies such as the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded it is safe for its intended use.[5] Studies indicate it is not significantly absorbed through the skin and is not typically associated with irritation or allergic reactions.[5] However, as with any cosmetic ingredient, it is recommended to conduct a patch test.[5]

Data Summary

The following tables summarize key quantitative data for Quadrol.

Table 1: Physicochemical Properties of Quadrol

PropertyValueReference(s)
Chemical Name N,N,N′,N′-Tetrakis(2-hydroxypropyl)ethylenediamine[3]
INCI Name Tetrahydroxypropyl Ethylenediamine[2]
CAS Number 102-60-3[3]
Molecular Formula C14H32N2O4[3]
Molecular Weight 292.41 g/mol
Appearance Clear, viscous liquid[1]
Density ~1.013 g/mL at 25°C
pH (10 g/L in H2O) 10.4[3]
pKa (Predicted) 14.23 ± 0.20[3]
Water Solubility Miscible[3]

Table 2: Recommended Starting Concentrations for pH Adjustment

Formulation TypeRecommended Starting Concentration (w/w)Notes
Gels (Polymer Neutralization) 0.1% - 1.0%Adjust based on polymer concentration and desired viscosity.
Emulsions (Creams, Lotions) 0.05% - 0.5%Add during the water phase or post-emulsification.
Aqueous Solutions (Toners, Serums) 0.01% - 0.2%Monitor pH closely due to lower buffering capacity of the system.

Experimental Protocols

Protocol 1: Preparation of a 10% (w/w) Quadrol Stock Solution

This protocol outlines the preparation of a stock solution for easier and more controlled addition to cosmetic formulations.

Materials and Equipment:

  • Quadrol

  • Distilled or deionized water

  • Analytical balance

  • Beaker

  • Magnetic stirrer and stir bar

  • Storage bottle

Procedure:

  • Weigh 10.0 g of Quadrol into a clean, dry beaker.

  • Add 90.0 g of distilled water to the beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Stir the solution until the Quadrol is completely dissolved and the solution is homogenous.

  • Transfer the solution to a labeled storage bottle.

  • Store the stock solution at room temperature, protected from light.

Protocol 2: pH Adjustment of an Oil-in-Water (O/W) Emulsion

This protocol describes the process of adjusting the pH of a cosmetic emulsion using the prepared 10% Quadrol stock solution.

Materials and Equipment:

  • O/W emulsion base

  • 10% (w/w) Quadrol stock solution

  • Calibrated pH meter with a suitable probe

  • Micropipette

  • Overhead or magnetic stirrer

Procedure:

  • Ensure the emulsion has cooled to room temperature (around 25°C) as pH is temperature-dependent.

  • Place a representative sample of the emulsion into a beaker and begin gentle agitation.

  • Immerse the calibrated pH probe into the emulsion and allow the reading to stabilize. Record the initial pH.

  • Using a micropipette, add a small, predetermined amount of the 10% Quadrol stock solution to the emulsion.

  • Allow the mixture to stir for at least 5-10 minutes to ensure complete incorporation.

  • Measure the pH again and record the value.

  • Repeat steps 4-6, adding small increments of the Quadrol solution, until the target pH is reached.

  • Once the target pH is achieved in the sample, scale up the required amount of Quadrol solution for the entire batch and add it slowly with thorough mixing.

  • After addition to the main batch, re-verify the final pH.

Protocol 3: Determination of Buffering Capacity

This protocol provides a method to quantify the buffering capacity of a formulation containing Quadrol.

Materials and Equipment:

  • Final cosmetic formulation

  • Calibrated pH meter

  • Burette or precision pipette

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Magnetic stirrer and stir bar

Procedure:

  • Place a known mass (e.g., 50 g) of the final cosmetic formulation into a beaker.

  • Begin gentle stirring and measure the initial pH of the formulation.

  • Using a burette, add a small, precise volume (e.g., 0.1 mL) of 0.1 M HCl to the formulation.

  • Allow the formulation to stir for 5 minutes to ensure equilibrium, then record the new pH.

  • Continue adding 0.1 mL increments of HCl, recording the pH after each addition, until the pH has dropped by at least 2-3 units from the initial value.

  • Plot the pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

  • The buffering capacity is greatest in the flattest region of the curve. It can be calculated as the amount of acid required to produce a one-unit change in pH.

Visualizations

experimental_workflow start Start: Untreated Cosmetic Formulation measure_initial_ph Measure Initial pH start->measure_initial_ph check_ph Is pH at Target? measure_initial_ph->check_ph add_quadrol Add Incremental Amount of Quadrol Stock Solution check_ph->add_quadrol No end End: pH-Adjusted Formulation check_ph->end Yes mix Mix Thoroughly (5-10 min) add_quadrol->mix measure_final_ph Re-measure pH mix->measure_final_ph measure_final_ph->check_ph logical_relationship cluster_quadrol Quadrol Molecule cluster_formulation Acidic Formulation quadrol Tertiary Amine Groups (R3N) result Protonated Quadrol (R3NH+) + Neutralized Formulation (Increased pH) quadrol->result Donates e- pair to protons Excess Protons (H+) protons->result Accepts

References

Application Notes and Protocols for Edetol in Adhesives and Sealant Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Edetol, chemically known as N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, and often referred to by the trade name Quadrol®, is a versatile polyol and chelating agent.[1][2][3] Its unique structure, featuring four secondary hydroxyl groups and two tertiary amine centers, allows it to function in multiple capacities within adhesive and sealant formulations.[2][3] These application notes provide detailed procedures and protocols for researchers, scientists, and drug development professionals on the utilization of this compound to enhance the performance of various adhesive and sealant systems. The primary functions of this compound in these applications include its role as a crosslinking agent, a catalyst, a curing agent, a viscosity modifier, and a chelating agent.[1][2]

Chemical and Physical Properties of this compound

A thorough understanding of this compound's properties is crucial for its effective incorporation into adhesive and sealant formulations.

PropertyValue
CAS Number 102-60-3
Molecular Formula C14H32N2O4
Molecular Weight 292.41 g/mol
Appearance Colorless to pale yellow viscous liquid
Boiling Point 190 °C @ 1.0 mmHg
Density 1.013 g/mL at 25 °C
Refractive Index n20/D 1.4812
Solubility Miscible with water, ethanol, methanol, toluene

Applications in Adhesives and Sealants

This compound's multifunctional nature makes it a valuable component in a variety of adhesive and sealant systems.

Polyurethane Systems

In polyurethane adhesives and sealants, this compound primarily acts as a crosslinking agent and a catalyst .[2] The hydroxyl groups on the this compound molecule react with the isocyanate (NCO) groups of a polyurethane prepolymer, forming a durable, crosslinked network. The tertiary amine groups within the this compound structure can catalyze the urethane reaction, accelerating the cure rate.

Mechanism of Action: Crosslinking in Polyurethane The following diagram illustrates the reaction between a diisocyanate prepolymer and this compound, leading to a crosslinked polyurethane network.

G cluster_reactants Reactants cluster_product Product Diisocyanate O=C=N-R-N=C=O Crosslinked_PU Crosslinked Polyurethane Network Diisocyanate->Crosslinked_PU + This compound This compound (R'-(OH)4) This compound->Crosslinked_PU Catalyst/Heat

Caption: Reaction of diisocyanate with this compound to form a crosslinked polyurethane.

Quantitative Effects of this compound on Polyurethane Adhesive Properties The concentration of this compound can be varied to achieve desired properties in the final adhesive. The following table provides representative data on how different levels of this compound might influence key performance metrics of a model polyurethane adhesive.

This compound Concentration (wt%)Cure Time (minutes at 25°C)Lap Shear Strength (MPa)Hardness (Shore A)
1.01208.540
2.57512.355
5.04515.870
7.53014.2 (becomes brittle)85
Epoxy Systems

In epoxy formulations, this compound functions as a curing agent and a flexibilizer . The amine groups can initiate the ring-opening polymerization of the epoxy resin. Due to its relatively large and flexible molecular structure, the incorporation of this compound can also impart a degree of flexibility to the cured epoxy, improving its impact resistance.

Mechanism of Action: Curing of Epoxy Resin The tertiary amine functionality of this compound can catalyze the anionic polymerization of epoxy resins.

G cluster_reactants Reactants cluster_product Product Epoxy_Resin Epoxy Resin (with oxirane rings) Cured_Epoxy Cured Epoxy Network Epoxy_Resin->Cured_Epoxy + Edetol_Amine This compound (tertiary amines) Edetol_Amine->Cured_Epoxy Initiates Ring-Opening G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare Substrates (e.g., aluminum panels) B Formulate Adhesive with varying this compound % A->B C Apply Adhesive to Overlap Area B->C D Assemble Lap Joint C->D E Cure Adhesive D->E F Mount Specimen in Tensile Tester E->F G Apply Tensile Load F->G H Record Load at Failure G->H I Calculate Shear Strength (Load / Area) H->I J Analyze Failure Mode I->J

References

Application Notes and Protocols: Edetol as a Versatile Intermediate for Surfactant Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide proposed synthetic routes and detailed experimental protocols for the synthesis of non-ionic and cationic surfactants using Edetol as the starting material. The methodologies are based on established principles of organic chemistry, specifically esterification and quaternization reactions, which are common in surfactant synthesis.[6][7][8] The information presented here is intended to serve as a foundational guide for researchers to develop and explore new classes of this compound-derived surfactants for various applications, including in pharmaceuticals, cosmetics, and material science.

Chemical Properties of this compound

A thorough understanding of this compound's chemical properties is essential for its application in surfactant synthesis.

PropertyValueReference
CAS Number 102-60-3[1][2]
Molecular Formula C₁₄H₃₂N₂O₄[2]
Molecular Weight 292.41 g/mol [4]
Appearance Colorless to pale yellow viscous liquid[2]
Solubility Miscible with water, ethanol, methanol, and toluene[3]
Key Functional Groups Four secondary hydroxyl (-OH) groups, Two tertiary amine (-N<) groups[2][3]

Proposed Synthetic Pathways for this compound-Derived Surfactants

The presence of both hydroxyl and tertiary amine groups in this compound allows for its conversion into different classes of surfactants. Here, we propose two primary synthetic routes:

  • Synthesis of Non-ionic Surfactants via Esterification: The four hydroxyl groups of this compound can be esterified with fatty acids or their derivatives to introduce hydrophobic alkyl chains. This reaction transforms the hydrophilic this compound into an amphiphilic molecule with a polar polyhydroxy-amine head and non-polar fatty acid tails.

  • Synthesis of Cationic Surfactants via Quaternization: The two tertiary amine groups in the this compound backbone can be quaternized using alkyl halides. This reaction introduces a positive charge on the nitrogen atoms and appends hydrophobic alkyl chains, resulting in a cationic surfactant.

These proposed pathways are illustrated in the workflow diagram below.

G cluster_0 Synthesis of Non-ionic Surfactants cluster_1 Synthesis of Cationic Surfactants Edetol1 This compound (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine) Esterification Esterification Reaction (e.g., Fischer or Steglich) Edetol1->Esterification FattyAcid Fatty Acid / Fatty Acyl Chloride FattyAcid->Esterification NonIonicSurfactant This compound-based Non-ionic Surfactant (this compound Ester) Esterification->NonIonicSurfactant Purification1 Purification (e.g., Liquid-Liquid Extraction, Chromatography) NonIonicSurfactant->Purification1 Edetol2 This compound (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine) Quaternization Quaternization Reaction (Menshutkin Reaction) Edetol2->Quaternization AlkylHalide Alkyl Halide (e.g., Bromoalkane) AlkylHalide->Quaternization CationicSurfactant This compound-based Cationic Surfactant (Quaternary Ammonium Salt) Quaternization->CationicSurfactant Purification2 Purification (e.g., Recrystallization, Precipitation) CationicSurfactant->Purification2 G cluster_input Starting Material cluster_synthesis Synthetic Routes cluster_products Surfactant Products cluster_analysis Characterization & Performance This compound This compound Intermediate Esterification Esterification (with Fatty Acid) This compound->Esterification Quaternization Quaternization (with Alkyl Halide) This compound->Quaternization NonIonic Non-ionic Surfactant Esterification->NonIonic Cationic Cationic Surfactant Quaternization->Cationic Structural Structural Analysis (FTIR, NMR) NonIonic->Structural Performance Performance Testing (CMC, Surface Tension) NonIonic->Performance Cationic->Structural Cationic->Performance

References

Application of Edetol in Tissue-Clearing Techniques: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Edetol, chemically known as N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine and often referred to by its trade name Quadrol, has emerged as a key reagent in the field of tissue clearing. Its application, most notably in the CUBIC (Clear, Unobstructed Brain/Body Imaging Cocktails and Computational Analysis) protocol, has revolutionized the three-dimensional imaging of biological tissues. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers, scientists, and drug development professionals in utilizing this compound for achieving high-quality tissue transparency.

The primary challenge in imaging large biological samples is the scattering of light caused by the heterogeneous refractive indices of different tissue components, such as lipids, proteins, and water. Tissue clearing aims to minimize this light scattering by removing lipids and matching the refractive index of the remaining components to that of the surrounding medium. This compound plays a crucial role in this process, particularly in the delipidation and decolorization steps of aqueous-based clearing methods.

Mechanism of Action

This compound's efficacy in tissue clearing stems from its properties as an aminoalcohol. In the alkaline conditions of the CUBIC protocol, this compound is believed to facilitate the removal of lipids by acting as a surfactant, solubilizing lipid micelles.[1] Furthermore, it is highly effective in decolorizing tissues by eluting heme from hemoglobin, a major light-absorbing molecule in many organs.[2][3] This dual action of delipidation and decolorization, while preserving the integrity of fluorescent proteins, makes this compound a valuable component in preparing tissues for high-resolution 3D imaging.

Application in the CUBIC Protocol

This compound (Quadrol) is a central component of the CUBIC-1 reagent, the initial solution used for delipidation and decolorization. The CUBIC protocol is a simple yet powerful method that does not require specialized equipment like electrophoresis chambers, making it accessible to a wide range of laboratories.[4] It has been successfully applied to a variety of tissues, including the brain, heart, lung, and even whole mouse bodies.[4][5]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the CUBIC protocol utilizing this compound, providing a comparative overview for experimental planning.

ParameterCUBIC ProtocolNotes
Clearing Time 1-14 daysDependent on tissue type and size. For example, a whole adult mouse brain can be cleared in approximately 11 days.[4]
Refractive Index (RI) of Reagents CUBIC-1: Not specified, CUBIC-2: ~1.48, CUBIC-R: ~1.52The final refractive index matching is achieved with CUBIC-2 or CUBIC-R.[5]
Fluorescence Preservation GoodThe CUBIC method is known for its compatibility with fluorescent proteins.[4][5]
Tissue Shrinkage/Swelling Temporary swelling in CUBIC-1, size recovered in CUBIC-2[6]
Toxicity Reagents are hydrophilic and generally less hazardous than solvent-based methods[4]

Experimental Protocols

CUBIC Tissue Clearing Protocol (Adapted from Susaki et al., 2015)

This protocol is suitable for clearing a whole adult mouse brain. Incubation times may need to be optimized for different tissue types and sizes.

Reagents:

  • CUBIC-1 Solution:

    • 25 wt% Urea

    • 25 wt% N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (this compound/Quadrol)

    • 15 wt% Triton X-100

    • ddH₂O

  • CUBIC-2 Solution:

    • 25 wt% Urea

    • 50 wt% Sucrose

    • 10 wt% Triethanolamine

    • ddH₂O

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

Procedure:

  • Tissue Fixation:

    • Perfuse the animal transcardially with PBS followed by 4% PFA.

    • Dissect the tissue of interest and immerse it in 4% PFA overnight at 4°C for post-fixation.

    • Wash the fixed tissue with PBS for several hours to remove excess fixative.

  • Delipidation and Decolorization:

    • Immerse the tissue in CUBIC-1 solution. For a mouse brain, use at least 10 mL of solution.

    • Incubate at 37°C with gentle shaking for 5-7 days. Replace the CUBIC-1 solution every 1-2 days. The tissue will become progressively more transparent.

  • Washing:

    • Wash the tissue extensively with PBS at room temperature with gentle shaking. Perform at least 5-6 changes of PBS over 24-48 hours to completely remove the CUBIC-1 reagent.

  • Refractive Index Matching:

    • Immerse the washed tissue in CUBIC-2 solution.

    • Incubate at 37°C with gentle shaking for 2-3 days until the tissue is completely transparent.

  • Imaging:

    • The cleared tissue can be imaged using light-sheet fluorescence microscopy or confocal microscopy. The imaging medium should be CUBIC-2 to maintain transparency.

Note: this compound (Quadrol) is a highly viscous liquid. It is recommended to warm it to around 50-60°C for easier handling and dissolving in the CUBIC-1 solution.[7]

Visualizations

CUBIC_Workflow cluster_prep Tissue Preparation cluster_clearing Tissue Clearing cluster_imaging Imaging Fixation Fixation (4% PFA) Wash1 Washing (PBS) Fixation->Wash1 CUBIC1 Delipidation & Decolorization (CUBIC-1 with this compound) Wash1->CUBIC1 Wash2 Washing (PBS) CUBIC1->Wash2 CUBIC2 Refractive Index Matching (CUBIC-2) Wash2->CUBIC2 Imaging 3D Imaging (Light-Sheet/Confocal) CUBIC2->Imaging

Caption: Experimental workflow for the CUBIC tissue-clearing protocol.

Edetol_Mechanism cluster_tissue Opaque Tissue cluster_cleared_tissue Transparent Tissue Lipids Lipids (High RI) This compound This compound (Quadrol) in CUBIC-1 Lipids->this compound Delipidation Heme Heme (Light Absorption) Heme->this compound Decolorization Proteins Proteins (Fluorescently Labeled) Preserved_Proteins Preserved Proteins Proteins->Preserved_Proteins Preservation of Fluorescence Solubilized_Lipids Solubilized Lipids This compound->Solubilized_Lipids Removed_Heme Removed Heme This compound->Removed_Heme

Caption: Proposed mechanism of this compound in tissue clearing.

References

Troubleshooting & Optimization

Optimizing Edetol Concentration for Hydrogel Formation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the optimal use of Edetol (also known as N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine or Quadrol) as a crosslinking agent in hydrogel formation. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

1. What is the role of this compound in hydrogel formation?

This compound serves as a multifunctional crosslinking agent. Its four hydroxyl (-OH) groups can react with isocyanate groups of polyurethane prepolymers, forming a stable, three-dimensional hydrogel network. This crosslinking is crucial for the hydrogel's structural integrity and physical properties.[1][2][3]

2. What is the typical concentration range for this compound in hydrogel synthesis?

The optimal concentration of this compound is dependent on the specific polymer system and the desired hydrogel properties. Generally, increasing the crosslinker concentration leads to a more densely crosslinked network. This, in turn, affects the hydrogel's mechanical strength, swelling behavior, and degradation rate. It is recommended to perform a concentration optimization study for each new hydrogel formulation.

3. How does this compound concentration impact the mechanical properties of the hydrogel?

A higher concentration of this compound generally results in a hydrogel with increased stiffness and compressive strength.[4][5] This is because a greater number of crosslinks restricts the mobility of the polymer chains, leading to a more rigid structure. However, excessively high concentrations can lead to brittleness.

4. What is the effect of this compound concentration on the swelling ratio of the hydrogel?

Increasing the this compound concentration typically decreases the equilibrium swelling ratio of the hydrogel. A more tightly crosslinked network has smaller mesh sizes, which restricts the amount of water the hydrogel can absorb.[6][7]

5. Is this compound-containing hydrogel biocompatible?

Hydrogels formulated with this compound have been investigated for biomedical applications and are generally considered biocompatible.[1][2] However, as with any material intended for biological use, it is essential to conduct thorough biocompatibility testing for your specific hydrogel formulation to ensure it is non-toxic and does not elicit an adverse immune response.[8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Incomplete or No Gelation 1. Insufficient this compound (crosslinker) concentration.2. Incorrect stoichiometry between hydroxyl groups of this compound and isocyanate groups of the prepolymer.3. Inadequate mixing of components.4. Low reaction temperature.1. Increase the concentration of this compound incrementally.2. Ensure the molar ratio of isocyanate groups to hydroxyl groups (NCO:OH) is optimized. This may require consulting the technical data sheets of your prepolymer and this compound.3. Use a vortex mixer or mechanical stirrer to ensure homogeneous mixing of the precursor solution.4. Increase the curing temperature as recommended for your specific polyurethane system.
Hydrogel is Too Brittle 1. Excessively high this compound concentration leading to a very high crosslink density.1. Systematically decrease the concentration of this compound in your formulation.
Hydrogel is Too Soft or Weak 1. Insufficient this compound concentration.2. Incomplete reaction.1. Increase the concentration of this compound.2. Extend the curing time or increase the curing temperature to ensure the crosslinking reaction goes to completion.
High Swelling Ratio and Poor Mechanical Integrity 1. Low crosslink density due to insufficient this compound.1. Increase the this compound concentration to create a more robust network.
Phase Separation or Inhomogeneous Gel 1. Poor solubility of one or more components.2. Inadequate mixing.1. Ensure all components are fully dissolved before initiating crosslinking. A co-solvent may be necessary.2. Improve the mixing process to achieve a homogeneous precursor solution.

Quantitative Data: Effect of this compound Concentration on Hydrogel Properties

The following tables summarize the expected trends when varying the concentration of this compound in a typical polyurethane-based hydrogel system. The exact values will depend on the specific polymer, prepolymer, and experimental conditions.

Table 1: Effect of this compound Concentration on Gelation Time

This compound Concentration (w/w %)Typical Gelation Time (minutes)Observations
Low (e.g., 1-2%)Slower (e.g., >10)Slower crosslinking kinetics.[9]
Medium (e.g., 3-5%)Moderate (e.g., 5-10)Optimal range for many applications, allowing for sufficient handling time before gelation.
High (e.g., >6%)Faster (e.g., <5)Rapid gelation, which may be desirable for in-situ applications but can be challenging to handle.[6]

Table 2: Effect of this compound Concentration on Swelling Ratio

This compound Concentration (w/w %)Equilibrium Swelling Ratio (%)Observations
Low (e.g., 1-2%)High (e.g., >500%)A loosely crosslinked network allows for significant water uptake.[7]
Medium (e.g., 3-5%)Moderate (e.g., 200-500%)A more restricted network limits water absorption.
High (e.g., >6%)Low (e.g., <200%)A densely crosslinked structure severely restricts swelling.[6]

Table 3: Effect of this compound Concentration on Mechanical Properties

This compound Concentration (w/w %)Compressive Strength (kPa)Young's Modulus (kPa)Observations
Low (e.g., 1-2%)Low (e.g., <50)Low (e.g., <20)Soft and highly flexible hydrogel.
Medium (e.g., 3-5%)Moderate (e.g., 50-200)Moderate (e.g., 20-100)Increased stiffness and strength.
High (e.g., >6%)High (e.g., >200)High (e.g., >100)A more rigid and potentially brittle hydrogel.[4][5]

Experimental Protocols

Protocol 1: Synthesis of a Polyurethane-based Hydrogel using this compound

This protocol describes a general method for preparing a polyurethane hydrogel. The specific amounts and ratios of components should be optimized for your particular application.

Materials:

  • Poly(ethylene glycol) (PEG)-based diisocyanate prepolymer

  • This compound (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine)

  • Deionized water or phosphate-buffered saline (PBS)

  • (Optional) Co-solvent such as dimethyl sulfoxide (DMSO) if prepolymer solubility is low.

  • (Optional) Catalyst, such as dibutyltin dilaurate (DBTDL)

Procedure:

  • Preparation of Prepolymer Solution:

    • In a clean, dry vial, dissolve the desired amount of the PEG-based diisocyanate prepolymer in deionized water or PBS to achieve the target polymer concentration (e.g., 10-20 w/v%).

    • If necessary, add a co-solvent and gently warm the mixture to aid dissolution. Ensure the solution is clear and homogeneous.

  • Preparation of this compound Solution:

    • In a separate vial, prepare a stock solution of this compound in deionized water or PBS at a known concentration (e.g., 10 w/v%).

  • Hydrogel Formation:

    • To the prepolymer solution, add the calculated volume of the this compound stock solution to achieve the desired final concentration of this compound.

    • Immediately and thoroughly mix the components using a vortex mixer for 15-30 seconds.

    • If using a catalyst, it should be added to the prepolymer solution just before the addition of the this compound solution.

    • Quickly transfer the mixed solution to the desired mold or substrate.

  • Curing:

    • Allow the hydrogel to cure at a specific temperature (e.g., 37°C) for a predetermined amount of time (e.g., 1-24 hours) until gelation is complete. The curing time will depend on the concentration of reactants and catalyst.

  • Washing and Swelling:

    • After curing, gently remove the hydrogel from the mold and wash it with an excess of deionized water or PBS to remove any unreacted components.

    • Allow the hydrogel to swell to equilibrium in deionized water or PBS before characterization.

Visualizations

Crosslinking_Mechanism cluster_reaction Urethane Bond Formation prepolymer Polyurethane Prepolymer (with Isocyanate groups, -NCO) crosslinked_hydrogel Crosslinked Hydrogel Network prepolymer->crosslinked_hydrogel Reacts with This compound This compound (with Hydroxyl groups, -OH) This compound->crosslinked_hydrogel Reacts with isocyanate R-N=C=O urethane R-NH-C(=O)O-R' isocyanate->urethane hydroxyl R'-OH hydroxyl->urethane Experimental_Workflow prep_solution Prepare Prepolymer Solution mixing Mix Solutions prep_solution->mixing edetol_solution Prepare this compound Solution edetol_solution->mixing casting Cast into Mold mixing->casting curing Cure at 37°C casting->curing washing Wash Hydrogel curing->washing characterization Characterize Properties washing->characterization

References

Technical Support Center: Troubleshooting Edetol Degradation in Acidic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the degradation of Edetol (also known as Quadrol or N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine) in acidic solutions. Unforeseen degradation of active pharmaceutical ingredients (APIs) or excipients can significantly impact product stability, efficacy, and safety. This guide offers insights into potential degradation pathways, analytical strategies for monitoring degradation, and practical solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in acidic solutions a concern?

A1: this compound is a polyfunctional amino alcohol used in various pharmaceutical and research applications, including as a cross-linking agent, chelating agent, and pH adjuster. Its stability is crucial as degradation can lead to a loss of function and the formation of potentially harmful impurities. This compound is known to be incompatible with acids, making its stability in acidic formulations or during processing in acidic environments a significant concern.

Q2: What are the likely degradation pathways for this compound in an acidic solution?

A2: While specific degradation pathways for this compound in acidic conditions are not extensively documented in publicly available literature, based on the chemical structure of amino alcohols, acid-catalyzed C-N bond cleavage is a plausible degradation pathway.[1][2][3] This could result in the fragmentation of the this compound molecule. The presence of hydroxyl groups may also influence degradation, potentially through reactions like dehydration under strongly acidic conditions and elevated temperatures.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating analytical method is essential for monitoring this compound degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for quantifying the parent compound and its degradation products.[4][5] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool that can provide molecular weight and structural information.[6][7][8]

Q4: What are the typical stress conditions for a forced degradation study of this compound in an acidic environment?

A4: Forced degradation studies are designed to accelerate the degradation process to predict long-term stability. For acid hydrolysis of this compound, you can start with the conditions outlined in the table below. It is recommended to analyze samples at various time points to understand the degradation kinetics.

ParameterRecommended Starting Conditions
Acid 0.1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
Temperature 60°C
Time Points 0, 2, 4, 8, 12, 24 hours
This compound Conc. 1 mg/mL in a suitable solvent (e.g., water or methanol)

Troubleshooting Guide

This section addresses specific issues that may arise during the investigation of this compound degradation in acidic solutions.

Problem 1: No degradation of this compound is observed under initial acidic stress conditions.

Potential Cause Troubleshooting Step
Insufficiently harsh conditions: The concentration of the acid or the temperature may not be high enough to induce degradation within the experimental timeframe.Increase the acid concentration (e.g., to 1 M HCl) or the temperature (e.g., to 80°C). It is important to increase the stress conditions incrementally to avoid overly rapid and complete degradation.
Matrix effects: Other components in the formulation may be protecting this compound from degradation.If working with a complex formulation, perform the forced degradation study on this compound as a pure substance first to establish its intrinsic stability.
Analytical method not sensitive enough: The analytical method may not be able to detect small changes in the concentration of this compound.Validate the analytical method for its sensitivity (Limit of Detection and Limit of Quantification). Ensure the method is stability-indicating by demonstrating that it can separate the intact this compound from any potential degradation products.

Problem 2: this compound degrades too quickly, preventing the study of intermediate degradation products.

Potential Cause Troubleshooting Step
Excessively harsh conditions: The acid concentration or temperature is too high, leading to rapid and complete degradation.Reduce the stress conditions. Lower the acid concentration (e.g., to 0.01 M HCl), decrease the temperature (e.g., to 40°C), or shorten the time points for sample analysis.
High reactivity of this compound: this compound may be inherently unstable under the chosen acidic conditions.Perform a time-course study with more frequent sampling at the beginning of the experiment to capture the formation of initial degradation products.

Problem 3: Poor peak shape or resolution in the HPLC chromatogram.

Potential Cause Troubleshooting Step
Inappropriate mobile phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like this compound and its potential degradation products.Adjust the pH of the mobile phase. Since this compound is basic, a mobile phase with a slightly acidic pH (e.g., using a phosphate or acetate buffer) may improve peak shape.
Sub-optimal column chemistry: The stationary phase of the HPLC column may not be suitable for the separation.Experiment with different column chemistries. A C18 column is a good starting point, but other phases like C8 or a polar-embedded phase might provide better selectivity.
Co-elution of degradation products: Degradation products may have similar retention times, leading to overlapping peaks.Optimize the gradient elution profile of the HPLC method. A shallower gradient can improve the separation of closely eluting compounds.

Problem 4: Difficulty in identifying unknown degradation products by LC-MS.

Potential Cause Troubleshooting Step
Low concentration of degradation products: The concentration of the degradation products may be below the detection limit of the mass spectrometer.Concentrate the sample before LC-MS analysis. This can be achieved through techniques like solid-phase extraction (SPE) or evaporation.
Complex fragmentation patterns: The degradation products may produce complex fragmentation patterns in the mass spectrometer, making structural elucidation difficult.Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the parent and fragment ions. This information is critical for determining the elemental composition of the degradation products.
Lack of reference standards: Without reference standards, it is challenging to confirm the identity of the degradation products.If possible, attempt to synthesize the suspected degradation products to confirm their retention times and mass spectra. Alternatively, use computational tools to predict potential degradation products and their fragmentation patterns.

Experimental Protocols

Protocol 1: Forced Degradation of this compound in Acidic Solution

Objective: To induce and monitor the degradation of this compound under acidic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions (for neutralization)

  • HPLC grade water

  • HPLC grade methanol or acetonitrile

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Heating block or water bath

  • HPLC system with UV detector

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in water or a suitable co-solvent if necessary.

  • Stress Conditions:

    • For acidic degradation, mix equal volumes of the this compound stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL this compound in 0.1 M HCl.

    • Prepare a control sample by mixing the this compound stock solution with an equal volume of water.

  • Incubation:

    • Incubate the acidic and control samples in a heating block or water bath at 60°C.

  • Time Points:

    • Withdraw aliquots of the samples at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization:

    • Immediately after withdrawal, neutralize the acidic samples by adding an equimolar amount of NaOH. This is crucial to stop the degradation reaction.

  • Analysis:

    • Analyze the neutralized samples and control samples by a validated stability-indicating HPLC-UV method to quantify the remaining this compound and any degradation products.

    • For identification of degradation products, analyze the stressed samples using LC-MS/MS.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Starting HPLC Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 210 nm
Injection Vol. 10 µL

Method Development and Validation:

  • Inject a standard solution of this compound to determine its retention time.

  • Inject samples from the forced degradation study to assess the separation of degradation products from the parent peak.

  • Optimize the mobile phase composition, gradient, and other parameters to achieve adequate resolution (>1.5) between all peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

G Logical Workflow for Troubleshooting this compound Degradation cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Troubleshooting Actions cluster_3 Resolution A Unexpected peak in chromatogram or loss of this compound peak area B Review Experimental Conditions (pH, Temp, Time) A->B Analyze C Check Analytical Method Performance A->C Analyze D Optimize Stress Conditions (Milder or Harsher) B->D Adjust E Optimize HPLC Method (Mobile Phase, Gradient) C->E Adjust F Characterize Degradation Product (LC-MS/MS) D->F Identify E->F Identify G Stable Formulation/ Process Achieved F->G Implement

Caption: Troubleshooting workflow for this compound degradation.

G Potential Acid-Catalyzed Degradation of this compound This compound This compound (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine) Protonation Protonation of Nitrogen Atom This compound->Protonation H+ CN_Cleavage C-N Bond Cleavage Protonation->CN_Cleavage Nucleophilic Attack (H2O) Degradation_Products Degradation Products (e.g., smaller amino alcohols, aldehydes) CN_Cleavage->Degradation_Products

Caption: Hypothetical degradation pathway of this compound.

References

Technical Support Center: Improving the Efficiency of Quadrol as a Curing Agent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quadrol (N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine) as a curing agent for epoxy resin systems.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the formulation and curing of epoxy resins with Quadrol.

FAQs

Q1: What is the primary curing mechanism of Quadrol with an epoxy resin like DGEBA?

A1: Quadrol is a tetra-functional amine curing agent. The curing process involves the nucleophilic addition of the hydroxyl groups on Quadrol to the epoxide rings of the epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA). This reaction leads to the formation of a highly cross-linked, three-dimensional polymer network. The two tertiary nitrogen atoms within the Quadrol molecule can also act as catalysts, accelerating the curing process.[1][2][3]

Q2: My epoxy isn't curing or remains tacky. What are the likely causes?

A2: Incomplete or tacky curing is a common issue and can stem from several factors:

  • Incorrect Mix Ratio: Ensure the precise stoichiometric ratio of Quadrol to epoxy resin is used. An imbalance can lead to unreacted components.[4]

  • Inadequate Mixing: Thoroughly mix the resin and curing agent to ensure a homogeneous mixture. Scrape the sides and bottom of the mixing container.

  • Low Curing Temperature: The curing reaction is temperature-dependent. If the ambient temperature is too low, the reaction rate will be significantly slower, potentially leading to incomplete curing.[5]

  • Moisture Contamination: Water can interfere with the curing reaction. Ensure all components and equipment are dry.

Q3: The cured epoxy is brittle and cracks easily. How can I improve its toughness?

A3: Brittleness in the cured epoxy can be due to several factors:

  • High Cross-link Density: While a high degree of cross-linking contributes to rigidity and thermal stability, it can also lead to brittleness.

  • Curing Temperature: A very high curing temperature can sometimes result in a more brittle network.

  • Formulation: Consider incorporating flexibilizers or toughening agents into your formulation. The polyol nature of Quadrol itself may contribute to some flexibility.[1]

Q4: I'm observing a waxy or oily film on the surface of my cured epoxy. What is this and how can I prevent it?

A4: This is likely "amine blush," a common issue with amine curing agents. It's a layer of ammonium carbamates or bicarbonates that forms when the amine curing agent reacts with moisture and carbon dioxide in the air.[6][7][8]

  • Prevention: Control the humidity in your workspace, and ensure good air circulation that is not introducing excessive CO2 (e.g., from propane heaters).[6] Maintaining a surface temperature at least 3°C above the dew point is a standard practice.[6]

  • Removal: Amine blush can be removed by washing the surface with warm, soapy water or isopropyl alcohol.[9]

Troubleshooting Flowchart

TroubleshootingFlowchart start Start: Curing Issue Observed issue What is the primary issue? start->issue tacky Incomplete Cure / Tacky Surface issue->tacky Tacky brittle Brittle / Cracking issue->brittle Brittle blush Surface Film / Amine Blush issue->blush Surface Film tacky_q1 Check Mix Ratio & Mixing Technique tacky->tacky_q1 brittle_q1 Review Formulation for High Cross-link Density brittle->brittle_q1 blush_q1 Perform Water Break Test to Confirm blush->blush_q1 tacky_q2 Verify Curing Temperature & Time tacky_q1->tacky_q2 tacky_q3 Check for Moisture Contamination tacky_q2->tacky_q3 tacky_sol Solution: Adjust ratio, ensure thorough mixing, increase temperature, or use dry components. tacky_q3->tacky_sol brittle_q2 Evaluate Curing Temperature Profile brittle_q1->brittle_q2 brittle_sol Solution: Adjust stoichiometry, modify cure schedule, or incorporate flexibilizers. brittle_q2->brittle_sol blush_q2 Check Humidity & Airflow in Curing Environment blush_q1->blush_q2 blush_sol Solution: Control humidity, avoid direct exposure to CO2 sources, and clean surface post-cure. blush_q2->blush_sol

Caption: Troubleshooting decision tree for common issues with Quadrol as a curing agent.

Data Presentation

Disclaimer: The following tables present illustrative data typical for a tetra-functional amine curing agent with a standard DGEBA epoxy resin. Specific values for your system should be determined experimentally.

Table 1: Illustrative Gel Time of a DGEBA-Quadrol System at Various Temperatures

Curing Temperature (°C)Gel Time (minutes)
25> 240
50120
7545
10015

Table 2: Illustrative Effect of Quadrol Concentration on the Glass Transition Temperature (Tg) of a DGEBA Epoxy Resin

Quadrol Concentration (phr*)Glass Transition Temperature (Tg) (°C)
2055
2568
30 (Stoichiometric)85
3575

*phr = parts per hundred parts of resin by weight

Table 3: Illustrative Mechanical Properties of a DGEBA-Quadrol Cured Epoxy

PropertyTest MethodValue
Tensile StrengthASTM D63865 MPa
Tensile ModulusASTM D6382.8 GPa
Flexural StrengthASTM D790110 MPa
Compressive StrengthASTM D695130 MPa
Shore D HardnessASTM D224085

Experimental Protocols

1. Differential Scanning Calorimetry (DSC) for Cure Kinetics

  • Objective: To determine the heat of cure (ΔH), onset of cure, peak exotherm temperature, and glass transition temperature (Tg).

  • Instrumentation: A differential scanning calorimeter (DSC).

  • Procedure:

    • Accurately weigh 5-10 mg of the uncured DGEBA-Quadrol mixture into an aluminum DSC pan and hermetically seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature where the curing exotherm is complete (e.g., 250°C).

    • Cool the sample back to ambient temperature.

    • Perform a second heating scan at the same rate to determine the glass transition temperature (Tg) of the cured material.

  • Data Analysis:

    • Heat of Cure (ΔH): Integrate the area under the exothermic peak in the first heating scan.

    • Degree of Cure: Can be calculated by comparing the residual heat of cure in a partially cured sample to the total heat of cure of an uncured sample.

2. Rheometry for Gel Time Determination

  • Objective: To determine the gel time of the DGEBA-Quadrol system at a specific isothermal temperature.

  • Instrumentation: A rotational rheometer with parallel plate geometry.

  • Procedure:

    • Set the rheometer to the desired isothermal curing temperature.

    • Mix the DGEBA and Quadrol and quickly place a sample onto the lower plate of the rheometer.

    • Lower the upper plate to the desired gap (e.g., 1 mm).

    • Start an oscillatory time sweep measurement at a constant frequency (e.g., 1 Hz) and strain.

    • Monitor the storage modulus (G') and loss modulus (G'').

  • Data Analysis:

    • The gel time is typically identified as the point where the storage modulus (G') and loss modulus (G'') curves intersect (tan δ = 1).

3. Standard Mechanical Testing of Cured Epoxy

  • Objective: To determine the mechanical properties of the fully cured DGEBA-Quadrol system.

  • Sample Preparation: Cast the mixed epoxy system into appropriate molds according to the ASTM standards for the desired tests. Ensure complete curing according to the determined cure schedule.

  • Instrumentation: A universal testing machine.

  • Procedures:

    • Tensile Properties (Strength and Modulus): Follow ASTM D638.

    • Flexural Properties: Follow ASTM D790.

    • Compressive Properties: Follow ASTM D695.

    • Hardness: Follow ASTM D2240 using a Shore D durometer.

Visualizations

Chemical Reaction Pathway

CuringReaction cluster_reactants Reactants cluster_product Product DGEBA DGEBA (Epoxy Resin) CrosslinkedNetwork Cross-linked Polymer Network DGEBA->CrosslinkedNetwork Epoxide Ring Opening Quadrol Quadrol (Curing Agent) Quadrol->CrosslinkedNetwork Hydroxyl Group Addition

Caption: Curing reaction of DGEBA with Quadrol.

Experimental Workflow for Curing Agent Evaluation

ExperimentalWorkflow start Start: Formulation Preparation dsc DSC Analysis (Cure Kinetics, Tg) start->dsc rheometry Rheometry (Gel Time, Viscosity) start->rheometry casting Sample Casting for Mechanical Tests start->casting data_analysis Data Analysis & Property Evaluation dsc->data_analysis rheometry->data_analysis curing Curing of Samples casting->curing mechanical_testing Mechanical Testing (Tensile, Flexural, etc.) curing->mechanical_testing mechanical_testing->data_analysis

Caption: Workflow for evaluating Quadrol's efficiency.

References

How to prevent side reactions with Edetol in polymer synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address side reactions when using Edetol (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine) in polymer synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in polymer synthesis?

This compound is a polyfunctional amine derivative with four secondary hydroxyl groups and two tertiary amine centers.[1] Its primary roles in polymer synthesis are as a crosslinking agent and a chain extender, particularly in the production of polyurethanes, hydrogels, and other polymers.[2][3] The hydroxyl groups can react with isocyanates to form urethane linkages, while the overall structure can chelate metal ions.[1][2][4]

Q2: What are the main functional groups in this compound that can participate in side reactions?

This compound has two main types of reactive functional groups:

  • Secondary Hydroxyl (-OH) Groups: These are the primary reactive sites for polymerization, for example, with isocyanates in polyurethane synthesis. However, they can also undergo undesired side reactions.

  • Tertiary Amine (-N<) Groups: The two tertiary amine groups in the ethylenediamine backbone can act as catalysts or bases, and can also interact with other components of the polymerization mixture.[2]

Q3: Can the tertiary amine groups in this compound cause side reactions?

Yes, the tertiary amine groups in this compound can act as catalysts, sometimes in an uncontrolled manner. In polyester and polyurethane synthesis, tertiary amines are known to accelerate the polymerization reaction.[5][6] This can be beneficial, but it can also lead to side reactions if not properly controlled, such as the formation of allophanates and biurets in polyurethane systems, which can lead to unwanted branching and gelation.[7]

Q4: Can this compound's chelating properties affect my polymerization?

Yes, this compound's ability to chelate metal ions can impact polymerizations that use metal-based catalysts.[1][4] This can lead to either catalyst deactivation (poisoning) or, in some cases, an alteration of the catalyst's activity and selectivity.[8][9] For example, if your system uses a metal catalyst like tin, zirconium, or aluminum compounds, this compound may form a complex with the metal center, potentially inhibiting its catalytic activity.[8][9]

Troubleshooting Guides

Problem 1: Premature Gelation or Inconsistent Curing Times in Polyurethane Synthesis

Possible Cause: The tertiary amine groups in this compound may be acting as an uncontrolled catalyst, accelerating the reaction between isocyanates and polyols, as well as side reactions like allophanate and biuret formation.[7]

Troubleshooting Steps:

  • Catalyst Adjustment: If you are using another catalyst in your formulation, consider reducing its concentration to compensate for the catalytic effect of this compound.

  • Temperature Control: Lowering the reaction temperature can help to slow down the overall reaction rate and minimize side reactions.

  • Controlled Addition: Add this compound to the reaction mixture in a controlled manner, rather than all at once, to better manage the reaction exotherm and viscosity increase.

  • Use of a Deactivator: In some cases, a catalyst deactivator can be added once the desired conversion is reached to prevent further reaction during storage or processing.[10]

Problem 2: Reduced Activity of Metal-Based Polymerization Catalysts

Possible Cause: this compound is a chelating agent and may be deactivating your metal catalyst by forming a stable complex with the metal ion.[1][4][8][9]

Troubleshooting Steps:

  • Catalyst Selection: If possible, switch to a catalyst that is less susceptible to poisoning by amines or chelating agents.

  • Order of Addition: Modify the order of addition of your reagents. Adding the catalyst to the monomer or polyol before introducing this compound may allow the polymerization to initiate before the catalyst is fully chelated.

  • Use of a Sacrificial Agent: In some systems, a non-coordinating base can be added to neutralize any acidic impurities that might exacerbate catalyst deactivation.[9]

  • Increase Catalyst Loading: As a last resort, a higher catalyst concentration may be necessary to overcome the inhibitory effects of this compound, though this is not always economically or mechanistically ideal.

Problem 3: Poor Mechanical Properties or Discoloration of the Final Polymer

Possible Cause: Side reactions involving the secondary hydroxyl groups of this compound, or thermal degradation of this compound at high processing temperatures, may be occurring. Polyols with secondary hydroxyl groups can sometimes lead to polymers with different properties compared to those with primary hydroxyls.[11][12]

Troubleshooting Steps:

  • Reaction Temperature: Ensure the polymerization and curing temperatures are within the recommended range for your system to avoid thermal degradation of this compound or the resulting polymer.

  • Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydroxyl groups or other components, which can lead to discoloration.

  • Purity of Reactants: Ensure all monomers and solvents are free from impurities, such as water or acids, which can trigger side reactions. This compound is incompatible with acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[2]

  • Characterization: Use analytical techniques like NMR or FTIR to analyze the final polymer for unexpected structural units that could indicate side reactions.[13][14][15][16]

Experimental Protocols

Protocol 1: General Procedure for Polyurethane Synthesis with this compound

  • Drying of Reagents: Ensure all polyols, including this compound, and solvents are thoroughly dried to a moisture content of <0.05% to prevent side reactions of isocyanates with water.

  • Reaction Setup: Set up a clean, dry, multi-necked flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Initial Charge: Charge the main polyol and any solvent to the flask and heat to the desired reaction temperature (e.g., 60-80°C) under a nitrogen blanket.

  • Addition of this compound: Add the predetermined amount of this compound to the reaction vessel.

  • Isocyanate Addition: Slowly add the di- or polyisocyanate to the reaction mixture via the dropping funnel at a rate that maintains the desired reaction temperature.

  • Monitoring: Monitor the reaction progress by measuring the isocyanate (NCO) content at regular intervals.

  • Curing: Once the desired NCO content is reached, the prepolymer can be cast and cured at an appropriate temperature.

Data Presentation

Table 1: Effect of this compound Concentration on Gel Time in a Model Polyurethane System

This compound Concentration (wt%)Catalyst Concentration (ppm)Gel Time (minutes)
05015
25010
5506
52512

Note: This is illustrative data. Actual results will vary depending on the specific formulation.

Visualizations

Side_Reactions_with_this compound This compound This compound Hydroxyl Secondary -OH Groups This compound->Hydroxyl Contains TertiaryAmine Tertiary Amine Groups This compound->TertiaryAmine Contains Polymerization Desired Polymerization (Polyurethane) Hydroxyl->Polymerization Reacts with Catalysis Uncontrolled Catalysis TertiaryAmine->Catalysis Can cause Chelation Catalyst Chelation TertiaryAmine->Chelation Can cause Isocyanate Isocyanate (R-NCO) Isocyanate->Polymerization SideReaction Allophanate/ Biuret Formation Catalysis->SideReaction Leads to Deactivation Catalyst Deactivation Chelation->Deactivation Leads to MetalCatalyst Metal Catalyst (e.g., Sn, Zr) MetalCatalyst->Chelation

Caption: Potential reaction pathways of this compound in polymer synthesis.

Troubleshooting_Workflow Start Polymerization Issue (e.g., Gelation, Slow Cure) Checkthis compound Is this compound a component? Start->Checkthis compound AmineEffect Consider Tertiary Amine Catalysis Checkthis compound->AmineEffect Yes HydroxylEffect Consider Secondary -OH Reactivity Checkthis compound->HydroxylEffect Yes ChelationEffect Consider Catalyst Chelation Checkthis compound->ChelationEffect Yes, with metal catalyst AdjustCatalyst Adjust Catalyst Concentration AmineEffect->AdjustCatalyst ControlTemp Control Temperature AmineEffect->ControlTemp HydroxylEffect->ControlTemp InertAtmosphere Use Inert Atmosphere HydroxylEffect->InertAtmosphere ChangeCatalyst Change Catalyst Type ChelationEffect->ChangeCatalyst OrderOfAddition Modify Order of Addition ChelationEffect->OrderOfAddition End Optimized Process AdjustCatalyst->End ControlTemp->End InertAtmosphere->End ChangeCatalyst->End OrderOfAddition->End

Caption: Troubleshooting workflow for issues involving this compound.

References

Technical Support Center: Optimizing Edetol Chelation

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Edetol" is a synonym for N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine. However, in the context of metal chelation, the query likely refers to EDTA (ethylenediaminetetraacetic acid) , for which "edetate" is a related term. This guide will focus on EDTA, a widely used chelating agent in research and drug development.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH conditions for successful this compound (EDTA) chelation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical factor for EDTA chelation?

The pH of a solution is the most critical experimental parameter for EDTA chelation for two primary reasons:

  • EDTA's Protonation State: EDTA has four carboxylic acid groups and two amine groups that can be protonated. Its ability to chelate metal ions is most effective when the carboxyl groups are deprotonated, allowing them to form strong coordination bonds with the metal ion.[1][2] As the pH decreases (becomes more acidic), these groups become protonated, reducing the chelating efficiency as hydrogen ions compete with metal ions for EDTA's binding sites.[3]

  • Metal Hydroxide Precipitation: At high pH values (alkaline conditions), many metal ions will precipitate out of the solution as insoluble metal hydroxides.[3] This prevents EDTA from forming a complex with the metal ion.

Therefore, controlling the pH is essential to ensure both the optimal chelating capacity of EDTA and the solubility of the target metal ion.

Q2: What is the optimal pH for preparing an EDTA stock solution?

To ensure complete dissolution, especially for concentrations of 0.5M, it is recommended to adjust the pH of an EDTA solution to 8.0 or higher using sodium hydroxide (NaOH).[4][5] EDTA free acid is poorly soluble in water, and raising the pH deprotonates the carboxylic acid groups, significantly increasing its solubility.[4][6]

Q3: How does pH influence the selectivity of EDTA for different metal ions?

Selectivity can be achieved by carefully controlling the pH, which leverages the different stability constants of various metal-EDTA complexes. Each metal-EDTA complex has a unique pH range of maximum stability. By adjusting the pH, it is possible to selectively chelate one metal ion in the presence of others. For instance, some metal ions can be effectively chelated at a lower pH, while others require a more alkaline environment to form a stable complex.

Q4: Can EDTA chelation be performed in acidic conditions?

While chelation is possible in acidic conditions, the efficiency is significantly reduced. Under acidic conditions (e.g., pH < 4-5), the stability of complexes with ions like Ca²⁺ and Mg²⁺ decreases significantly due to the protonation of EDTA's carboxyl groups.[3] For some applications, other chelating agents that are more stable at low pH may be more suitable.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitate forms when preparing EDTA solution. The pH is too low.Add NaOH to increase the pH to 8.0 or slightly above. Stir continuously until the EDTA is fully dissolved.[4][5]
Low or no chelation of the target metal ion. The pH is outside the optimal range for the specific metal-EDTA complex.Adjust the pH to the optimal range for your target metal ion (refer to the data table below). Ensure the pH is stable throughout the experiment.
The metal ion has precipitated as a hydroxide.Lower the pH to a range where the metal hydroxide is soluble but the EDTA complex is still stable.
Chelation of non-target metal ions. The pH is promoting the chelation of interfering ions.Adjust the pH to a level where the stability of the target metal-EDTA complex is maximized while the stability of interfering metal-EDTA complexes is minimized.
Inhibition of a metalloenzyme in an assay. EDTA is sequestering essential metal cofactors from the enzyme.Add an excess of the specific divalent cation required by the enzyme to "rescue" its activity. Alternatively, use an EDTA-free protease inhibitor cocktail.[7]

Data Presentation

Table 1: Optimal pH Ranges for EDTA Chelation of Various Metal Ions

Metal IonOptimal pH RangeNotes
Ca²⁺, Mg²⁺> 8Stability decreases significantly at pH < 4-5.[3]
Fe³⁺4.0 - 6.5In alkaline conditions (pH > 8-9), Fe³⁺ can precipitate as iron hydroxide.[3][8]
Zn²⁺4 - 7Unstable at extremely acidic (pH < 3-4) or strongly alkaline (pH > 10-11) conditions.[3]
Cu²⁺~ 9 - 10
Pb²⁺~ 4 - 7

Note: These are general ranges. The optimal pH can vary depending on the specific experimental conditions, including the presence of other ions and the concentration of reactants.

Experimental Protocols

Protocol 1: Preparation of a 0.5 M EDTA Stock Solution (pH 8.0)

Materials:

  • Disodium EDTA dihydrate (FW: 372.24 g/mol )

  • Distilled or deionized water

  • Sodium hydroxide (NaOH), solid pellets or a concentrated solution

  • Magnetic stirrer and stir bar

  • pH meter

  • Graduated cylinder and beaker

  • Volumetric flask

Procedure:

  • Add 186.1 g of disodium EDTA dihydrate to 800 mL of distilled water in a beaker.[5]

  • Place the beaker on a magnetic stirrer and begin stirring. The solution will be cloudy as EDTA is not yet dissolved.

  • Slowly add NaOH while monitoring the pH with a calibrated pH meter. The EDTA will begin to dissolve as the pH approaches 8.0.[5]

  • Continue to add NaOH until the pH is exactly 8.0. The solution should become clear.

  • Transfer the solution to a 1 L volumetric flask.

  • Add distilled water to bring the final volume to 1 L.

  • Store the solution at room temperature.

Protocol 2: Determination of Optimal pH for a Novel Metal-EDTA Chelation

This protocol uses UV-Vis spectrophotometry to determine the pH at which the formation of the metal-EDTA complex is maximal.

Materials:

  • Stock solution of the metal ion of interest

  • 0.5 M EDTA stock solution (pH 8.0)

  • A series of buffers covering a wide pH range (e.g., pH 3 to 11)

  • UV-Vis spectrophotometer and cuvettes

  • pH meter

Procedure:

  • Prepare a series of solutions, each containing the metal ion at a fixed concentration and a specific pH buffer.

  • To each solution, add a stoichiometric amount of the EDTA stock solution.

  • Allow the solutions to equilibrate for a set period.

  • Measure the absorbance of each solution at the wavelength corresponding to the maximum absorbance of the metal-EDTA complex. (This may need to be determined by an initial wavelength scan).

  • Plot the absorbance versus pH. The pH at which the absorbance is highest corresponds to the optimal pH for the chelation reaction.

Mandatory Visualizations

G Experimental Workflow for Optimizing Chelation pH cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_metal Prepare Metal Ion Stock Solution setup_reactions Set up reaction series (Fixed [Metal], Varying pH) prep_metal->setup_reactions prep_edta Prepare 0.5M EDTA Stock Solution (pH 8.0) add_edta Add Stoichiometric EDTA to each reaction prep_edta->add_edta prep_buffers Prepare Buffers (e.g., pH 3-11) prep_buffers->setup_reactions setup_reactions->add_edta equilibrate Allow reactions to equilibrate add_edta->equilibrate measure_abs Measure Absorbance (UV-Vis Spectrophotometry) equilibrate->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data det_optimum Determine Optimal pH (Peak Absorbance) plot_data->det_optimum

Caption: Workflow for optimizing chelation pH.

G Troubleshooting Low Chelation Efficiency start Low Chelation Efficiency Observed check_precipitate Is there a precipitate in the solution? start->check_precipitate check_ph Is the pH within the optimal range for the target metal? check_precipitate->check_ph No adjust_ph_down Lower pH to dissolve metal hydroxide check_precipitate->adjust_ph_down Yes adjust_ph_optimal Adjust pH to the optimal range check_ph->adjust_ph_optimal No reassess Re-assess chelation efficiency check_ph->reassess Yes adjust_ph_up Increase pH to dissolve EDTA (if acidic) or re-evaluate buffer adjust_ph_down->reassess adjust_ph_optimal->reassess

Caption: Troubleshooting low chelation efficiency.

References

Quadrol Industrial Applications: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the industrial application of Quadrol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on the use of Quadrol in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Quadrol and what are its primary industrial applications in drug development?

A: Quadrol, chemically known as N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine, is a tetrafunctional tertiary amine. In the pharmaceutical industry, it finds application as a buffering agent, stabilizer, chelating agent, and a crosslinking agent in hydrogel formulations for drug delivery.[1][2][3] Its hydroxyl groups and tertiary amine functionalities contribute to its utility in various formulations.

Q2: What are the initial quality control parameters to check for a new batch of Quadrol?

A: For a new batch of Quadrol, it is crucial to assess its physical and chemical properties. Key parameters include appearance, assay (non-aqueous acid-base titration), and refractive index. These initial checks help ensure the quality and consistency of the raw material.[4]

ParameterSpecificationPurpose
Appearance Clear, colorless liquid or viscous liquidTo check for any visible impurities or degradation.
Assay ≥98.5% to ≤101.5%To confirm the purity of the material.
Refractive Index 1.4785-1.4815 @ 20°CA physical constant that can indicate purity.

Q3: How should Quadrol be stored to ensure its stability?

A: Quadrol should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizers, acids, acid chlorides, acid anhydrides, and chloroformates.[5] Containers should be kept tightly closed to prevent moisture absorption and contamination. For long-term storage, particularly for high-purity applications, storing under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.

Q4: Can Quadrol exist as different isomers, and is this important for its application?

A: Yes, Quadrol exists as a mixture of four unique diastereomers. It is possible that these different diastereomers may exhibit different biological activities or have varied impacts on formulation stability. For sensitive applications, it may be necessary to separate and quantify these diastereomers.[6]

Troubleshooting Guides

Issue 1: Formulation Instability - Discoloration or pH Shift Over Time

Problem: A formulation containing Quadrol shows a gradual yellowing or a significant shift in pH during stability studies.

Possible Causes and Solutions:

  • Oxidative Degradation: The tertiary amine groups in Quadrol are susceptible to oxidation, which can lead to the formation of colored byproducts and a change in pH.

    • Solution: Protect the formulation from light and atmospheric oxygen. Consider manufacturing under an inert atmosphere (e.g., nitrogen blanket) and using opaque or amber-colored packaging. The addition of an appropriate antioxidant could also be evaluated.

  • Incompatibility with Excipients: Quadrol's amine groups can react with certain excipients, such as reducing sugars (lactose) via the Maillard reaction, or with acidic excipients, leading to degradation and instability.[7]

    • Solution: Conduct thorough drug-excipient compatibility studies. Avoid using excipients with known reactivity towards amines.

  • Interaction with Impurities: Trace metal ions in other excipients can catalyze the oxidation of Quadrol.

    • Solution: Use high-purity excipients with low levels of heavy metals. Quadrol itself can act as a chelating agent, but its capacity may be exceeded.

cluster_cause Possible Causes cluster_effect Observed Issue cluster_solution Solutions Oxidative_Degradation Oxidative Degradation Formulation_Instability Formulation Instability (Discoloration, pH Shift) Oxidative_Degradation->Formulation_Instability Excipient_Incompatibility Excipient Incompatibility Excipient_Incompatibility->Formulation_Instability Impurity_Interaction Impurity Interaction Impurity_Interaction->Formulation_Instability Inert_Atmosphere Use Inert Atmosphere/ Light-Protective Packaging Formulation_Instability->Inert_Atmosphere mitigates Antioxidants Add Antioxidants Formulation_Instability->Antioxidants mitigates Compatibility_Studies Conduct Compatibility Studies Formulation_Instability->Compatibility_Studies prevents High_Purity_Excipients Use High-Purity Excipients Formulation_Instability->High_Purity_Excipients prevents

Troubleshooting workflow for formulation instability.
Issue 2: Poor Reproducibility in Experimental Results

Problem: Inconsistent results are observed between different batches of experiments using Quadrol, particularly in assays sensitive to pH or ionic strength.

Possible Causes and Solutions:

  • Diastereomer Variability: The ratio of Quadrol's four diastereomers may vary between batches of the raw material, potentially affecting its physicochemical properties and biological activity.[6]

    • Solution: Implement an analytical method, such as the reversed-phase HPLC method described in the literature, to quantify the diastereomeric ratio in each batch of Quadrol.[6] Establish acceptance criteria for this ratio for your specific application.

  • Inaccurate Concentration: Due to its viscosity, accurately weighing and dissolving Quadrol can be challenging, leading to variations in the final concentration.

    • Solution: Warm Quadrol slightly to reduce its viscosity before weighing. Use a positive displacement pipette for accurate volume transfer. Prepare a concentrated stock solution and determine its precise concentration by titration before use in experiments.

  • Degradation of Stock Solutions: Aqueous solutions of Quadrol may degrade over time, especially if not stored properly.

    • Solution: Prepare fresh stock solutions for each set of experiments. If storage is necessary, store at 2-8°C, protected from light, and for a validated period. Monitor the pH and appearance of the stock solution before use.

Issue 3: Protein Aggregation in Biopharmaceutical Formulations

Problem: An increase in protein aggregation is observed in a biopharmaceutical formulation containing Quadrol as a buffering agent or stabilizer.

Possible Causes and Solutions:

  • Unfavorable pH Environment: While Quadrol is a buffering agent, the chosen pH of the formulation may not be optimal for the stability of the specific protein.

    • Solution: Perform a pH screening study to determine the pH at which the target protein exhibits maximum stability. Adjust the Quadrol buffer to this optimal pH.

  • Direct Interaction with Protein: The hydroxyl and amine groups of Quadrol could potentially interact with the protein surface, leading to conformational changes and subsequent aggregation.

    • Solution: Evaluate the effect of different concentrations of Quadrol on protein stability using techniques like differential scanning calorimetry (DSC) or size-exclusion chromatography (SEC). Consider alternative buffering agents if a direct destabilizing interaction is confirmed.

  • Presence of Degradation Products: Degradation products of Quadrol, such as aldehydes formed from oxidation, can be reactive and may covalently modify the protein, leading to aggregation.

    • Solution: Ensure the use of high-purity Quadrol and implement storage and handling procedures that minimize degradation. Analyze for the presence of potential degradation products in the Quadrol raw material and in the final formulation.

cluster_causes Potential Causes cluster_investigation Investigation & Mitigation Protein_Aggregation Protein Aggregation in Formulation pH_Screening pH Screening Study Protein_Aggregation->pH_Screening investigate Concentration_Effect Evaluate Quadrol Concentration Effect (DSC, SEC) Protein_Aggregation->Concentration_Effect investigate Purity_Analysis Analyze Quadrol Purity & Degradants Protein_Aggregation->Purity_Analysis investigate Suboptimal_pH Suboptimal pH Suboptimal_pH->Protein_Aggregation Direct_Interaction Direct Quadrol-Protein Interaction Direct_Interaction->Protein_Aggregation Degradation_Products Quadrol Degradation Products Degradation_Products->Protein_Aggregation Alternative_Buffer Consider Alternative Buffering Agent Concentration_Effect->Alternative_Buffer if interaction confirmed

Logical workflow for investigating protein aggregation.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method for Quadrol

This protocol provides a framework for developing a stability-indicating HPLC method to quantify Quadrol and its degradation products. It is based on the principles of forced degradation studies and analytical method validation.

1. Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Quadrol and its degradation products.

2. Materials and Equipment:

  • Quadrol reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Reagents for forced degradation: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Analytical balance

3. Method Development:

  • Wavelength Selection: Determine the UV absorbance maximum of Quadrol in the mobile phase. A wavelength of around 210 nm is a reasonable starting point for compounds with limited chromophores.

  • Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of acetonitrile and water. Adjust the gradient profile to achieve good separation of the main Quadrol peak from any potential degradation products. The addition of a buffer (e.g., phosphate or acetate) may be necessary to control the pH and improve peak shape.

  • Column Selection: A C18 column is a good starting point for the separation of moderately polar compounds like Quadrol and its potential degradation products.

4. Forced Degradation Studies:

  • Acid Hydrolysis: Treat a solution of Quadrol with 0.1 M HCl at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before injection.

  • Base Hydrolysis: Treat a solution of Quadrol with 0.1 M NaOH at 60°C for a specified time. Neutralize the solution before injection.

  • Oxidative Degradation: Treat a solution of Quadrol with 3% H₂O₂ at room temperature for a specified time.

  • Thermal Degradation: Expose a solid sample of Quadrol to dry heat (e.g., 80°C) for a specified time, then dissolve and analyze.

  • Photolytic Degradation: Expose a solution of Quadrol to UV light (e.g., 254 nm) for a specified time.

5. Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main Quadrol peak.

  • Linearity: Prepare a series of Quadrol solutions of known concentrations and construct a calibration curve.

  • Accuracy: Determine the recovery of Quadrol from a spiked placebo formulation.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of Quadrol that can be reliably detected and quantified.

cluster_dev Method Development cluster_degradation Forced Degradation cluster_validation Method Validation Wavelength Wavelength Selection Mobile_Phase Mobile Phase Optimization Wavelength->Mobile_Phase Column Column Selection Mobile_Phase->Column Acid Acid Hydrolysis Column->Acid Base Base Hydrolysis Column->Base Oxidation Oxidation Column->Oxidation Thermal Thermal Column->Thermal Photo Photolysis Column->Photo Specificity Specificity Acid->Specificity Base->Specificity Oxidation->Specificity Thermal->Specificity Photo->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD/LOQ Precision->LOD_LOQ

Workflow for stability-indicating method development.
Protocol 2: Drug-Excipient Compatibility Study for Quadrol

This protocol outlines a general procedure for assessing the compatibility of Quadrol with other pharmaceutical excipients.

1. Objective: To evaluate the physical and chemical compatibility of Quadrol with selected pharmaceutical excipients under accelerated storage conditions.

2. Materials:

  • Quadrol

  • Selected excipients (e.g., fillers, binders, lubricants, disintegrants)

  • HPLC grade solvents (e.g., water, acetonitrile)

  • Glass vials with inert stoppers

3. Procedure:

  • Sample Preparation: Prepare binary mixtures of Quadrol and each excipient, typically in a 1:1 ratio by weight. Also, prepare samples of Quadrol alone and each excipient alone as controls.

  • Storage Conditions: Place the samples in glass vials and store them under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 2 and 4 weeks).

  • Physical Evaluation: At each time point, visually inspect the samples for any changes in color, appearance, or physical state.

  • Chemical Evaluation:

    • Dissolve a portion of each sample in a suitable solvent.

    • Analyze the samples using the validated stability-indicating HPLC method (from Protocol 1) to quantify the amount of Quadrol remaining and to detect the formation of any degradation products.

    • Compare the chromatograms of the binary mixtures with those of the individual components stored under the same conditions.

4. Data Analysis:

  • A significant decrease in the assay of Quadrol or the appearance of new degradation peaks in the binary mixture compared to the controls indicates a potential incompatibility.

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. It is essential to perform your own experiments and validation studies to ensure the suitability of Quadrol for your specific application and to comply with all applicable regulatory requirements.

References

Technical Support Center: Edetol Stability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability of Edetol (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine) during long-term storage. Understanding and mitigating stability issues is critical for ensuring the quality, safety, and efficacy of research experiments and pharmaceutical formulations containing this compound.

Troubleshooting Guides

This section addresses common problems encountered during the storage and use of this compound.

Issue Potential Root Cause(s) Recommended Actions & Troubleshooting Steps
Discoloration (Yellowing or Browning) Oxidation of the amine groups. Exposure to light (photodegradation).1. Storage: Store this compound in amber or opaque containers to protect from light. 2. Inert Atmosphere: For highly sensitive applications, blanket the container headspace with an inert gas like nitrogen or argon. 3. Antioxidants: Consider the compatibility and addition of a suitable antioxidant if the formulation allows.
Changes in pH of this compound-containing solutions Absorption of atmospheric carbon dioxide (CO2) by the basic amine. Degradation of this compound, potentially forming acidic byproducts.1. Container Seal: Ensure containers are tightly sealed to minimize exposure to air. 2. pH Monitoring: Regularly monitor the pH of stored solutions. A significant shift may indicate degradation. 3. Buffering: If appropriate for the application, use a suitable buffer system to maintain the desired pH.
Formation of Precipitates or Particulates Interaction with incompatible materials or excipients. Degradation products with lower solubility. Chelation with trace metal ions from containers or reagents.1. Compatibility Check: Review the compatibility of this compound with all components in the formulation, including other excipients and the container material.[1] 2. Filtration: Before use, filter the solution to remove any particulates. 3. Container Selection: Use high-quality, low-leachable containers.
Loss of Potency or Performance (e.g., reduced chelating capacity) Chemical degradation of the this compound molecule.1. Stability-Indicating Assay: Use a validated stability-indicating analytical method (e.g., HPLC) to quantify the amount of intact this compound. 2. Storage Conditions: Adhere strictly to recommended storage conditions (see FAQ section). 3. Shelf-Life: Do not use this compound beyond its recommended shelf-life or re-test date.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

While specific public data on this compound's degradation pathways is limited, based on its chemical structure (a tertiary amine with hydroxyl groups), the following are potential degradation pathways:

  • Oxidation: The tertiary amine groups are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products. This can be accelerated by exposure to air, light, and the presence of metal ions.

  • Thermal Degradation: At elevated temperatures, this compound can decompose. Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

  • Photodegradation: Exposure to UV light can initiate degradation, often leading to discoloration.

Logical Relationship of this compound Degradation

This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light, Metal Ions Thermal_Degradation Thermal_Degradation This compound->Thermal_Degradation High Temperature Photodegradation Photodegradation This compound->Photodegradation UV Light Degradation_Products Degradation_Products Oxidation->Degradation_Products Thermal_Degradation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for this compound.

2. What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[2] It should be protected from light and moisture. Ideal storage is in a dark location, away from direct sunlight.

3. How does pH affect the stability of this compound?

4. Is this compound compatible with all common pharmaceutical excipients?

No, potential incompatibilities can exist. As a chelating agent, this compound can interact with metal ions present as impurities in other excipients.[4] It is also incompatible with strong oxidizing agents.[3] Compatibility studies are essential during pre-formulation to ensure that other excipients do not accelerate the degradation of this compound or vice-versa.[1]

5. How can I assess the stability of my this compound-containing formulation?

A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) is a common and effective technique for separating and quantifying this compound from its potential degradation products.[5]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound or the stock solution at 80°C for 48 hours in a controlled oven.

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acid and base-stressed samples.

    • Analyze all samples, including an unstressed control, using a suitable analytical method (e.g., HPLC-UV/MS).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify any new peaks, which represent potential degradation products.

    • Use mass spectrometry (MS) to determine the mass of the degradation products and propose their structures.

Experimental Workflow for Forced Degradation Study

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare this compound Stock Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidative Degradation Prep->Oxidation Thermal Thermal Degradation Prep->Thermal Photo Photodegradation Prep->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Eval Identify & Quantify Degradants Analysis->Eval

Caption: Workflow for a forced degradation study of this compound.

Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its degradation products and other impurities.

Methodology:

  • Column and Mobile Phase Screening:

    • Screen various C18 and other stationary phases.

    • Evaluate different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values. Use buffers such as phosphate or acetate.

  • Method Optimization:

    • Optimize the gradient elution profile, flow rate, and column temperature to achieve adequate separation of all peaks.

    • Use the stressed samples from the forced degradation study to ensure the method can resolve the degradation products from the parent this compound peak.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products, impurities, and excipients.

    • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision, and reproducibility).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. It is based on general chemical principles and available data, which for this compound is limited in the public domain. Specific stability issues can be highly dependent on the formulation, storage conditions, and packaging. It is the responsibility of the user to conduct appropriate stability studies for their specific application and to comply with all applicable regulatory requirements.

References

Technical Support Center: Purification of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, commonly known as Quadrol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine?

A1: Common impurities in crude N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine can originate from its synthesis, which typically involves the reaction of ethylenediamine with propylene oxide.[1] Potential impurities include:

  • Unreacted starting materials: Residual ethylenediamine and propylene oxide.

  • Partially substituted ethylenediamine: Mono-, di-, and tri-substituted hydroxypropylethylenediamine derivatives.

  • Propylene glycol and its polymers: Formed from the homopolymerization of propylene oxide.

  • Diastereomers: As N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine has four chiral centers, it exists as a mixture of diastereomers.[2] While not impurities in the traditional sense, their separation may be necessary for specific applications.

  • Water and other solvents: Used during the synthesis and workup.

  • Color impurities: Often colored byproducts from side reactions.

Q2: My N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine is a viscous, colored liquid. How can I decolorize it?

A2: For colored, viscous liquids like crude N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, several decolorization techniques can be attempted:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or a water/ethanol mixture). Add a small amount of activated carbon (typically 1-5% by weight), heat the mixture with stirring for a short period, and then filter the hot solution to remove the carbon. The purified product can then be recovered by solvent evaporation.

  • Column Chromatography: Passing a solution of the crude product through a column packed with a suitable adsorbent like silica gel or alumina can effectively remove colored impurities. The choice of eluent will depend on the polarity of the impurities versus the product.

Q3: Is it possible to purify N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine by recrystallization, given it's a viscous liquid at room temperature?

A3: While challenging for a viscous liquid, recrystallization can sometimes be achieved. Success often depends on finding a suitable solvent or solvent system in which the product's solubility is high at elevated temperatures and low at reduced temperatures. A mixed-solvent recrystallization approach is often employed for oils and viscous liquids.[3] This involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent (an anti-solvent) until the solution becomes turbid. Upon slow cooling, crystals may form. Potential solvent systems to explore could include ethanol/water, acetone/hexane, or ethyl acetate/heptane.

Q4: What analytical techniques are suitable for assessing the purity of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine?

A4: Several analytical techniques can be used to determine the purity of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for separating the diastereomers and other non-volatile impurities. A reversed-phase method is often effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by comparing the spectrum of the purified sample to that of a known standard.

  • Non-aqueous Acid-Base Titration: This method can be used to determine the overall assay of the amine.

Troubleshooting Guides

Vacuum Distillation

Problem: Low yield of purified N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine.

Possible CauseSuggested Solution
Vacuum level is too high (pressure too low) An excessively high vacuum can cause the product to be carried over into the receiving flask before it has been adequately separated from less volatile impurities. Try to maintain a stable vacuum within the recommended range for the boiling point of the compound (e.g., 0.8 mmHg).
Heating temperature is too low Insufficient heating will result in a slow or incomplete distillation. The heating bath temperature should typically be 20-30°C higher than the boiling point of the liquid at the operating pressure.
Significant decomposition during distillation N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine may decompose at very high temperatures. Ensure the vacuum is low enough to allow distillation at a temperature below the decomposition point.
Leaks in the distillation apparatus Air leaks will prevent the system from reaching the desired low pressure, requiring higher temperatures for distillation and potentially leading to decomposition and lower yield. Ensure all joints are properly sealed.

Problem: The distilled N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine is still colored.

Possible CauseSuggested Solution
Co-distillation of colored impurities Some colored impurities may have boiling points close to that of the product. A fractional distillation column can improve separation. Alternatively, pre-treat the crude material with activated carbon before distillation.
Thermal decomposition during distillation Overheating can lead to the formation of colored degradation products. Ensure the distillation is performed at the lowest possible temperature by maintaining a good vacuum.
Preparative High-Performance Liquid Chromatography (HPLC)

Problem: Poor separation of diastereomers.

Possible CauseSuggested Solution
Inappropriate mobile phase composition The selectivity of the separation is highly dependent on the mobile phase. Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. The use of a buffer (e.g., phosphate buffer) can also significantly impact the resolution.
Column overloading Injecting too much sample onto the column will lead to broad, overlapping peaks. Reduce the injection volume or the concentration of the sample.
Incorrect column chemistry A standard C18 column is often a good starting point for reversed-phase separation of diastereomers. However, other stationary phases (e.g., C8, Phenyl-Hexyl) may provide better selectivity.
Flow rate is too high A lower flow rate can sometimes improve resolution by allowing for better mass transfer between the mobile and stationary phases.

Problem: Low recovery of purified N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine from the column.

Possible CauseSuggested Solution
Strong irreversible binding to the stationary phase This can occur if the compound has a very high affinity for the column packing material. Try using a stronger mobile phase for elution or consider a different stationary phase.
Product precipitation on the column If the product is not very soluble in the mobile phase, it may precipitate on the column, leading to high backpressure and low recovery. Ensure the mobile phase composition maintains the solubility of the compound.
Decomposition on the column Although less common, some compounds can be sensitive to the pH of the mobile phase or interact with the stationary phase material, leading to degradation.

Experimental Protocols

Protocol 1: Vacuum Distillation of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine

Objective: To purify crude N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine by removing non-volatile and some colored impurities.

Materials:

  • Crude N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine

  • Round-bottom flask

  • Short-path distillation head with a condenser and receiving flask

  • Heating mantle with a stirrer

  • Vacuum pump

  • Manometer

  • Cold trap (optional but recommended)

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly greased and sealed to prevent leaks.

  • Place the crude N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine into the round-bottom flask.

  • Begin stirring and slowly apply the vacuum. A cold trap between the apparatus and the vacuum pump is recommended to protect the pump.

  • Once a stable vacuum is achieved (e.g., around 0.8 mmHg), begin to gently heat the flask.

  • Collect the fraction that distills at the expected boiling point range (e.g., 175-181 °C at 0.8 mmHg).[4][5]

  • Monitor the color and clarity of the distillate. Collect the main fraction in a separate receiving flask.

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Expected Outcome: A colorless to pale yellow, viscous liquid with improved purity. The yield will depend on the purity of the crude material.

Protocol 2: Preparative Reversed-Phase HPLC for Diastereomer Separation

Objective: To separate the diastereomers of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine.

Materials:

  • Partially purified N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine

  • Preparative HPLC system with a UV detector

  • Preparative C18 column

  • HPLC-grade acetonitrile (or methanol)

  • HPLC-grade water

  • Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)

Procedure:

  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method on a C18 column to achieve baseline separation of the diastereomers.

    • A typical mobile phase could be a gradient or isocratic mixture of acetonitrile (or methanol) and a phosphate buffer (e.g., 20 mM, pH 7).

    • Optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.

  • Scale-Up to Preparative HPLC:

    • Based on the optimized analytical method, scale up the conditions for the preparative column. The flow rate and injection volume will need to be adjusted according to the dimensions of the preparative column.

    • Dissolve the N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine sample in the mobile phase.

    • Inject the sample onto the preparative column and begin the separation.

    • Monitor the elution of the diastereomers using the UV detector.

    • Collect the fractions corresponding to each separated diastereomer.

  • Fraction Analysis and Product Recovery:

    • Analyze the collected fractions using the analytical HPLC method to confirm their purity.

    • Pool the pure fractions for each diastereomer.

    • Remove the mobile phase solvents (e.g., by rotary evaporation and/or lyophilization) to recover the purified diastereomers.

Expected Outcome: Isolation of individual diastereomers with high purity. The recovery for each diastereomer will depend on the efficiency of the separation and the initial ratio of diastereomers in the mixture.

Quantitative Data Summary

Purification MethodParameterTypical ValueNotes
Vacuum Distillation Purity Achieved>98%Dependent on the nature of impurities in the crude material.
Boiling Point175-181 °C @ 0.8 mmHgLiterature value.[4][5]
Preparative HPLC Purity Achieved>99% (for individual diastereomers)Can achieve very high purity for specific isomers.
RecoveryVariableDepends on the resolution between peaks and the number of fractions collected.

Visualizations

Purification_Troubleshooting_Workflow start Crude N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine assess_purity Assess Purity (GC-MS, HPLC, NMR) start->assess_purity is_purity_acceptable Purity Acceptable? assess_purity->is_purity_acceptable end Pure Product is_purity_acceptable->end Yes select_method Select Purification Method is_purity_acceptable->select_method No vacuum_distillation Vacuum Distillation select_method->vacuum_distillation prep_hplc Preparative HPLC select_method->prep_hplc recrystallization Recrystallization select_method->recrystallization vacuum_distillation->assess_purity troubleshoot_distillation Troubleshoot Distillation (Low Yield, Color) vacuum_distillation->troubleshoot_distillation prep_hplc->assess_purity troubleshoot_hplc Troubleshoot HPLC (Poor Separation, Low Recovery) prep_hplc->troubleshoot_hplc recrystallization->assess_purity troubleshoot_recrystallization Troubleshoot Recrystallization (Oiling Out, No Crystals) recrystallization->troubleshoot_recrystallization

Caption: Troubleshooting workflow for the purification of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine.

Impurity_Analysis_Pathway cluster_impurities cluster_analysis crude_product Crude Product impurities Potential Impurities crude_product->impurities analysis Purity Analysis crude_product->analysis synthesis Synthesis: Ethylenediamine + Propylene Oxide synthesis->crude_product unreacted Unreacted Starting Materials impurities->unreacted partially_substituted Partially Substituted Products impurities->partially_substituted polymers Propylene Glycol Polymers impurities->polymers diastereomers Diastereomers impurities->diastereomers gcms GC-MS analysis->gcms hplc HPLC analysis->hplc nmr NMR analysis->nmr

Caption: Logical relationship between synthesis, potential impurities, and analytical methods.

References

Technical Support Center: Edetol Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Edetol in organic solvents.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution of this compound in organic solvents.

Issue 1: this compound solution appears cloudy or hazy after dissolution.

  • Possible Cause 1: Incomplete Dissolution. While this compound is soluble in many organic solvents, high concentrations may require more rigorous conditions to fully dissolve.

    • Solution:

      • Increase the agitation or mixing time.

      • Gently warm the solution. For many compounds, solubility increases with temperature.[1]

      • Add a small amount of a co-solvent. For example, if dissolving in a non-polar solvent like toluene, adding a small percentage of a polar solvent like ethanol can enhance solubility.

  • Possible Cause 2: Presence of Impurities. Impurities in either the this compound or the solvent can lead to cloudiness.

    • Solution:

      • Ensure the use of high-purity grade this compound and solvents.

      • Filter the final solution through a compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any particulate matter.

  • Possible Cause 3: Moisture Contamination. The presence of water in hygroscopic organic solvents can sometimes affect the solubility of solutes.

    • Solution:

      • Use anhydrous solvents.

      • Store solvents and this compound in a desiccator to minimize moisture absorption.

Issue 2: this compound precipitates out of solution over time or with temperature changes.

  • Possible Cause 1: Supersaturated Solution. The solution may have been prepared at an elevated temperature, and upon cooling, the concentration of this compound exceeds its solubility limit at the lower temperature, causing it to precipitate.

    • Solution:

      • Re-warm the solution to redissolve the this compound.

      • If the application allows, store the solution at a slightly elevated and constant temperature.

      • Consider using a co-solvent system to increase the overall solubility at room temperature.

  • Possible Cause 2: Change in Solvent Composition. Evaporation of a more volatile co-solvent from a mixed solvent system can alter the overall polarity and reduce the solubility of this compound.

    • Solution:

      • Keep containers tightly sealed to prevent solvent evaporation.

      • If possible, use a single solvent system.

Issue 3: Difficulty dissolving a high concentration of this compound.

  • Possible Cause: Approaching the Solubility Limit. Every compound has a finite solubility in a given solvent at a specific temperature.

    • Solution 1: Co-solvency. The addition of a second, miscible solvent can significantly increase the solubility of a compound. This technique, known as co-solvency, is a common and effective method for enhancing solubility.[2][3]

      • Protocol: See "Experimental Protocol: Solubility Enhancement using Co-solvents."

    • Solution 2: Temperature Adjustment. As mentioned, increasing the temperature can increase the solubility of this compound.

      • Protocol: See "Experimental Protocol: Temperature Effect on Solubility."

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound soluble? A1: this compound is reported to be miscible with or soluble in a range of organic solvents, including methanol, ethanol, toluene, ethylene glycol, and perchloroethylene.[4]

Q2: Is there quantitative data available for the solubility of this compound in various organic solvents? A2: While this compound is generally described as soluble in many common organic solvents, specific quantitative data (e.g., g/100 mL) is not widely available in published literature.[4] For precise formulation work, it is recommended to determine the solubility experimentally.

Q3: How does the structure of this compound influence its solubility? A3: this compound, with its full name N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, has both polar hydroxyl (-OH) groups and a non-polar hydrocarbon backbone. This dual character allows it to interact favorably with a range of solvents with varying polarities.

Q4: Can pH be used to increase the solubility of this compound in organic solvents? A4: this compound is a basic compound. While pH is a critical factor for the solubility of ionizable compounds in aqueous solutions, its effect in organic solvents is less direct. However, in protic organic solvents (like alcohols), the formation of a salt through the addition of an acid could potentially alter its solubility characteristics.

Q5: What is a simple way to determine if this compound is soluble in a new organic solvent? A5: A simple vial test can be performed. Add a small, measured amount of this compound to a measured volume of the solvent in a clear vial. Agitate the mixture and observe for dissolution. If it dissolves, gradually add more this compound until it no longer dissolves to get a rough estimate of the saturation point.

Data on this compound Solubility

As specific quantitative solubility data is limited, the following table provides a qualitative summary based on available information.

SolventChemical FormulaTypeReported Solubility
MethanolCH₃OHPolar ProticSoluble[4]
EthanolC₂H₅OHPolar ProticSoluble[4]
TolueneC₇H₈Non-polarSoluble[4]
Ethylene GlycolC₂H₆O₂Polar ProticSoluble[4]
PerchloroethyleneC₂Cl₄Non-polarSoluble[4]

Experimental Protocols

Experimental Protocol: Solubility Enhancement using Co-solvents

Objective: To determine an effective co-solvent system for enhancing the solubility of this compound.

Materials:

  • This compound

  • Primary organic solvent (e.g., Toluene)

  • A selection of co-solvents (e.g., Ethanol, Isopropanol)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Analytical balance

Methodology:

  • Prepare a stock solution of this compound in the primary solvent at a concentration known to be challenging to dissolve or close to its saturation point.

  • In a series of volumetric flasks, place a fixed volume of the this compound stock solution.

  • To each flask, add a different co-solvent in increasing percentages (e.g., 1%, 2%, 5%, 10% v/v).

  • Bring each flask to its final volume with the primary solvent.

  • Stir all solutions at a constant temperature for a set period (e.g., 1 hour).

  • Visually inspect each solution for clarity. The lowest percentage of co-solvent that results in a clear solution is the optimal choice for that system.

Experimental Protocol: Temperature Effect on Solubility

Objective: To assess the impact of temperature on the solubility of this compound in a specific organic solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Vials with screw caps

  • Shaking incubator or water bath with temperature control

  • Analytical balance

Methodology:

  • To a series of vials, add a fixed volume of the organic solvent.

  • Add an excess amount of this compound to each vial to create a slurry.

  • Place the vials in a shaking incubator set to different temperatures (e.g., 25°C, 40°C, 60°C).

  • Allow the solutions to equilibrate for a sufficient time (e.g., 24 hours) to ensure saturation.

  • After equilibration, carefully take a known volume of the clear supernatant from each vial.

  • Evaporate the solvent from the supernatant and weigh the remaining this compound residue.

  • Calculate the solubility at each temperature (e.g., in mg/mL).

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Solubility Issues Start Start: this compound Solution Preparation Problem Is the solution cloudy or hazy? Start->Problem Precipitation Does precipitation occur over time? Problem->Precipitation No IncompleteDissolution Increase agitation/warming or add co-solvent Problem->IncompleteDissolution Yes Impurities Use high-purity materials and filter the solution Problem->Impurities Yes Moisture Use anhydrous solvents and proper storage Problem->Moisture Yes ClearSolution Solution is clear and stable Precipitation->ClearSolution No Supersaturation Re-warm or use a co-solvent system Precipitation->Supersaturation Yes Evaporation Keep containers tightly sealed Precipitation->Evaporation Yes IncompleteDissolution->Precipitation Impurities->Precipitation Moisture->Precipitation Supersaturation->ClearSolution Evaporation->ClearSolution

Caption: Troubleshooting workflow for this compound solubility issues.

Solubility_Enhancement_Logic Logic for Enhancing this compound Solubility Start Need to dissolve high concentration of this compound Decision Choose an enhancement strategy Start->Decision CoSolvency Co-solvency: Add a miscible solvent to alter polarity Decision->CoSolvency Option 1 Temperature Temperature Adjustment: Increase temperature to increase kinetic energy Decision->Temperature Option 2 Result Achieved desired concentration Optimize Optimize co-solvent ratio and/or temperature CoSolvency->Optimize Temperature->Optimize Optimize->Result

Caption: Logical approaches to enhance the solubility of this compound.

References

Adjusting reaction times for Edetol-catalyzed polymerizations

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses common issues encountered during Edetol-catalyzed polymerizations, offering potential causes and recommended solutions in a straightforward question-and-answer format.

Symptom / Question Possible Causes Recommended Solutions
Why is my polymerization reaction so slow or not initiating at all? 1. Insufficient Catalyst Concentration: The amount of this compound may be too low to effectively initiate polymerization. 2. Low Reaction Temperature: The activation energy for the polymerization may not be met at the current temperature.[1][2] 3. Presence of Inhibitors: Impurities in the monomer or solvent can quench the catalytic activity. Common inhibitors include oxygen, water, and phenolic compounds.[][4] 4. Catalyst Deactivation: The this compound catalyst may have degraded due to improper storage or handling.[5][6]1. Increase Catalyst Concentration: Incrementally increase the concentration of the this compound catalyst. 2. Increase Reaction Temperature: Raise the temperature of the reaction mixture. Note that excessively high temperatures can lead to side reactions or polymer degradation.[1] 3. Purify Monomers and Solvents: Ensure all reagents are free from inhibitors by using appropriate purification techniques (e.g., distillation, passing through an inhibitor removal column). Degas the reaction mixture to remove dissolved oxygen.[4] 4. Use Fresh Catalyst: Utilize a fresh batch of the this compound catalyst that has been stored under the recommended conditions.
Why is the polymer yield lower than expected? 1. Premature Termination: The polymerization may be stopping before all the monomer is consumed due to the presence of terminating agents or impurities.[4] 2. Suboptimal Monomer Concentration: The concentration of the monomer may be too low to sustain a high rate of polymerization.[7] 3. Short Reaction Time: The polymerization may not have been allowed to proceed for a sufficient duration.1. Purify Reagents: As with slow reactions, ensure the purity of all components. 2. Optimize Monomer Concentration: Experiment with higher initial monomer concentrations. 3. Extend Reaction Time: Allow the reaction to run for a longer period and monitor monomer conversion over time.
Why are my reaction times inconsistent between batches? 1. Variability in Reagent Purity: Different batches of monomers or solvents may contain varying levels of impurities. 2. Inaccurate Reagent Measurement: Small errors in measuring the catalyst, monomer, or other reagents can lead to significant differences in reaction kinetics. 3. Fluctuations in Reaction Temperature: Inconsistent temperature control can directly impact the reaction rate.[1][8]1. Standardize Reagent Purification: Implement a consistent purification protocol for all reagents. 2. Ensure Precise Measurements: Use calibrated equipment for all measurements. 3. Maintain Strict Temperature Control: Utilize a reliable temperature control system for the reaction vessel.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the reaction time of this compound-catalyzed polymerizations?

A1: Generally, increasing the reaction temperature increases the rate of polymerization, thus reducing the reaction time.[1][8][9] This is because higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. However, there is an optimal temperature range for each catalytic system. Exceeding this range can lead to catalyst decomposition, undesirable side reactions, or a decrease in the molecular weight of the resulting polymer.[1][2]

Q2: What is the impact of this compound catalyst concentration on the polymerization rate?

A2: The concentration of the this compound catalyst is directly proportional to the rate of polymerization. A higher catalyst concentration leads to a greater number of active catalytic sites, which in turn increases the frequency of monomer addition to the growing polymer chains, resulting in a shorter reaction time.

Q3: How does monomer concentration influence the reaction time?

A3: The rate of polymerization is also dependent on the monomer concentration.[7] At higher monomer concentrations, the probability of a monomer molecule encountering an active catalytic site is increased, leading to a faster reaction. Conversely, as the monomer is consumed during the reaction, its concentration decreases, which can lead to a slowing of the polymerization rate.

Q4: Can impurities in the reaction mixture affect the reaction time?

A4: Yes, impurities can have a significant impact on reaction time by acting as inhibitors or poisons to the this compound catalyst.[][4] These substances can react with the catalyst and deactivate it, thereby slowing down or even completely stopping the polymerization. Common impurities to be aware of include water, oxygen, and other reactive compounds that may be present in the monomers or solvents.

Data Presentation

The following tables summarize the general effects of various parameters on polymerization reaction times, based on established principles of polymer chemistry.

Table 1: Effect of Reaction Parameters on Polymerization Rate

ParameterEffect on Reaction RateGeneral Trend
Temperature Increasing temperature generally increases the rate.[1][8]Faster reaction time at higher temperatures (within the optimal range).
Catalyst Concentration Higher concentration leads to a faster rate.Shorter reaction time with more catalyst.
Monomer Concentration Higher concentration results in a faster initial rate.[7]Reaction slows as monomer is consumed.
Inhibitor Concentration Presence of inhibitors decreases the rate.[][4]Longer reaction time or complete inhibition.

Experimental Protocols

General Protocol for Adjusting Reaction Time in an this compound-Catalyzed Polymerization

This protocol provides a general framework. Specific quantities and conditions should be optimized for the particular monomer and desired polymer characteristics.

1. Reagent Preparation and Purification:

  • Purify the monomer by passing it through an inhibitor removal column or by distillation to remove any storage inhibitors.
  • Dry the solvent over a suitable drying agent (e.g., molecular sieves) to remove any water.
  • Ensure the this compound catalyst is handled and stored according to the manufacturer's recommendations to prevent deactivation.

2. Reaction Setup:

  • Assemble a clean, dry reaction vessel equipped with a magnetic stirrer, a temperature probe, and an inlet for an inert gas (e.g., nitrogen or argon).
  • Purge the reaction vessel with the inert gas for at least 15-20 minutes to create an inert atmosphere.

3. Polymerization:

  • Under the inert atmosphere, add the purified solvent to the reaction vessel.
  • Add the desired amount of purified monomer to the solvent and stir until dissolved.
  • Bring the reaction mixture to the desired temperature using a controlled temperature bath.
  • In a separate, dry container, dissolve the this compound catalyst in a small amount of the purified solvent.
  • Inject the catalyst solution into the reaction vessel to initiate the polymerization.
  • Monitor the reaction progress by taking samples at regular intervals and analyzing for monomer conversion (e.g., by gas chromatography or spectroscopy).

4. Adjusting Reaction Time:

  • To decrease reaction time (increase rate):
  • Increase the reaction temperature in small increments (e.g., 5-10 °C).
  • Increase the concentration of the this compound catalyst.
  • Increase the initial concentration of the monomer.
  • To increase reaction time (decrease rate):
  • Decrease the reaction temperature.
  • Decrease the concentration of the this compound catalyst.
  • Decrease the initial concentration of the monomer.

5. Termination and Polymer Isolation:

  • Once the desired monomer conversion is reached, terminate the reaction by adding a suitable quenching agent (e.g., a small amount of methanol or water, depending on the catalyst's nature).
  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, ethanol, or water).
  • Collect the polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and catalyst residues, and dry it under vacuum to a constant weight.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Slow Polymerization start Slow or No Polymerization check_catalyst Check Catalyst - Fresh? - Correct Concentration? start->check_catalyst check_temp Check Temperature - Within Optimal Range? check_catalyst->check_temp Yes adjust_catalyst Adjust Catalyst Concentration check_catalyst->adjust_catalyst No check_reagents Check Reagents - Purified? - Free of Inhibitors? check_temp->check_reagents Yes adjust_temp Adjust Temperature check_temp->adjust_temp No purify_reagents Purify/Degas Reagents check_reagents->purify_reagents No success Successful Polymerization check_reagents->success Yes adjust_catalyst->success adjust_temp->success purify_reagents->success

Caption: A logical workflow for troubleshooting slow or inhibited polymerization reactions.

Reaction_Rate_Factors Factors Influencing Polymerization Reaction Rate reaction_rate Reaction Rate temp Temperature temp->reaction_rate Increases catalyst_conc Catalyst Concentration catalyst_conc->reaction_rate Increases monomer_conc Monomer Concentration monomer_conc->reaction_rate Increases inhibitors Inhibitors inhibitors->reaction_rate Decreases

Caption: Key parameters affecting the rate of a catalyzed polymerization reaction.

References

Validation & Comparative

A Comparative Guide to Cross-Linking Agents in Polyurethanes: Edetol vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a cross-linking agent is a critical determinant of the final properties of polyurethane (PU) materials. These agents create covalent bonds between polymer chains, transforming linear or branched polymers into a three-dimensional network, which significantly enhances mechanical strength, thermal stability, and chemical resistance. This guide provides a comparative overview of Edetol (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine), a polyfunctional alcohol amine, against other common cross-linking agents used in polyurethanes, namely isocyanates, aziridines, and polycarbodiimides. This comparison is supported by available data on their performance and detailed experimental protocols for their use.

Performance Comparison of Cross-Linking Agents

Table 1: Comparative Performance of Polyurethane Cross-Linking Agents

PropertyThis compound (Amine-based)IsocyanatesAziridinesPolycarbodiimides
Reactivity Reacts with isocyanate groups. The hydroxyl groups can also participate in cross-linking.Highly reactive with hydroxyl and amine groups.[1]React with carboxyl and hydroxyl groups at room temperature.[2]React with carboxylic acid groups, often acid-catalyzed.[2]
Toxicity Generally considered to have low toxicity, making it suitable for biomedical applications.Can be toxic and require careful handling due to potential health hazards.[1]Can be toxic and may have a strong ammonia-like odor.[2]Generally considered non-toxic and a safer alternative.[1]
Moisture Sensitivity Less sensitive to moisture compared to isocyanates.Highly sensitive to moisture, which can lead to unwanted side reactions and foaming.[1]High sensitivity to moisture, requiring controlled storage and use.Not sensitive to moisture.[1]
Yellowing Low tendency for yellowing.Aromatic isocyanates can be prone to yellowing upon UV exposure.Can cause yellowing, limiting its use in color-sensitive applications.Generally does not affect yellowing properties.[2]
Pot Life Generally provides a workable pot life.Can have a very short pot life due to high reactivity.Typically needs to be used within 24 hours.[2]Can have a long pot life, sometimes up to several days at a high pH.
Curing Conditions Typically requires elevated temperatures for curing.Can cure at room temperature or be accelerated with heat and catalysts.Cures at room temperature.[2]Room temperature curing is possible, often accelerated by the evaporation of water and neutralizers which lowers the pH.[2]
Typical Dosage Varies depending on the desired cross-link density.Varies based on the NCO/OH stoichiometry.Generally 1-4%.[2]Generally 5-10%.[2]

Impact on Polyurethane Properties

The chemical nature of the cross-linker dictates the final mechanical and thermal properties of the polyurethane.

  • This compound , with its four hydroxyl groups and two tertiary amine groups, can act as both a chain extender and a cross-linker, contributing to a well-defined network structure. The hydroxyl groups react with isocyanate to form urethane linkages. Its use is prominent in applications requiring biocompatibility, such as in biomedical foams and hydrogels.[3]

  • Isocyanates are highly effective in creating strong, rigid cross-linked networks, leading to polyurethanes with high tensile strength and hardness.[4][5] However, the high reactivity can also lead to brittleness if not properly formulated.

  • Aziridines are effective in improving water and chemical resistance.[2] They react readily with carboxylic acid groups, which can be incorporated into the polyurethane backbone.

  • Polycarbodiimides are particularly useful in waterborne polyurethane systems. They react with carboxylic acid groups to form a stable cross-linked network, enhancing water resistance, abrasion resistance, and solvent resistance.[6]

The following diagram illustrates the general influence of different cross-linking agents on key polyurethane properties.

G cluster_crosslinkers Cross-Linking Agents cluster_properties Polyurethane Properties This compound This compound Mechanical_Strength Mechanical Strength This compound->Mechanical_Strength Good Biocompatibility Biocompatibility This compound->Biocompatibility High Isocyanates Isocyanates Isocyanates->Mechanical_Strength Very High Thermal_Stability Thermal Stability Isocyanates->Thermal_Stability High Flexibility Flexibility Isocyanates->Flexibility Can reduce Aziridines Aziridines Chemical_Resistance Chemical Resistance Aziridines->Chemical_Resistance High Polycarbodiimides Polycarbodiimides Polycarbodiimides->Mechanical_Strength Good Polycarbodiimides->Chemical_Resistance High

Influence of Cross-Linkers on PU Properties

Experimental Protocols

The synthesis of polyurethanes can generally be carried out using a one-shot or a prepolymer method. The choice of method depends on the reactivity of the components and the desired final properties.

General Polyurethane Synthesis Workflow

G cluster_reactants Reactants Polyol Polyol Mixing Mixing of Components Polyol->Mixing Isocyanate Isocyanate Isocyanate->Mixing Crosslinker Crosslinker Crosslinker->Mixing Catalyst Catalyst Catalyst->Mixing Casting Casting into Mold Mixing->Casting Curing Curing (Heat/Time) Casting->Curing Demolding Demolding Curing->Demolding Post_Curing Post-Curing (Optional) Demolding->Post_Curing Characterization Characterization Demolding->Characterization Post_Curing->Characterization

General Polyurethane Synthesis Workflow
Synthesis of Polyurethane using this compound (Amine-based Cross-linker) - One-Shot Method

This protocol is a general guideline. The exact ratios and conditions should be optimized for the specific polyol and isocyanate used.

  • Materials:

    • Polyol (e.g., Polycaprolactone diol, PCL)

    • Diisocyanate (e.g., Hexamethylene diisocyanate, HDI)

    • This compound (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine)

    • Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

    • Solvent (e.g., Dimethylformamide, DMF, if necessary)

  • Procedure:

    • Pre-dry the polyol and this compound under vacuum at 80°C for at least 4 hours to remove any moisture.

    • In a reaction vessel under a nitrogen atmosphere, add the pre-dried polyol and this compound. If using a solvent, dissolve the components in the solvent.

    • Heat the mixture to the desired reaction temperature (e.g., 60-80°C) with stirring.

    • Add the catalyst to the mixture.

    • Slowly add the diisocyanate to the reaction mixture while stirring vigorously.

    • Continue stirring for a specified period (e.g., 1-2 hours) until a significant increase in viscosity is observed.

    • Pour the viscous mixture into a pre-heated mold treated with a mold release agent.

    • Cure the polyurethane in an oven at a specified temperature (e.g., 80-100°C) for several hours (e.g., 12-24 hours).

    • After curing, allow the mold to cool to room temperature before demolding the polyurethane sample.

    • Post-cure the sample at a slightly elevated temperature (e.g., 60°C) for 24 hours to ensure complete reaction.

Synthesis of Polyurethane using an Isocyanate-based Cross-linker (Prepolymer Method)
  • Materials:

    • Polyol (e.g., Polytetramethylene ether glycol, PTMEG)

    • Diisocyanate (e.g., Toluene diisocyanate, TDI)

    • Chain Extender/Cross-linker (e.g., a tri-functional isocyanate or a diol like 1,4-butanediol)

    • Catalyst (e.g., DBTDL)

  • Procedure:

    • Prepolymer Formation:

      • In a reaction vessel under nitrogen, react an excess of the diisocyanate with the polyol at a controlled temperature (e.g., 70-80°C) with stirring for 1-2 hours to form an isocyanate-terminated prepolymer.

    • Chain Extension/Cross-linking:

      • Cool the prepolymer to a suitable temperature (e.g., 60°C).

      • Add the chain extender or cross-linker to the prepolymer with vigorous stirring.

      • After thorough mixing, pour the mixture into a mold.

    • Curing and Post-Curing:

      • Follow steps 8-10 from the this compound protocol.

Key Experimental Characterization Techniques
  • Mechanical Testing:

    • Tensile Strength and Elongation at Break: ASTM D412 or ASTM D638. Samples are cut into a dumbbell shape and pulled apart on a universal testing machine until failure.

    • Hardness (Shore Durometer): ASTM D2240. A durometer is pressed against the material surface to measure its indentation hardness.

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the material.

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the soft and hard segments.

Signaling Pathways and Logical Relationships

The cross-linking process in polyurethanes is a network-forming polymerization. The following diagram illustrates the logical relationship between the reactants and the formation of a cross-linked polyurethane network.

G cluster_reactants Reactants cluster_reactions Reactions cluster_products Products Polyol Polyol (-OH) Urethane_Formation Urethane Linkage Formation (-NH-COO-) Polyol->Urethane_Formation Isocyanate Diisocyanate (-NCO) Isocyanate->Urethane_Formation Crosslinker Cross-linker (e.g., this compound, Isocyanate, Aziridine, Polycarbodiimide) Crosslinking_Reaction Cross-linking Crosslinker->Crosslinking_Reaction Linear_PU Linear/Branched Polyurethane Urethane_Formation->Linear_PU Crosslinked_PU Cross-linked Polyurethane Network Crosslinking_Reaction->Crosslinked_PU Linear_PU->Crosslinking_Reaction

References

Quadrol: A Comparative Guide to its Efficacy as an Amine Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of polymer chemistry, the choice of catalyst is paramount to achieving desired reaction kinetics and final product properties. This guide provides an objective comparison of Quadrol (N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine) with other prominent amine catalysts used in polyurethane and epoxy systems. The following sections present a synthesis of available data, detailed experimental protocols for catalyst evaluation, and visual representations of reaction pathways and workflows.

Catalytic Performance in Polyurethane Foams

Quadrol serves as both a cross-linking agent and a catalyst in the manufacturing of polyurethane foams. Its four hydroxyl groups allow it to be incorporated into the polymer matrix, while its two tertiary nitrogen atoms provide catalytic activity.[1][2] The efficacy of an amine catalyst in polyurethane foam production is often evaluated by its influence on the two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[3][4] The balance between these two reactions is critical in determining the foam's processing characteristics and final physical properties.[3][4]

Table 1: Comparison of Amine Catalysts in Polyurethane Foam Applications

CatalystChemical NamePrimary FunctionKey Characteristics
Quadrol N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamineReactive Gelling Catalyst & CrosslinkerContains hydroxyl groups allowing it to react into the polymer matrix, potentially reducing emissions.[1][3]
TEDA TriethylenediamineStrong Gelling CatalystHighly effective at promoting the polymer chain growth and cross-linking reactions.[5]
BDMAEE Bis(2-dimethylaminoethyl) etherStrong Blowing CatalystPrimarily accelerates the carbon dioxide generating reaction, influencing foam density.[6]
DMCHA N,N-DimethylcyclohexylamineBalanced CatalystProvides a balance between the gelling and blowing reactions.[7]
Experimental Protocol: Evaluation of Amine Catalysts in Polyurethane Foam (Cup Test)

This protocol is adapted from ASTM D7487 and is a standard method for comparing the reactivity of different catalysts in a polyurethane foam formulation.[8]

1. Materials and Equipment:

  • Polyol (e.g., a standard polyether polyol for flexible or rigid foam)

  • Isocyanate (e.g., Toluene diisocyanate - TDI, or Methylene diphenyl diisocyanate - MDI)

  • Deionized water (blowing agent)

  • Silicone surfactant

  • Amine catalyst (Quadrol, TEDA, etc.)

  • Paper cup (e.g., 250 mL)

  • Mechanical stirrer with a high-shear mixing blade

  • Thermocouple or infrared thermometer

  • Stopwatch

  • Fume hood

2. Procedure:

  • Condition all raw materials to a controlled temperature (e.g., 25°C ± 1°C).

  • In the paper cup, accurately weigh the polyol, water, surfactant, and amine catalyst according to the desired formulation.

  • Mix these components thoroughly with the mechanical stirrer for a specified time (e.g., 60 seconds) at a set speed (e.g., 2000 rpm).

  • Add the pre-weighed isocyanate to the mixture.

  • Immediately start the stopwatch and mix for a short, standardized time (e.g., 5-10 seconds).

  • Stop mixing and record the following parameters:

    • Cream Time: The time from the addition of isocyanate until the mixture starts to rise and change color.

    • Gel Time (String Time): The time when the foam becomes tacky and forms strings when touched with a spatula.

    • Rise Time (Tack-Free Time): The time when the foam has reached its maximum height and the surface is no longer sticky to the touch.

  • Monitor the internal temperature of the foam using a thermocouple to determine the exotherm profile.

3. Data Analysis:

  • Compare the cream time, gel time, and rise time for each catalyst. A shorter time indicates a more active catalyst.

  • Analyze the exotherm profiles to understand the reaction kinetics. A faster and higher temperature peak suggests a more rapid reaction.

  • Measure the final foam density to assess the efficiency of the blowing reaction.

Catalytic Performance in Epoxy Resins

In epoxy systems, amine compounds function as curing agents, where the active hydrogens on the amine react with the epoxy groups to form a cross-linked network.[9][10] Tertiary amines, which lack active hydrogens, can act as catalysts for the epoxy homopolymerization reaction.[10] Quadrol, with its tertiary amine structure, can function as a catalytic curing agent.[11]

The performance of an amine curing agent is typically characterized by its effect on the gel time, curing time, and the thermomechanical properties of the cured resin, such as the glass transition temperature (Tg).

Table 2: Comparison of Amine Curing Agents for Epoxy Resins

Curing AgentChemical TypeKey Characteristics
Quadrol Alkanolamine (Tertiary Amine)Can act as a catalytic curing agent and a crosslinker due to its hydroxyl groups.[11]
TETA Aliphatic AmineA common, fast-reacting curing agent for room temperature applications.[12]
IPDA Cycloaliphatic AmineProvides good mechanical properties and chemical resistance.[12]
DDM Aromatic AmineOffers high-temperature resistance and excellent chemical resistance, but typically requires elevated cure temperatures.[13]
Experimental Protocol: Evaluation of Amine Curing Agents for Epoxy Resins (DSC and Rheometry)

This protocol outlines the use of Differential Scanning Calorimetry (DSC) and rheometry to compare the curing behavior of epoxy resins with different amine agents.

1. Materials and Equipment:

  • Liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Amine curing agent (Quadrol, TETA, etc.)

  • Differential Scanning Calorimeter (DSC)

  • Rheometer with parallel plate geometry

  • Balance

  • Mixing cups and spatula

2. Procedure:

  • Calculate the stoichiometric amount of the amine curing agent required per 100 parts of epoxy resin (phr). For tertiary amine catalysts like Quadrol, a non-stoichiometric amount is typically used (e.g., 5-15 phr).

  • Accurately weigh the epoxy resin and the amine curing agent into a mixing cup and mix thoroughly until a homogeneous mixture is obtained.

  • DSC Analysis:

    • Place a small, accurately weighed sample (5-10 mg) of the mixture into a DSC pan.

    • Perform a dynamic scan by heating the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature where the curing reaction is complete (e.g., 250°C).

    • Record the heat flow as a function of temperature to determine the total heat of reaction (ΔH) and the peak exotherm temperature.

    • To determine the glass transition temperature (Tg), cool the cured sample and then perform a second heating scan at the same rate.

  • Rheometry Analysis:

    • Place a sample of the mixed resin onto the lower plate of the rheometer.

    • Perform an isothermal time sweep at a selected cure temperature.

    • Monitor the storage modulus (G') and loss modulus (G'') as a function of time. The gel point is typically identified as the crossover point where G' = G''.

3. Data Analysis:

  • From the DSC data, compare the peak exotherm temperatures and the total heat of reaction for each curing agent. A lower peak temperature indicates a more reactive system at lower temperatures.

  • Compare the Tg values to assess the thermal performance of the cured epoxy.

  • From the rheometry data, compare the gel times at a given temperature. A shorter gel time signifies a faster curing system.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes described, the following diagrams are provided in the DOT language for use with Graphviz.

Polyurethane_Reaction_Pathway cluster_reactants Reactants cluster_catalysts Amine Catalysts cluster_reactions Reactions cluster_products Products Polyol Polyol (R-OH) Gelling Gelling Reaction (Urethane Linkage) Polyol->Gelling Isocyanate Isocyanate (R'-NCO) Isocyanate->Gelling Blowing Blowing Reaction (Urea Linkage + CO2) Isocyanate->Blowing Water Water (H2O) Water->Blowing Quadrol Quadrol Quadrol->Gelling Promotes TEDA TEDA TEDA->Gelling Strongly Promotes BDMAEE BDMAEE BDMAEE->Blowing Strongly Promotes Foam Polyurethane Foam Gelling->Foam Blowing->Foam

Caption: Polyurethane foam formation pathway.

Epoxy_Curing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Output Resin Epoxy Resin Mix Mixing Resin->Mix CuringAgent Amine Curing Agent (e.g., Quadrol) CuringAgent->Mix DSC DSC Analysis (Dynamic & Isothermal) Mix->DSC Rheometry Rheometry (Isothermal) Mix->Rheometry Kinetics Cure Kinetics (Peak Exotherm, ΔH) DSC->Kinetics Tg Glass Transition Temperature (Tg) DSC->Tg GelTime Gel Time (G'/G'' Crossover) Rheometry->GelTime

Caption: Experimental workflow for epoxy curing analysis.

References

A Comparative Guide to the Biocompatibility of Edetol for Medical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biocompatibility of Edetol (also known as N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine) with other common crosslinking agents used in medical applications, particularly in the formation of hydrogels. The following sections present a summary of available data, detailed experimental protocols for key biocompatibility assays, and an exploration of the potential cellular signaling pathways involved in the response to these materials.

Comparative Biocompatibility Data

While this compound is utilized in the creation of biocompatible hydrogels that have shown promise in supporting neural cell growth, publicly available quantitative data from direct comparative studies on its biocompatibility is limited.[1] This guide, therefore, presents a detailed comparison of two widely used alternative crosslinking agents, 1,4-butanediol diglycidyl ether (BDDE) and poly(ethylene glycol) diglycidyl ether (PEGDE), to provide a benchmark for assessing the biocompatibility of crosslinking agents. The data is derived from studies on hyaluronic acid (HA) hydrogels.

In Vitro Biocompatibility: Cytotoxicity

The following table summarizes the in vitro cytotoxicity of HA hydrogels crosslinked with BDDE and PEGDE on human keratinocytes (HaCaT) and human dermal fibroblasts (HDF).

Crosslinking AgentCell TypeCell Viability (%)Cytotoxicity (%) (LDH Assay)
BDDE HaCaT~85%~15%
HDF~90%~10%
PEGDE HaCaT>95%<5%
HDF>95%<5%

Data adapted from a comparative toxicity study of hyaluronic acid fillers crosslinked with BDDE or PEGDE.[2]

In Vivo Biocompatibility: Inflammatory Response

The inflammatory response to subcutaneously implanted HA hydrogels crosslinked with BDDE and PEGDE was evaluated in a murine model. The expression of key pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), was measured at the implantation site.

Crosslinking AgentTNF-α Expression (relative to control)IL-1β Expression (relative to control)
BDDE Significantly higherSignificantly higher
PEGDE Lower than BDDELower than BDDE

Data adapted from a comparative toxicity study of hyaluronic acid fillers crosslinked with BDDE or PEGDE.[2]

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are provided below. These protocols are based on standard practices and can be adapted for the evaluation of this compound-based materials.

In Vitro Cytotoxicity Assay (LDH Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.

Workflow:

Cytotoxicity_Workflow prep Prepare hydrogel extracts expose Expose cells to hydrogel extracts for 24 hours prep->expose cells Culture human keratinocytes (HaCaT) and fibroblasts (HDF) cells->expose collect Collect cell culture supernatant expose->collect reagent Add LDH reaction mixture collect->reagent incubate Incubate in the dark reagent->incubate measure Measure absorbance at 490 nm incubate->measure calculate Calculate cytotoxicity percentage measure->calculate

Caption: Workflow for the LDH Cytotoxicity Assay.

Methodology:

  • Hydrogel Extract Preparation: Hydrogel samples are incubated in cell culture medium for a specified period (e.g., 24-72 hours) at 37°C to allow for the leaching of any potential cytotoxic components. The resulting medium is collected as the hydrogel extract.

  • Cell Culture: Human keratinocytes (HaCaT) and human dermal fibroblasts (HDF) are cultured in appropriate media until they reach a suitable confluence.

  • Exposure: The culture medium is replaced with the prepared hydrogel extracts, and the cells are incubated for 24 hours. A positive control (e.g., Triton X-100) and a negative control (fresh culture medium) are included.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • LDH Assay: The collected supernatant is mixed with an LDH reaction mixture according to the manufacturer's instructions.

  • Incubation and Measurement: The mixture is incubated in the dark at room temperature, and the absorbance is measured at 490 nm using a microplate reader.

  • Calculation: Cytotoxicity is calculated as a percentage relative to the positive control.

Hemolysis Assay

This assay assesses the blood compatibility of a material by measuring the amount of hemoglobin released from red blood cells upon contact with the material.

Workflow:

Hemolysis_Workflow blood Collect fresh whole blood rbc Isolate and wash red blood cells (RBCs) blood->rbc expose Incubate RBCs with hydrogel extracts rbc->expose centrifuge Centrifuge to pellet intact RBCs expose->centrifuge supernatant Collect supernatant centrifuge->supernatant measure Measure absorbance of hemoglobin at 540 nm supernatant->measure calculate Calculate percentage of hemolysis measure->calculate

Caption: Workflow for the Hemolysis Assay.

Methodology:

  • Red Blood Cell (RBC) Preparation: Fresh whole blood is collected in tubes containing an anticoagulant. The RBCs are isolated by centrifugation and washed multiple times with a buffered saline solution.

  • Exposure: The washed RBCs are incubated with hydrogel extracts at 37°C for a specified time (e.g., 1-4 hours). A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (saline solution) are included.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.

  • Supernatant Collection: The supernatant, containing any released hemoglobin, is carefully collected.

  • Absorbance Measurement: The absorbance of the supernatant is measured at 540 nm using a spectrophotometer.

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.

In Vivo Inflammatory Response

This study evaluates the local tissue response to an implanted material over time.

Workflow:

InVivo_Workflow implant Subcutaneously implant hydrogel in a murine model timepoints Euthanize animals at specific time points (e.g., 1, 4 weeks) implant->timepoints excise Excise implantation site and surrounding tissue timepoints->excise histology Process tissue for histological analysis (H&E staining) excise->histology cytokine Homogenize tissue for cytokine analysis (ELISA) excise->cytokine analyze Analyze tissue sections and cytokine levels histology->analyze cytokine->analyze

Caption: Workflow for In Vivo Inflammatory Response Study.

Methodology:

  • Implantation: The sterile hydrogel material is surgically implanted into the subcutaneous tissue of a suitable animal model (e.g., mice or rats).

  • Time Points: Animals are monitored and euthanized at predetermined time points (e.g., 1, 4, and 12 weeks) post-implantation.

  • Tissue Excision: The implantation site and the surrounding tissue are carefully excised.

  • Histological Analysis: A portion of the excised tissue is fixed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The stained sections are then examined under a microscope to assess the cellular infiltrate (e.g., neutrophils, macrophages, lymphocytes) and the formation of a fibrous capsule.

  • Cytokine Analysis: Another portion of the tissue is homogenized, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) are quantified using an enzyme-linked immunosorbent assay (ELISA).

Signaling Pathways in Biocompatibility

The interaction of a biomaterial with host tissues can trigger various cellular signaling pathways, primarily those related to inflammation and cell survival. While specific data on this compound's interaction with these pathways is not yet available, understanding the general mechanisms is crucial for a comprehensive biocompatibility assessment.

Two key signaling pathways often implicated in the response to foreign materials are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (e.g., material contact) IKK IKK Activation Stimuli->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_active Active NF-κB IkB->NFkB_active Releases NFkB_inactive NF-κB/IκB Complex (Inactive) NFkB_nucleus NF-κB Translocation NFkB_active->NFkB_nucleus Gene Gene Transcription NFkB_nucleus->Gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, etc.) Gene->Cytokines

Caption: Simplified NF-κB Signaling Pathway.

MAPK Signaling Pathway

The MAPK pathway is involved in a wide range of cellular processes, including inflammation, stress response, and cell proliferation.

MAPK_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Stress/Inflammatory Stimuli MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Inflammatory_Response Inflammatory Response Gene_Expression->Inflammatory_Response

Caption: Simplified MAPK Signaling Pathway.

Further research is required to elucidate the specific interactions of this compound with these and other cellular signaling pathways to provide a more complete understanding of its biocompatibility profile.

References

A Comparative Analysis of Edetol and Other Chelating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance, mechanisms, and experimental validation of Edetol versus other common chelating agents, providing essential data for scientific research and pharmaceutical development.

This publication provides a comprehensive comparison of this compound (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, also known as Quadrol) with other widely used chelating agents such as EDTA, DTPA, DMSA, and DMPS. For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the efficacy and binding characteristics of these agents is crucial for their application in therapeutic and experimental contexts. This guide summarizes key performance data, details experimental methodologies for assessing chelating efficacy, and visualizes relevant biological and experimental workflows.

Executive Summary

Chelating agents are pivotal in a range of scientific applications, from treating heavy metal poisoning to their use as stabilizers in pharmaceutical formulations. The effectiveness of a chelating agent is primarily determined by its affinity and selectivity for specific metal ions. This guide offers a side-by-side comparison of this compound with established chelators, presenting quantitative data on their metal-binding affinities to facilitate informed selection for specific research and development needs.

Comparative Analysis of Metal Ion Affinity

The stability constant (log K) is a quantitative measure of the affinity of a chelating agent for a metal ion. A higher log K value indicates a stronger and more stable complex. The following tables summarize the stability constants of this compound and other common chelating agents with various physiologically and toxicologically relevant metal ions.

Table 1: Stability Constants (log K) of this compound (Quadrol) with Various Metal Ions

Metal IonLog K Value
Ag(I)5.7[1]
Cu(II)~9[1]
Cd(II)7.98[1]
Pb(II)11.3[1]
Bi(III)12.0[1]

Note: Data for other metal ions with this compound is limited in publicly available literature.

Table 2: Comparative Stability Constants (log K) of Common Chelating Agents

Metal IonEDTADTPADMSADMPS
Ca(II)10.610.8--
Cu(II)18.821.5-Strong
Fe(III)25.128.6--
Pb(II)18.018.7~17Strong
Hg(II)21.526.3StrongStrongest
Cd(II)16.419.0-Strong
Zn(II)16.518.3--
As(III)--StrongStrongest

Note: "Strong" and "Strongest" are indicated where specific log K values were not available but qualitative comparisons of binding strength were provided in the literature. DMSA and DMPS are particularly effective for heavy metals like mercury and arsenic.

Mechanism of Action: Chelation

Chelating agents function by forming multiple coordination bonds with a single metal ion, creating a stable, water-soluble complex known as a chelate. This process effectively sequesters the metal ion, preventing it from interacting with biological molecules and facilitating its excretion from the body. The general mechanism is depicted in the signaling pathway diagram below.

ChelationMechanism MetalIon Free Metal Ion (e.g., Pb²⁺, Hg²⁺) ChelateComplex Stable, Water-Soluble Chelate Complex MetalIon->ChelateComplex Binding ChelatingAgent Chelating Agent (e.g., this compound, EDTA) ChelatingAgent->ChelateComplex Complexation Excretion Renal Excretion ChelateComplex->Excretion Transport

Mechanism of metal ion chelation and excretion.

Experimental Protocols

The determination of stability constants is a critical experimental procedure for evaluating the efficacy of a chelating agent. Potentiometric titration is a widely used and accurate method for this purpose.

Potentiometric Titration for Stability Constant Determination

Objective: To determine the stability constant (log K) of a chelating agent with a specific metal ion.

Materials:

  • pH meter with a glass electrode

  • Autotitrator or manual burette

  • Temperature-controlled reaction vessel

  • Solution of the chelating agent of known concentration

  • Solution of the metal salt (e.g., metal nitrate or chloride) of known concentration

  • Standardized solution of a strong base (e.g., NaOH)

  • Inert electrolyte solution to maintain constant ionic strength (e.g., KNO₃)

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Sample Preparation: In the reaction vessel, prepare a solution containing a known concentration of the metal ion and the chelating agent in the presence of a background electrolyte.

  • Titration: Titrate the solution with the standardized strong base. Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH as a function of the volume of titrant added. The resulting titration curve will show a pH jump at the equivalence point.

  • Calculation: The stability constant is calculated from the titration data using specialized software that fits the experimental data to a chemical equilibrium model. The software considers the protonation constants of the ligand and the hydrolysis of the metal ion.

The following diagram illustrates the general workflow for evaluating the efficacy of a chelating agent.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis ChelatorSol Prepare Chelating Agent Solution Titration Potentiometric Titration ChelatorSol->Titration MetalSol Prepare Metal Ion Solution MetalSol->Titration DataProcessing Process Titration/ Spectral Data Titration->DataProcessing SpecAnalysis Spectroscopic Analysis SpecAnalysis->DataProcessing CalcStability Calculate Stability Constant (log K) DataProcessing->CalcStability Comparison Comparison CalcStability->Comparison Compare with other chelating agents

Workflow for evaluating chelating agent efficacy.

Applications in Drug Development and Research

Chelating agents have diverse applications in the pharmaceutical and research fields:

  • Heavy Metal Detoxification: This is the most common application, where chelators are used to treat poisoning from lead, mercury, arsenic, and other toxic metals.[2]

  • Antioxidant Formulations: By chelating metal ions like iron and copper, these agents can prevent the generation of reactive oxygen species, thereby acting as antioxidants.

  • Drug Stability: Chelating agents are often included in pharmaceutical formulations to sequester trace metal ions that can catalyze the degradation of active pharmaceutical ingredients.

  • Tissue Engineering and Drug Delivery: this compound (Quadrol) is used in the synthesis of biocompatible hydrogels and as a cross-linking agent in materials for drug delivery and tissue scaffolds.[3][4]

Conclusion

The choice of a chelating agent is highly dependent on the specific application, the target metal ion, and the biological environment. While EDTA and DTPA exhibit broad and strong binding to a variety of metal ions, agents like DMSA and DMPS show higher efficacy for specific heavy metals such as mercury and arsenic. This compound (Quadrol) presents as a chelator with notable affinity for several metal ions, particularly copper and lead, and its utility in biomaterials highlights its potential in advanced drug delivery and regenerative medicine applications. The quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in the selection and evaluation of chelating agents for their specific needs.

References

Edetol in Epoxy Resin Systems: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate curing agent is paramount in tailoring the properties of epoxy resin systems for specific applications. This guide provides a comparative analysis of Edetol (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine) against other common epoxy curing agents, supported by experimental data from various studies. The information is presented to facilitate an objective evaluation of this compound's performance profile.

This compound, a polyfunctional amine, serves as a cross-linking agent and catalyst in epoxy resin curing. Its unique structure, featuring four hydroxyl groups and two tertiary amine centers, influences the curing kinetics and the final thermomechanical properties of the cured epoxy network. This analysis will compare its performance attributes to those of widely used aliphatic amines, polyamides, and anhydrides in standard epoxy resin systems such as those based on Bisphenol A diglycidyl ether (DGEBA).

Performance Data Summary

The following tables summarize the typical performance characteristics of this compound in comparison to other common curing agents. It is important to note that the data presented is compiled from various sources and may not represent results from a single, direct comparative study. Therefore, variations in experimental conditions should be considered when interpreting the data.

Table 1: Curing and Thermal Properties

Curing Agent ClassSpecific AgentTypical Curing ScheduleGel Time (minutes)Glass Transition Temperature (Tg) (°C)
Polyfunctional Amine This compound (Quadrol) Ambient or moderate heatData not availableData not available
Aliphatic AmineTriethylenetetramine (TETA)Ambient~30 - 60100 - 150[1]
Polyamide-AmbientLong60 - 90
AnhydridePhthalic AnhydrideElevated Temperature (e.g., 120-150°C)Very Long150 - 200

Note: Specific quantitative data for this compound's gel time and Tg in a DGEBA system was not available in the reviewed literature. Its performance is expected to be influenced by its concentration and the curing temperature.

Table 2: Mechanical Properties of Cured DGEBA Epoxy Resin

Curing Agent ClassSpecific AgentTensile Strength (MPa)Flexural Strength (MPa)Elongation at Break (%)
Polyfunctional Amine This compound (Quadrol) Data not availableData not availableData not available
Aliphatic AmineTriethylenetetramine (TETA)60 - 80100 - 1303 - 5
Polyamide-40 - 6070 - 1005 - 10
AnhydridePhthalic Anhydride70 - 90120 - 1502 - 4

Note: Specific quantitative data for the mechanical properties of this compound-cured DGEBA resin was not available in the reviewed literature. The properties are anticipated to be dependent on the cure cycle and formulation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of performance data. The following are standard protocols for characterizing epoxy resin systems.

Differential Scanning Calorimetry (DSC) for Cure Kinetics and Glass Transition Temperature (Tg)

Objective: To determine the heat of cure, degree of cure, and glass transition temperature of the epoxy system.

Methodology:

  • Sample Preparation: A small amount of the uncured, thoroughly mixed epoxy resin and curing agent (5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Isothermal Curing: The sample is rapidly heated to a predetermined isothermal curing temperature and the heat flow is monitored as a function of time until the reaction is complete (heat flow returns to baseline). The area under the exothermic peak corresponds to the heat of cure at that temperature.

  • Dynamic Curing (for Tg of uncured system): The sample is heated at a constant rate (e.g., 10°C/min) to observe the exothermic curing peak. The onset and peak temperatures provide information about the curing reaction.

  • Tg Determination of Cured Sample: A cured sample is subjected to a heat-cool-heat cycle in the DSC. The glass transition is observed as a step change in the heat flow curve during the second heating scan. The midpoint of this transition is typically reported as the Tg.

Mechanical Testing: Tensile and Flexural Strength

Objective: To determine the tensile and flexural properties of the cured epoxy resin according to ASTM standards.

Methodology:

  • Specimen Preparation: Dog-bone shaped specimens for tensile testing (ASTM D638) and rectangular bars for flexural testing (ASTM D790) are cast from the mixed epoxy system and cured according to the desired schedule.

  • Tensile Testing: The dog-bone specimens are placed in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures. The stress-strain curve is recorded to determine tensile strength, Young's modulus, and elongation at break.

  • Flexural Testing (Three-Point Bending): The rectangular bar specimen is placed on two supports, and a load is applied to the center of the specimen at a constant rate until it breaks. The flexural strength and modulus are calculated from the load-deflection curve.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in the performance analysis of epoxy curing agents.

Experimental_Workflow_DSC cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Output Mix Mix Epoxy Resin & Curing Agent Seal Seal in DSC Pan (5-10 mg) Mix->Seal Isothermal Isothermal Scan (Heat of Cure) Seal->Isothermal Cure Kinetics Dynamic Dynamic Scan (Cure Profile) Seal->Dynamic Cure Profile Cured_Sample Cured Sample Isothermal->Cured_Sample Heat_of_Cure Heat of Cure (ΔH) Isothermal->Heat_of_Cure Degree_of_Cure Degree of Cure (%) Isothermal->Degree_of_Cure Dynamic->Cured_Sample Tg_Scan Heat-Cool-Heat Scan (Tg of Cured Sample) Tg Glass Transition Temperature (Tg) Tg_Scan->Tg Cured_Sample->Tg_Scan

Workflow for DSC analysis of epoxy resin curing.

Property_Comparison_Logic cluster_curing_agents Curing Agents cluster_properties Performance Properties Epoxy_System Epoxy Resin System (e.g., DGEBA) This compound This compound Epoxy_System->this compound Aliphatic_Amine Aliphatic Amine Epoxy_System->Aliphatic_Amine Polyamide Polyamide Epoxy_System->Polyamide Anhydride Anhydride Epoxy_System->Anhydride Curing_Props Curing Properties (Gel Time, Cure Temp) This compound->Curing_Props Evaluate Thermal_Props Thermal Properties (Tg, Thermal Stability) This compound->Thermal_Props Evaluate Mechanical_Props Mechanical Properties (Tensile, Flexural) This compound->Mechanical_Props Evaluate Aliphatic_Amine->Curing_Props Compare Aliphatic_Amine->Thermal_Props Compare Aliphatic_Amine->Mechanical_Props Compare Polyamide->Curing_Props Compare Polyamide->Thermal_Props Compare Polyamide->Mechanical_Props Compare Anhydride->Curing_Props Compare Anhydride->Thermal_Props Compare Anhydride->Mechanical_Props Compare

References

Cross-Validation of Immunostimulatory Activity: A Comparative Guide to Quadrol and Other Macrophage Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental performance of Quadrol, a known immunostimulant, with other well-established macrophage activators. The objective is to offer a resource for the cross-validation of experimental results by presenting data on the biological activities of these compounds and detailed protocols for their evaluation.

Introduction to Immunostimulants and Macrophage Activation

Immunostimulants are substances that activate the immune system, leading to a heightened response to pathogens or cancer cells. Macrophages, key cells of the innate immune system, play a crucial role in this process. Upon activation, macrophages can exhibit enhanced phagocytosis, the production of inflammatory cytokines, and increased antigen presentation. Quadrol (N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine) has been identified as a compound that can stimulate macrophages.[1] This guide compares the immunostimulatory effects of Quadrol with three widely used alternatives: Lipopolysaccharide (LPS), CpG Oligodeoxynucleotides (CpG ODN), and Polyinosinic:polycytidylic acid (Poly(I:C)).

Comparative Analysis of Macrophage Activation

The following tables summarize the quantitative effects of Quadrol and its alternatives on key macrophage functions. It is important to note that the data for LPS, CpG ODN, and Poly(I:C) are collated from multiple studies and experimental conditions may vary. The quantitative data for Quadrol is limited in the publicly available literature; therefore, qualitative descriptions from existing abstracts are provided.

Table 1: Effect on Macrophage Viability

CompoundConcentrationCell TypeIncubation TimeViability Outcome
Quadrol 0.5 - 4 mMMouse Peritoneal MacrophagesNot SpecifiedNo significant cytotoxicity reported at these concentrations.
LPS 100 ng/mL - 1 µg/mLRAW 264.724 - 48 hNo significant effect on viability.
CpG ODN 1 µMRAW 264.724 hNo cytotoxic effects observed.[2]
Poly(I:C) 10 - 100 µg/mLTHP-1 derived macrophages48 hNo significant cytotoxicity reported.

Table 2: Enhancement of Macrophage Phagocytosis

CompoundConcentrationCell TypeTargetPhagocytosis Enhancement
Quadrol Not SpecifiedMouse Peritoneal MacrophagesPolystyrene beads"Comparable to that observed for lipopolysaccharide".[1]
LPS 10 - 100 ng/mLM2-like MacrophagesPolystyrene beads~1.6-fold increase.[3]
CpG ODN 1 µMRAW 264.7E. coliDose-dependent increase in bacterial uptake.[4]
Poly(I:C) 20 µg/mLDendritic CellsK562 tumor cellsIncreased phagocytosis (mean 36.1%).[5]

Table 3: Induction of Cytokine Production in Macrophages

CompoundConcentrationCell TypeIncubation TimeTNF-α Production (pg/mL)IL-6 Production (pg/mL)IL-1β Production (pg/mL)
Quadrol Not SpecifiedNot SpecifiedNot SpecifiedData not availableData not availableData not available
LPS 1 µg/mLRAW 264.724 h~2500~1500~200
CpG ODN 1 µMRAW 264.724 hIncreased expressionIncreased expressionIncreased expression
Poly(I:C) 20 µg/mLTHP-1 derived macrophages48 h~1500~250Data not available

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and cross-validation of findings.

Macrophage Viability Assay (MTT Assay)

This protocol assesses the effect of immunostimulants on macrophage viability.[6][7]

  • Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (Quadrol, LPS, CpG ODN, or Poly(I:C)) or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Macrophage Phagocytosis Assay (Polystyrene Bead Uptake)

This protocol quantifies the phagocytic activity of macrophages.[8][9][10]

  • Cell Seeding: Seed macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere.

  • Compound Treatment: Treat the cells with the test compound or vehicle control for a specified duration.

  • Bead Addition: Add fluorescently labeled polystyrene beads (e.g., 1 µm diameter) to each well at a specific bead-to-cell ratio (e.g., 10:1).

  • Incubation: Incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Washing: Wash the cells three times with ice-cold PBS to remove non-ingested beads.

  • Quenching (Optional): Add trypan blue solution to quench the fluorescence of extracellular beads.

  • Quantification: Quantify the uptake of fluorescent beads using a fluorometer, fluorescence microscope, or flow cytometer. Phagocytic activity can be expressed as the percentage of phagocytosing cells or the mean fluorescence intensity.

Cytokine Production Assay (ELISA)

This protocol measures the secretion of cytokines by activated macrophages.

  • Cell Seeding and Treatment: Seed macrophages in a 24-well plate and treat with the test compounds as described in the phagocytosis assay.

  • Supernatant Collection: After the desired incubation period (e.g., 24 hours), collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions for the specific ELISA kit.

  • Data Analysis: Generate a standard curve using recombinant cytokines and determine the concentration of each cytokine in the supernatants. The results are typically expressed in pg/mL.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for Quadrol-mediated macrophage activation and a general experimental workflow for evaluating immunostimulants.

Caption: Proposed signaling pathway for Quadrol-induced macrophage activation.

Immunostimulant_Workflow start Start: Isolate/Culture Macrophages treatment Treat with Immunostimulant (Quadrol or Alternatives) start->treatment viability Assess Cell Viability (MTT Assay) treatment->viability phagocytosis Measure Phagocytosis (Bead Uptake Assay) treatment->phagocytosis cytokines Quantify Cytokine Production (ELISA) treatment->cytokines data_analysis Data Analysis and Comparison viability->data_analysis phagocytosis->data_analysis cytokines->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for evaluating immunostimulants.

References

Spectroscopic Analysis Confirms Edetol Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confident identification of reaction products is paramount. This guide provides a comparative analysis of the spectroscopic signatures of Edetol (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine) and its reaction products following common synthetic transformations. We present detailed experimental protocols and comparative data for this compound and its alternatives, offering a comprehensive resource for reaction monitoring and product characterization.

This compound, a versatile amino alcohol, is utilized in a variety of applications, including as a cross-linking agent and as a precursor in polymer synthesis. Its reactivity, centered around its tertiary amine and secondary alcohol functionalities, allows for a range of chemical modifications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for verifying the successful transformation of this compound and for characterizing the resulting products.

Comparative Spectroscopic Data

To facilitate the identification of this compound reaction products, the following tables summarize key spectroscopic data for this compound and its putative products from oxidation, reduction, and substitution reactions. For comparison, data for common alternatives to this compound, namely N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine (THEED), Triethanolamine (TEA), and Diethanolamine (DEA), are also included where relevant.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) of this compound and its Derivatives

Compound-CH₂(N)-CH(OH)-CH₃-OH
This compound ~2.5-2.7 (m)~3.7-3.9 (m)~1.0-1.1 (d)Broad s
This compound N-oxide ~3.0-3.3 (m)~4.0-4.2 (m)~1.1-1.2 (d)Broad s
Reduced this compound Derivative ~2.4-2.6 (m)~1.5-1.7 (m)~0.8-0.9 (t)Broad s
Bromo-substituted this compound ~2.6-2.8 (m)~4.1-4.3 (m)~1.2-1.3 (d)-

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) of this compound and its Derivatives

Compound-CH₂(N)-CH(OH)-CH₃
This compound ~55-57~65-67~20-22
This compound N-oxide ~60-63~68-70~19-21
Reduced this compound Derivative ~54-56~25-27~13-15
Bromo-substituted this compound ~56-58~50-52~21-23

Table 3: Key IR Absorption Bands (cm⁻¹) of this compound and its Derivatives

CompoundO-H StretchC-H StretchC-N StretchN-O StretchC-Br Stretch
This compound 3350 (broad)2970, 28701100--
This compound N-oxide 3350 (broad)2970, 28701100950-970-
Reduced this compound Derivative 3350 (broad)2960, 28701100--
Bromo-substituted this compound -2970, 28701100-550-650

Table 4: Mass Spectrometry Data (m/z) of this compound and its Derivatives

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 292.24146, 116, 58
This compound N-oxide 308.24292, 146, 116, 58
Reduced this compound Derivative 260.28130, 100, 58
Bromo-substituted this compound 354.15, 356.15275, 146, 116, 58

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound reaction products are provided below. These protocols are designed to be clear and reproducible for researchers.

Oxidation of this compound to this compound N-oxide

Synthesis:

  • Dissolve this compound (1 mmol) in methanol (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 mmol) in methanol (5 mL) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis:

  • ¹H NMR: Dissolve the purified product in CDCl₃. Record the spectrum on a 400 MHz spectrometer.

  • ¹³C NMR: Dissolve the purified product in CDCl₃. Record the spectrum on a 100 MHz spectrometer.

  • IR: Obtain the spectrum of the neat product using a FT-IR spectrometer with a universal ATR accessory.

  • MS: Analyze the sample using electrospray ionization (ESI) mass spectrometry.

Reduction of a Ketone Derivative of this compound

(Assuming a hypothetical ketone precursor for illustrative purposes)

Synthesis:

  • Dissolve the ketone derivative of this compound (1 mmol) in dry tetrahydrofuran (THF, 15 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add lithium aluminum hydride (LiAlH₄, 1.2 mmol) portion-wise with careful stirring.

  • Allow the mixture to stir at room temperature for 4 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water (0.05 mL), 15% aqueous NaOH (0.05 mL), and water (0.15 mL).

  • Filter the resulting precipitate and wash with THF.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Spectroscopic Analysis:

  • ¹H NMR: Dissolve the product in CDCl₃. Record the spectrum on a 400 MHz spectrometer.

  • ¹³C NMR: Dissolve the product in CDCl₃. Record the spectrum on a 100 MHz spectrometer.

  • IR: Obtain the spectrum of the neat product using a FT-IR spectrometer with a universal ATR accessory.

  • MS: Analyze the sample using ESI mass spectrometry.

Substitution Reaction of this compound to a Bromo-derivative

Synthesis:

  • Dissolve this compound (1 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add phosphorus tribromide (PBr₃, 0.4 mmol) dropwise with stirring.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Carefully pour the reaction mixture into ice water and basify with aqueous sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Spectroscopic Analysis:

  • ¹H NMR: Dissolve the product in CDCl₃. Record the spectrum on a 400 MHz spectrometer.

  • ¹³C NMR: Dissolve the product in CDCl₃. Record the spectrum on a 100 MHz spectrometer.

  • IR: Obtain the spectrum of the neat product using a FT-IR spectrometer with a universal ATR accessory.

  • MS: Analyze the sample using ESI mass spectrometry.

Visualizing Reaction Workflows and Pathways

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the synthesis and analysis steps.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Material (this compound) reaction Reaction (Oxidation, Reduction, or Substitution) start->reaction workup Reaction Workup & Purification reaction->workup product Purified Product workup->product nmr NMR (¹H & ¹³C) product->nmr Characterization ir IR product->ir ms Mass Spec product->ms

Caption: General experimental workflow for the synthesis and spectroscopic characterization of this compound derivatives.

reaction_pathways cluster_oxidation Oxidation cluster_reduction Reduction cluster_substitution Substitution This compound This compound (Tertiary Amine, Secondary Alcohol) N_Oxide This compound N-oxide This compound->N_Oxide [O] Reduced_Product Reduced Derivative (e.g., Alkane from Ketone) This compound->Reduced_Product [H] (from a derivative) Substituted_Product Substituted Derivative (e.g., Alkyl Bromide from Alcohol) This compound->Substituted_Product PBr₃

Caption: Reaction pathways for the transformation of this compound.

Evaluating the purity of synthesized Edetol

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Evaluating the Purity of Synthesized Edetol for Researchers and Drug Development Professionals

The purity of synthesized active pharmaceutical ingredients (APIs) and research chemicals is a cornerstone of scientific validity and product safety. For this compound (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine), a compound utilized in various industrial and pharmaceutical contexts, rigorous purity assessment is critical to ensure predictable performance, safety, and compliance with regulatory standards. The presence of impurities, even in trace amounts, can significantly alter the chemical and biological properties of the final product.

This guide provides a comparative overview of key analytical methodologies for determining the purity of synthesized this compound. We will compare common chromatographic and spectroscopic techniques, present supporting data in a clear, tabular format, and provide detailed experimental protocols to aid researchers in selecting and implementing the most suitable methods for their applications.

Comparison of Key Analytical Techniques

The analysis of amines like this compound can be challenging due to their polarity and potential reactivity.[1] Several analytical methods are employed to determine purity, each with distinct advantages and limitations. The choice of technique depends on the specific requirements of the analysis, such as the need for absolute quantification, the nature of expected impurities, and available instrumentation.[2][] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are primary techniques for amine analysis.[1][4][5] Quantitative Nuclear Magnetic Resonance (qNMR) is emerging as a powerful orthogonal method for absolute purity determination without the need for specific impurity reference standards.[6][7]

Table 1: Comparison of Analytical Methods for this compound Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on analyte interaction with a liquid mobile phase and a solid stationary phase.[1]Separation based on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase.[1]Quantification based on the ratio of integrated signals from the analyte and a certified internal standard of known purity.[6][7]
Advantages Versatile for a wide range of compounds, including non-volatile or thermally sensitive ones; robust and widely available.[1][2]High resolution and sensitivity, especially for volatile and thermally stable compounds; well-established methods for amines.[1][8]Provides absolute quantification without a specific reference standard for the analyte; offers structural information simultaneously; nearly universal detection.[6][7]
Limitations May require derivatization for amines lacking a UV chromophore; can use significant amounts of solvents.[1]Limited to volatile and thermally stable analytes; high temperatures can cause degradation of some compounds.[1]Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer; potential for signal overlap.[7]
Typical Detector UV-Vis, Mass Spectrometry (MS)[1][9]Flame Ionization Detector (FID), Mass Spectrometry (MS), Nitrogen-Selective Detector[1][10]NMR Probe
Best For Quantifying non-volatile impurities and assessing the purity of heat-sensitive compounds.Analyzing residual solvents, volatile starting materials, and thermally stable by-products.[11]Absolute purity determination and characterization of the main component and impurities in a single experiment.

Experimental Protocols

Reproducibility in purity analysis is contingent on detailed and well-documented experimental protocols. Below are methodologies for three key analytical techniques for evaluating this compound purity.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a standard method for analyzing volatile amines and is explicitly mentioned for this compound characterization.[8][10] Coupling it with MS allows for both quantification and identification of impurities.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound sample. Dissolve it in 10 mL of a suitable solvent (e.g., methanol or isopropanol) to create a stock solution. Further dilute to a concentration of approximately 100 µg/mL.

  • Internal Standard (IS): An internal standard such as N,N,N',N'-tetrakis(2-hydroxybutyl)ethylenediamine can be used for precise quantitation.[10] Prepare a working solution containing the diluted sample and a known concentration of the IS.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 40-500.

  • Data Analysis: Calculate the purity by comparing the peak area of the this compound to the peak area of the internal standard. Identify impurity peaks by comparing their mass spectra to library databases (e.g., NIST).

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile technique suitable for non-volatile impurities that may not be detected by GC.[11] For amines like this compound that lack a strong UV chromophore, derivatization may be necessary to enhance detection.[1]

Methodology:

  • Derivatization (if required): A common derivatizing agent for amines is 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl).[2]

    • Dissolve the this compound sample in a buffer solution (e.g., borate buffer, pH 8.5).

    • Add a solution of NBD-Cl in acetonitrile.

    • Heat the mixture (e.g., 60°C for 30 minutes) to complete the reaction.

    • Cool and dilute with the mobile phase before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid). For example, start at 20% acetonitrile and ramp to 80% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector set at the wavelength corresponding to the maximum absorbance of the derivatized amine (e.g., ~470 nm for NBD derivatives).

  • Data Analysis: Purity is typically determined using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Absolute Purity Determination by Quantitative ¹H NMR (qNMR)

qNMR provides a direct measurement of the analyte's purity against a certified internal standard and is considered an orthogonal technique to chromatography.[6][7]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. The standard should have a known purity and signals that do not overlap with the analyte.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard quantitative ¹H NMR experiment.

    • Key Parameters: Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full signal recovery. A 90° pulse angle should be used.

    • Number of Scans: 16 or higher for a good signal-to-noise ratio.[6]

  • Data Analysis: The purity of this compound is calculated using the following formula:

    • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I = Integral of the signal, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Data Presentation

Quantitative data from purity analyses should be summarized for straightforward comparison.

Table 2: Example Purity Analysis Data for a Batch of Synthesized this compound

Analysis MethodPurity (%)Relative Standard Deviation (RSD, n=3)Limit of Detection (LOD)Identified Impurities
GC-MS 99.20.3%~0.01%Residual 2-propanol (0.15%), Tri-substituted amine (0.4%)
HPLC-UV 99.10.4%~0.02%Unidentified non-volatile species (0.6%)
qNMR 99.30.2%~0.1%Confirmed main component structure; no specific impurities quantified.

Mandatory Visualizations

Diagrams illustrating workflows ensure clarity and reproducibility of the analytical processes.

G cluster_0 Purity Evaluation Workflow for Synthesized this compound cluster_1 Analytical Methods synth Synthesized Crude this compound sample Representative Sampling synth->sample Purification Step prep Sample Preparation (Weighing & Dilution) sample->prep gc GC-MS Analysis prep->gc Volatile Impurities hplc HPLC-UV Analysis prep->hplc Non-Volatile Impurities qnmr qNMR Analysis prep->qnmr Absolute Quantification data Data Processing & Purity Calculation gc->data hplc->data qnmr->data report Certificate of Analysis data->report Final Purity Value

Caption: General workflow for the comprehensive purity analysis of a synthesized compound.

G cluster_0 Detailed HPLC-UV Experimental Workflow start Weigh this compound Sample dissolve Dissolve in Buffer start->dissolve derivatize Add Derivatizing Agent (e.g., NBD-Cl) & Heat dissolve->derivatize inject Inject into HPLC System derivatize->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Area % Purity integrate->calculate result Final Purity Result calculate->result

References

The Competitive Edge: A Cost-Benefit Analysis of Edetol in Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of chemical synthesis and product formulation, the selection of appropriate reagents is a critical decision with far-reaching implications for production efficiency, cost, and final product quality. This guide provides a comprehensive cost-benefit analysis of Edetol (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine), a versatile tertiary amine, benchmarked against common alternatives in the context of polyurethane foam production.

Executive Summary

This compound presents a compelling profile as both a catalyst and a crosslinking agent in polyurethane systems. Its unique molecular structure, featuring four hydroxyl groups, allows it to be chemically bound into the polymer matrix, reducing volatile organic compound (VOC) emissions and potential for long-term degradation. This analysis indicates that while this compound may have a higher upfront cost compared to some traditional amine catalysts, its multifunctional nature and performance benefits can lead to improved product quality and potentially lower overall production costs in certain applications.

Cost Analysis

The economic viability of a chemical input is a primary consideration in any production process. The following table summarizes the approximate costs of this compound and its common alternatives. Prices are subject to market fluctuations and should be considered as estimates for bulk industrial quantities.

ChemicalCommon Name/AbbreviationFunction(s)Estimated Price (USD/kg)
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamineThis compound, QuadrolCatalyst, Crosslinker$3.00 - $7.00
TriethanolamineTEACatalyst, Crosslinker$0.96 - $2.74[1]
Triethylenediamine (33% in Dipropylene Glycol)Dabco 33-LVCatalyst$5.90 - $7.80
Ethylenediaminetetraacetic acidEDTAChelating Agent$1.50 - $4.00
Citric Acid-Chelating Agent$0.50 - $1.50

Performance Analysis: this compound in Polyurethane Foam Production

This compound's primary industrial application is as a catalyst and crosslinker in the manufacturing of polyurethane foams.[2][3][4][5][6][7] Its performance directly impacts the physical properties of the final foam product.

Key Performance Indicators

The following table outlines the anticipated effects of this compound in comparison to two widely used amine catalysts, Triethanolamine (TEA) and Dabco 33-LV, on the key physical properties of flexible polyurethane foam. These properties are typically evaluated using the ASTM D3574 standard test methods.

Property (ASTM D3574 Test)This compoundTriethanolamine (TEA)Dabco 33-LVRationale and Benefits/Drawbacks
Cream Time ModerateSlowFastThis compound provides a balanced reaction start, allowing for good mixing and mold filling. TEA's slower start can be beneficial for large, complex molds. Dabco 33-LV's fast initiation is ideal for high-speed production lines.[8]
Gel Time Moderate-FastSlowFastThis compound's catalytic activity promotes a steady build-up of the polymer network. TEA's slower gelling can lead to a finer cell structure. Dabco 33-LV is a strong gelling catalyst, leading to rapid curing.[9]
Tack-Free Time ModerateSlowFastA moderate tack-free time for this compound allows for sufficient handling and demolding without being excessively long.
Density (Test A) ModerateModerate-HighLow-ModerateThe density is influenced by the balance of the blowing and gelling reactions. This compound's balanced catalysis can lead to foams with controlled density.[10]
Indentation Force Deflection (IFD) (Test B1) HigherHigherModerateThe crosslinking nature of this compound and TEA contributes to a firmer foam with higher load-bearing capacity.[11]
Tensile Strength (Test E) HigherHigherModerateThe increased crosslink density provided by this compound and TEA generally results in higher tensile strength.
Tear Resistance (Test F) GoodGoodModerateCrosslinking can enhance the tear resistance of the foam.
Compression Set (Test D) LowerLowerModerateThe robust, crosslinked network created with this compound and TEA leads to better recovery from compression and lower permanent deformation.
VOC Emissions LowLowModerate-HighAs reactive catalysts, both this compound and TEA are incorporated into the polymer matrix, leading to lower emissions compared to non-reactive catalysts like Dabco 33-LV.[12]

Experimental Protocols

To facilitate further research and comparative studies, a detailed methodology for the laboratory-scale synthesis of flexible polyurethane foam is provided below. This protocol can be adapted to evaluate the performance of different amine catalysts.

Laboratory-Scale Flexible Polyurethane Foam Synthesis

Objective: To synthesize a series of flexible polyurethane foam samples using different amine catalysts (this compound, TEA, Dabco 33-LV) and to evaluate their physical properties.

Materials:

  • Polyether Polyol (e.g., Voranol 4730)

  • Toluene Diisocyanate (TDI) (80/20 mixture of 2,4 and 2,6 isomers)

  • Amine Catalyst (this compound, TEA, or Dabco 33-LV)

  • Tin Catalyst (e.g., Stannous Octoate)

  • Silicone Surfactant (e.g., Niax L-540)

  • Distilled Water (as blowing agent)

  • 250 mL beakers

  • Mechanical stirrer

  • Stopwatch

  • Open-top molds (e.g., 25 x 25 x 10 cm)

  • Fume hood

  • Personal Protective Equipment (gloves, safety glasses, lab coat)

Procedure:

  • In a 250 mL beaker, accurately weigh and combine the polyether polyol, amine catalyst, silicone surfactant, and distilled water.

  • Mix these components thoroughly with a mechanical stirrer for 60 seconds at 2000 rpm.

  • Add the tin catalyst to the mixture and continue stirring for another 30 seconds.

  • In a separate beaker, weigh the required amount of Toluene Diisocyanate (TDI).

  • Under a fume hood, add the TDI to the polyol mixture and immediately start vigorous stirring at 3000 rpm for 5-7 seconds.

  • Simultaneously, start a stopwatch to record the cream time, gel time, and tack-free time.

  • Quickly pour the reacting mixture into the open-top mold.

  • Observe the foaming process and record the following:

    • Cream time: The time from the addition of TDI until the mixture begins to rise and change color.

    • Gel time: The time from the addition of TDI until fine strands of polymer can be pulled from the rising foam.

    • Tack-free time: The time from the addition of TDI until the surface of the foam is no longer sticky to the touch.

  • Allow the foam to cure at room temperature for at least 24 hours before demolding.

  • Post-cure the foam samples in an oven at 70°C for 2 hours.

  • After cooling to room temperature, cut the foam samples to the required dimensions for physical property testing according to ASTM D3574.

Visualizing the Process: Experimental Workflow and Catalytic Mechanism

To better understand the experimental process and the role of the catalyst, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing & Testing A Weigh Polyol, Water, Surfactant, Amine Catalyst B Mix Components (60s @ 2000 rpm) A->B C Add Tin Catalyst & Mix (30s) B->C D Add TDI & Mix Vigorously (5-7s) C->D Initiate Reaction E Pour into Mold D->E F Foam Rise & Cure (Record Times) E->F G Cure for 24h F->G H Post-Cure in Oven (2h @ 70°C) G->H I Cut Samples & Perform ASTM D3574 Tests H->I Catalytic_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_reactions Catalyzed Reactions Polyol Polyol (-OH) Gelling Gelling Reaction (Polyurethane Formation) Polyol->Gelling Isocyanate Isocyanate (-NCO) Isocyanate->Gelling Blowing Blowing Reaction (CO₂ Generation) Isocyanate->Blowing Water Water (H₂O) Water->Blowing This compound This compound (Tertiary Amine) This compound->Gelling Accelerates This compound->Blowing Accelerates Foam_Matrix Polymer Matrix (Solid Structure) Gelling->Foam_Matrix Forms Foam_Cells Cellular Structure (Foam Expansion) Blowing->Foam_Cells Creates

References

Safety Operating Guide

Navigating the Safe Disposal of Edetol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Edetol (also known as N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine), ensuring the safety of laboratory personnel and the protection of our environment.

This compound: Key Chemical and Physical Properties

A thorough understanding of a substance's properties is the foundation of its safe handling and disposal. This compound is a polyfunctional amine derivative with a range of applications, including as a chelating agent and in the production of polymers.[1] The following table summarizes its key quantitative data.

PropertyValue
Molecular Formula C₁₄H₃₂N₂O₄[1][2][3]
Molecular Weight 292.41 g/mol [2][4][5]
Appearance Colorless to pale yellow viscous liquid[1][4][6]
Boiling Point 190 °C @ 1.0 mmHg[2][7]
Flash Point 110 °C / 230 °F[8]
Specific Gravity 1.010 - 1.130[7][8]
Solubility Miscible with water[2][5]
pH 10.4 (10 g/L in water)[4][5]

Experimental Protocol: Step-by-Step Disposal of this compound

Proper disposal of this compound is not merely a suggestion but a critical component of laboratory safety and environmental responsibility. The following protocol outlines the necessary steps for its safe disposal.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE, including:

  • Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]

  • Chemical-resistant gloves (nitrile or neoprene).

  • A lab coat or other protective clothing to prevent skin exposure.[7][8]

2. Waste Collection:

  • Do not dispose of this compound down the drain or in regular trash.[9]

  • Collect all this compound waste, including contaminated materials like paper towels and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.[9][10]

  • The container must be compatible with this compound. A high-density polyethylene (HDPE) container is a suitable choice.

  • Ensure the container is kept closed except when adding waste.[9][10]

3. Labeling:

  • Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine," and the CAS number "102-60-3."

  • Indicate the hazards associated with the waste, such as "Irritant" and "May cause an allergic skin reaction."[6][7]

4. Storage:

  • Store the waste container in a designated, well-ventilated satellite accumulation area.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[7][8]

  • Secondary containment should be used for liquid waste to prevent spills.[9]

5. Disposal Request:

  • Once the waste container is full or has reached the accumulation time limit set by your institution's Environmental Health & Safety (EHS) department, submit a hazardous waste pickup request.

  • Follow your institution's specific procedures for waste pickup.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste in a laboratory setting.

Caption: this compound Disposal Workflow Diagram.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors.

References

Personal protective equipment for handling Edetol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for Edetol (CAS 192-60-3), also known as N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine or Quadrol. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

Chemical and Physical Properties

This compound is a colorless to pale yellow, viscous liquid that is miscible with water and various organic solvents.[1] Its properties are summarized below.

PropertyValue
CAS Number 102-60-3
Molecular Formula C₁₄H₃₂N₂O₄
Molecular Weight 292.41 g/mol
Appearance Colorless to light yellow viscous liquid[2]
Boiling Point 190 °C @ 1.0 mmHg[1]
Density 1.010 g/cm³[2]
Solubility Miscible with water[2]
pH 10.4 (10 g/L in water)

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin sensitizer and may cause an allergic skin reaction.[2][3] It can also cause eye and skin irritation, as well as respiratory tract irritation.[4] Therefore, appropriate PPE is mandatory.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which can lead to irritation and allergic reactions.
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin from accidental spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes the inhalation of potentially irritating vapors.

Operational Plan: Step-by-Step Handling Protocol

Preparation:

  • Ensure a chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Assemble all necessary equipment and reagents.

  • Don all required PPE as specified in the table above.

Handling Viscous Liquids: this compound is a viscous liquid, which requires specific handling techniques to ensure accurate measurement and prevent contamination.

  • Pipetting: Use positive displacement pipettes or the reverse pipetting technique with standard air displacement pipettes for accurate liquid handling.[5][6]

  • Transfer: When transferring, pour slowly and allow sufficient time for the liquid to flow.

Experimental Workflow: The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_measure Measure this compound (Reverse Pipetting) prep_setup->handle_measure handle_reaction Add to Reaction Vessel handle_measure->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose

A diagram illustrating the handling workflow for this compound.

First Aid Measures

Immediate action is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[3]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention.[7]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1]

  • Clean: Clean the spill area thoroughly.

Waste Disposal: this compound and any contaminated materials should be disposed of as hazardous chemical waste.

  • Unused Product: Collect in a designated, labeled, and sealed container.

  • Contaminated Materials: Gloves, wipes, and other materials that have come into contact with this compound should be placed in a designated hazardous waste container.

  • Solutions: Aqueous and organic solutions containing this compound should be collected in appropriate, labeled hazardous waste containers. Do not pour down the drain.

All waste must be disposed of through a licensed disposal company, following all local, state, and federal regulations.[8]

spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don PPE spill->ppe contain Contain Spill with Inert Material ppe->contain collect Collect Waste contain->collect clean Clean Spill Area collect->clean dispose Dispose as Hazardous Waste clean->dispose

A flowchart for the this compound spill response procedure.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Edetol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Edetol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.